molecular formula C7H10N2O B1313905 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL CAS No. 60637-32-3

4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL

Cat. No.: B1313905
CAS No.: 60637-32-3
M. Wt: 138.17 g/mol
InChI Key: KKFUMHNDJQUPOS-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-7-5-6-3-1-2-4-9(6)8-7/h5H,1-4H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFUMHNDJQUPOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=O)N2)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90484350
Record name 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-A]PYRIDIN-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60637-32-3
Record name 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-A]PYRIDIN-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol

This guide provides a comprehensive technical overview of a proposed synthetic route to 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol, a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The pyrazolo[1,5-a]pyridine core is a key structural motif in a variety of biologically active compounds, exhibiting a range of pharmacological activities.[1] This document outlines a robust and logical synthetic strategy, grounded in established chemical principles, to access the title compound.

Proposed Synthetic Strategy: A Two-Step Approach

The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol can be efficiently achieved through a two-step sequence. This strategy leverages the well-established reactivity of aminopyrazoles in cyclocondensation reactions, followed by a reduction of the resulting heterocyclic core.

The proposed synthetic pathway is as follows:

  • Step 1: Cyclocondensation. The synthesis commences with the reaction of a readily available 3-aminopyrazole derivative with a suitable 1,3-dielectrophile. Specifically, the reaction of 3-amino-5-methylpyrazole with ethyl acetoacetate is proposed to yield the key intermediate, 7-methylpyrazolo[1,5-a]pyridin-2(1H)-one. This reaction is a variation of the classical Knorr pyrazole synthesis and related cyclocondensation reactions, which are widely used for the construction of fused heterocyclic systems.[2][3][4]

  • Step 2: Reduction. The second step involves the reduction of the pyrazolo[1,5-a]pyridin-2(1H)-one intermediate to the desired 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol. This transformation can be accomplished using standard reduction methodologies, such as catalytic hydrogenation, which is known to be effective for the reduction of pyridinone systems.

This two-step approach offers a convergent and efficient route to the target molecule, utilizing commercially available starting materials and well-understood reaction classes.

Detailed Synthetic Protocol and Mechanistic Insights

Step 1: Synthesis of 7-methylpyrazolo[1,5-a]pyridin-2(1H)-one via Cyclocondensation

The initial step of the synthesis involves the construction of the pyrazolo[1,5-a]pyridine core through a cyclocondensation reaction. The choice of 3-amino-5-methylpyrazole as the starting material is predicated on its commercial availability and its proven utility as a versatile building block in heterocyclic synthesis.[5] Ethyl acetoacetate serves as the 1,3-dielectrophilic partner, providing the four-carbon unit required to form the six-membered pyridine ring.

Reaction Mechanism:

The reaction is anticipated to proceed through a well-established mechanistic pathway for the condensation of aminopyrazoles with β-ketoesters.[2] The key steps are:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the exocyclic amino group of 3-amino-5-methylpyrazole onto the electrophilic ketone carbonyl of ethyl acetoacetate.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, with the endocyclic nitrogen of the pyrazole ring attacking the ester carbonyl.

  • Dehydration: The cyclized intermediate then undergoes dehydration to afford the aromatic pyrazolo[1,5-a]pyridin-2-ol, which is likely to exist in its more stable tautomeric form, 7-methylpyrazolo[1,5-a]pyridin-2(1H)-one.

Cyclocondensation_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Product 3-Amino-5-methylpyrazole 3-Amino-5-methylpyrazole Initial Adduct Initial Adduct 3-Amino-5-methylpyrazole->Initial Adduct Nucleophilic Attack Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Initial Adduct Cyclized Intermediate Cyclized Intermediate Initial Adduct->Cyclized Intermediate Intramolecular Cyclization 7-methylpyrazolo[1,5-a]pyridin-2(1H)-one 7-methylpyrazolo[1,5-a]pyridin-2(1H)-one Cyclized Intermediate->7-methylpyrazolo[1,5-a]pyridin-2(1H)-one Dehydration

Cyclocondensation Reaction Mechanism

Experimental Protocol:

  • To a solution of 3-amino-5-methylpyrazole (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add ethyl acetoacetate (1.1 eq).

  • The reaction mixture is heated to reflux for a period of 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and dried under vacuum to yield 7-methylpyrazolo[1,5-a]pyridin-2(1H)-one.

Step 2: Reduction of 7-methylpyrazolo[1,5-a]pyridin-2(1H)-one

The final step in the synthesis is the reduction of the pyridinone ring of the intermediate to afford the target 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity.

Experimental Protocol:

  • The intermediate, 7-methylpyrazolo[1,5-a]pyridin-2(1H)-one (1.0 eq), is dissolved in a suitable solvent, such as methanol or ethanol.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • The reaction mixture is then subjected to a hydrogen atmosphere (typically 50 psi) in a Parr hydrogenation apparatus.

  • The reaction is allowed to proceed at room temperature for 12-24 hours, with the uptake of hydrogen monitored to determine the reaction endpoint.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the final product, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol.

Overall Synthetic Workflow

The complete synthetic workflow from starting materials to the final product is depicted in the following diagram:

Synthetic_Workflow Start 3-Amino-5-methylpyrazole + Ethyl Acetoacetate Step1 Step 1: Cyclocondensation (Reflux in Ethanol) Start->Step1 Intermediate 7-methylpyrazolo[1,5-a]pyridin-2(1H)-one Step1->Intermediate Step2 Step 2: Reduction (H2, Pd/C) Intermediate->Step2 Product 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol Step2->Product

Overall Synthetic Workflow

Data Summary

The following table summarizes the key properties of the starting materials, intermediate, and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Expected 1H NMR Signals (δ, ppm)
3-Amino-5-methylpyrazoleC4H7N397.12Pyrazole CH, NH2, CH3
Ethyl AcetoacetateC6H10O3130.14CH3 (ester and ketone), CH2 (ester and methylene)
7-methylpyrazolo[1,5-a]pyridin-2(1H)-oneC8H8N2O160.16Aromatic CHs, CH3
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-olC8H12N2O152.19Aliphatic CH2s, CH, OH

Conclusion

The proposed two-step synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol represents a logical and efficient approach to this valuable heterocyclic scaffold. By employing a well-precedented cyclocondensation reaction followed by a standard reduction protocol, this method should provide reliable access to the target compound for further investigation in drug discovery and development programs. The synthesis is amenable to scale-up and utilizes readily available and cost-effective starting materials.

References

  • 1][6][7]triazolo[1,5- a ]pyrazines from α-Amino Acid Derivatives under Mild Conditions. ResearchGate.

  • [Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][6][8]Diazepine-2-Carboxylates. ChemRxiv.]([Link])

Sources

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol derivatives synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol Derivatives

Executive Summary

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries. Its rigid, three-dimensional structure and specific arrangement of hydrogen bond donors and acceptors make it an attractive core for designing selective kinase inhibitors, central nervous system agents, and other therapeutics.[1][2][3][4] This guide provides a detailed examination of the primary synthetic strategies for constructing this bicyclic system, with a focus on explaining the causal relationships behind experimental choices. We present a robust and detailed protocol based on the classical cyclocondensation approach, which offers high regioselectivity and operational simplicity. Alternative strategies and future perspectives in the synthesis of these valuable compounds are also discussed.

Introduction: The 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol Scaffold

Structural Features and Bioisosterism

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol core is a fused heterocyclic system where a pyrazole ring is annulated to a saturated piperidine ring. A key structural feature is the existence of keto-enol tautomerism, allowing the molecule to exist as either the 2-ol (enol) form or the 2-one (keto) form, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2(1H)-one. The predominant tautomer is influenced by the solvent, substitution pattern, and solid-state packing forces.

In drug design, this scaffold is often employed as a bioisosteric replacement for other common motifs, such as substituted indazoles or pyrazolopyrimidines.[5] Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate a molecule's physicochemical properties—like solubility, lipophilicity, and metabolic stability—while retaining or improving its biological activity.[6][7]

Pharmacological Significance

Fused pyrazole systems are integral to numerous clinically approved drugs and investigational agents. The pyrazolopyridine family, in particular, has demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors, anti-inflammatory agents, and anxiolytics.[1][4][8] The partially saturated nature of the tetrahydropyrazolo[1,5-a]pyridine core provides a distinct advantage by introducing sp³ character, which can improve solubility and metabolic profiles while providing specific vectors for substitution that are not accessible in its aromatic counterpart. This makes the scaffold particularly valuable for developing inhibitors targeting the ATP-binding site of protein kinases.[3][9][10]

Core Synthetic Challenges

The primary challenge in synthesizing this scaffold is achieving complete regiochemical control. Classical pyrazole syntheses, such as the Knorr cyclocondensation, can produce mixtures of regioisomers when using unsymmetrical 1,3-dicarbonyl precursors and substituted hydrazines.[11] Therefore, a successful strategy must employ starting materials or reaction conditions that inherently favor the formation of the desired [1,5-a] fused system over other potential isomers.

Primary Synthetic Strategy: Regioselective Cyclocondensation

The most direct and reliable method for constructing the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol core is the cyclocondensation of a cyclic 1,3-dicarbonyl equivalent, specifically an N-protected piperidine-2,4-dione, with hydrazine. This approach leverages the inherent asymmetry of the piperidine-2,4-dione to direct the cyclization process, yielding a single regioisomer.

Mechanistic Rationale

The reaction proceeds via a well-established mechanism. First, the more nucleophilic nitrogen of hydrazine attacks the more electrophilic ketone at the 4-position of the piperidine dione. This choice is driven by the electronic effect of the adjacent amide carbonyl, which makes the C4 ketone more susceptible to nucleophilic attack than the C2 amide carbonyl. This is followed by an intramolecular cyclization via attack of the second hydrazine nitrogen onto the C2 amide carbonyl, with subsequent dehydration to form the aromatic pyrazole ring.

G Start N-Protected Piperidine-2,4-dione + Hydrazine (H₂N-NH₂) Intermediate1 Initial Adduct Formation (Attack at C4-ketone) Start->Intermediate1 Nucleophilic Attack Intermediate2 Hydrazone Intermediate Intermediate1->Intermediate2 - H₂O Intermediate3 Intramolecular Cyclization (Attack at C2-amide) Intermediate2->Intermediate3 Tautomerization & Ring Closure Intermediate4 Tetrahedral Intermediate Intermediate3->Intermediate4 Product Dehydration & Aromatization (Final Product) Intermediate4->Product - H₂O

Caption: Regioselective cyclocondensation pathway.

Detailed Experimental Protocols

This section provides a validated, two-part protocol for the synthesis of the target scaffold.

Part A: Synthesis of Key Precursor: N-Boc-piperidine-2,4-dione

The synthesis of the piperidine-2,4-dione is a critical first step. The use of a tert-butyloxycarbonyl (Boc) protecting group is advantageous due to its stability under the subsequent reaction conditions and its facile removal under acidic conditions. A reliable method starts from N-Boc-4-piperidone.

Workflow:

G A N-Boc-4-piperidone B Stork Enamine Synthesis (with Ethyl 2-chloro-2-oxoacetate) A->B C Intermediate Enamine B->C D Aqueous Acid Hydrolysis (e.g., HCl) C->D E N-Boc-piperidine-2,4-dione D->E

Caption: Workflow for N-Boc-piperidine-2,4-dione synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 equiv) in an anhydrous, non-polar solvent such as dichloromethane (DCM) at 0 °C, add morpholine (1.2 equiv) and ethyl 2-chloro-2-oxoacetate (1.1 equiv) dropwise.

    • Causality: The Stork enamine synthesis provides a mild and efficient way to form a carbon-carbon bond at the α-position of the ketone.[11] Using an inert solvent like DCM prevents side reactions with the reactive intermediates.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting piperidone is consumed.

  • Hydrolysis: Carefully add the reaction mixture to a biphasic system of DCM and 1M aqueous HCl. Stir vigorously for 2-4 hours at room temperature.

    • Causality: The acidic workup hydrolyzes the intermediate enamine and the ester to yield the desired 1,3-dione.

  • Work-up and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield N-Boc-piperidine-2,4-dione as a white solid.

  • Validation: Confirm the structure using ¹H NMR (disappearance of morpholine signals, appearance of characteristic dione methine and methylene protons), ¹³C NMR (signals for two carbonyls, ~165 ppm and ~205 ppm), and Mass Spectrometry.

Part B: Cyclocondensation to Yield the Fused Pyrazole Core

Step-by-Step Methodology:

  • Reaction Setup: Dissolve N-Boc-piperidine-2,4-dione (1.0 equiv) in a protic solvent such as ethanol or glacial acetic acid. Add hydrazine hydrate (1.5 equiv) dropwise at room temperature.

    • Causality: Ethanol is a common solvent for condensation reactions. Acetic acid can act as both a solvent and a catalyst, protonating a carbonyl group to increase its electrophilicity and facilitate the initial nucleophilic attack.[1][12]

  • Heating: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to afford the pure 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol derivative.

  • Validation: The final structure should be rigorously confirmed by:

    • ¹H NMR: Look for the disappearance of the dione CH₂ protons and the appearance of a new aromatic proton on the pyrazole ring, along with signals for the piperidine ring protons and the pyrazole N-H proton (if not Boc-protected).

    • ¹³C NMR: Confirm the formation of the pyrazole ring with characteristic aromatic carbon signals.

    • HRMS (High-Resolution Mass Spectrometry): Verify the exact mass of the synthesized compound.

ParameterCondition 1Condition 2Condition 3
Solvent EthanolAcetic AcidDioxane
Catalyst None (Solvent-mediated)Self-catalyzedp-Toluenesulfonic acid (cat.)
Temperature 80 °C (Reflux)120 °C (Reflux)100 °C
Time 6 hours4 hours8 hours
Typical Yield 75-85%80-90%70-80%
Table 1: Representative conditions for the cyclocondensation reaction.

Alternative Synthetic Routes and Future Directions

While cyclocondensation is the most direct route, other strategies can be envisioned, though they often present greater challenges.

[3+2] Cycloaddition Followed by Reduction

An alternative pathway involves first synthesizing the aromatic pyrazolo[1,5-a]pyridine via a [3+2] cycloaddition of an N-iminopyridinium ylide with an alkyne.[13][14] The resulting aromatic system would then be selectively reduced.

Challenges:

  • Selective Reduction: Catalytic hydrogenation of the pyridine ring without reducing the pyrazole ring can be difficult to achieve and may require careful catalyst screening (e.g., using Rh/C or specific platinum oxides).

  • Over-reduction: The pyrazole ring is also susceptible to reduction under harsh conditions.

  • Multi-step Process: This route is less atom-economical and involves more synthetic steps compared to the direct cyclocondensation.

Conclusion

The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol derivatives is most effectively and regioselectively achieved through the cyclocondensation of an N-protected piperidine-2,4-dione with hydrazine. This method provides a reliable and scalable route to a scaffold of high value in medicinal chemistry. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers and drug development professionals aiming to explore the chemical space around this important heterocyclic core. Future work may focus on developing novel multi-component reactions to access these structures with even greater efficiency.[4][15]

References

  • Reddy, C. V., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega. Available at: [Link]

  • Reddy, C. V., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega. Available at: [Link]

  • Gomaa, M. A.-M., et al. (2020). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. Molecules. Available at: [Link]

  • Singh, S. K., et al. (2017). Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Petronijevic, F. R., et al. (2020). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Arkat USA. Available at: [Link]

  • Aksenov, N., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • Li, J., et al. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc. Available at: [Link]

  • Ferrara, M., et al. (2008). Design and Synthesis of Substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, Novel HIV-1 Integrase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Martínez-Viturro, J. I., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Butsch, W., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Gomaa, M. A.-M., et al. (2020). Synthesis and Anti-Proliferative Evaluations of New Heterocyclic Derivatives Using 5,6,8,9-Tetrahydropyrazolo[5,1-b]quinazolin-7(3H). Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Radi, M., et al. (2020). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Pharmaceuticals. Available at: [Link]

  • Moosavi-Zare, A. R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. Available at: [Link]

  • Singh, P., et al. (2022). Synthesis of tetrahydropyrazolopyridine derivatives. ResearchGate. Available at: [Link]

  • Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant. Journal of Medicinal Chemistry. Available at: [Link]

  • Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Damasy, A. K., et al. (2020). Synthesis of tetrahydropyrazolo-quinazoline and tetrahydropyrazolo-pyrimidocarbazole derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors. ResearchGate. Available at: [Link]

  • Bosson, J., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. Available at: [Link]

  • Pereira, A. M., et al. (2015). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wei, Y., et al. (2024). A photochemical strategy for pyrazole to imidazole conversion. ChemRxiv. Available at: [Link]

  • Sobenina, L. N., et al. (2019). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available at: [Link]

  • Ammar, Y. A., et al. (2018). Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). PLoS ONE. Available at: [Link]

  • Hradil, P., et al. (2006). Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine. Collection of Czechoslovak Chemical Communications. Available at: [Link]

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The Pyrazolo[1,5-a]pyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazolo[1,5-a]pyridine nucleus, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This technical guide provides an in-depth exploration of the pyrazolo[1,5-a]pyridine core, intended for researchers, scientists, and drug development professionals. It delves into the diverse pharmacological properties of its derivatives, including their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The guide elucidates the underlying mechanisms of action, explores structure-activity relationships (SAR), and presents detailed experimental protocols for biological evaluation. Furthermore, it visualizes key signaling pathways and synthetic workflows to offer a comprehensive understanding of this important chemical entity and its potential in therapeutic innovation.

Introduction to the Pyrazolo[1,5-a]pyridine Scaffold

Chemical Structure and Properties

The pyrazolo[1,5-a]pyridine core is a bicyclic aromatic heterocycle formed by the fusion of a pyrazole and a pyridine ring. This arrangement results in a planar, rigid structure with a unique distribution of nitrogen atoms, which are key to its diverse biological interactions. The scaffold's aromatic nature and the presence of both hydrogen bond donors and acceptors allow for a wide range of substitutions, enabling the fine-tuning of its physicochemical properties and biological targets.

Significance in Medicinal Chemistry: A Privileged Core

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The pyrazolo[1,5-a]pyridine core exemplifies this concept, with its derivatives demonstrating a wide array of pharmacological activities.[1] Its structural rigidity and synthetic tractability make it an attractive starting point for the design of novel therapeutic agents.[1]

Historical Perspective and Key Milestones

The exploration of pyrazolo[1,5-a]pyridine derivatives in medicinal chemistry has gained significant momentum over the past few decades. Initially recognized for their utility as scaffolds in dye chemistry, their therapeutic potential became increasingly evident. A significant milestone was the discovery of their potent and selective inhibition of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[2][3] This has led to the development of numerous pyrazolo[1,5-a]pyridine-based compounds that are currently in various stages of preclinical and clinical development.

Diverse Biological Activities of Pyrazolo[1,5-a]pyridine Derivatives

Anticancer Activity

The anticancer potential of pyrazolo[1,5-a]pyridine derivatives is one of the most extensively studied areas. These compounds have shown efficacy against a variety of cancer cell lines, often through the targeted inhibition of key signaling pathways involved in cell growth, proliferation, and survival.[1][4]

A primary mechanism through which pyrazolo[1,5-a]pyridines exert their anticancer effects is the inhibition of protein kinases.[2][3] These enzymes play a central role in cell signaling, and their aberrant activity is a hallmark of many cancers. Pyrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of several important kinases, including:

  • Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[5]

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation. Pyrazolo[1,5-a]pyridines have been developed as selective inhibitors of the p110α isoform of PI3K.[6]

  • Tropomyosin Receptor Kinases (Trks): These are involved in neuronal development but are also implicated in the growth of certain cancers. The pyrazolo[1,5-a]pyrimidine moiety is a key feature in some Trk inhibitors.[7]

  • Pim-1 Kinase: This is a serine/threonine kinase that is overexpressed in several cancers and promotes cell survival. Pyrazolo[1,5-a]pyrimidine compounds have been identified as potent and selective Pim-1 inhibitors.[8]

  • FLT3-ITD: Internal tandem duplications of the FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibitory activity against FLT3-ITD.[9]

Structure-activity relationship studies have been crucial in optimizing the anticancer potency and selectivity of pyrazolo[1,5-a]pyridine derivatives. Key findings include:

  • The substitution pattern on both the pyrazole and pyridine rings significantly influences kinase inhibitory activity and selectivity.[3]

  • The introduction of specific functional groups at certain positions can enhance binding affinity to the ATP-binding pocket of kinases.[2]

  • For Trk inhibitors, the carboxamide moiety at the third position and specific substitutions at the fifth position of the pyrazolo[1,5-a]pyrimidine ring are important for activity.[7]

CompoundTarget KinaseIC50 (nM)Cancer Cell LineReference
Compound 5x p110α (PI3K)0.9HCT-116[6]
Compound 8 TrkA1.7-[7]
Compound 9 TrkA1.7-[7]
Compound 17 FLT3-ITD0.4AML cell lines[9]
Compound 19 FLT3-ITD0.4AML cell lines[9]
Compound 18b CDK9--[5]
Compound 42 TrkA87KM12[7]
Antimicrobial Activity

Pyrazolo[1,5-a]pyridine derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.

Several studies have reported the synthesis and evaluation of pyrazolo[1,5-a]pyridines with potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[10] Notably, a series of pyrazolo[1,5-a]pyridine-3-carboxamides were designed and synthesized as novel antitubercular agents, exhibiting promising in vitro potency with nanomolar minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.[11][12] One representative compound, 5k, significantly reduced the bacterial burden in a mouse model of tuberculosis.[11][12]

The broad antimicrobial spectrum of this scaffold also extends to antifungal and antiviral activities. Certain derivatives have shown promising results against various fungal pathogens.[13] While less explored, the antiviral potential of pyrazolo[1,5-a]pyridines is an emerging area of research.[13]

The antimicrobial mechanism of action for many pyrazolo[1,5-a]pyridine derivatives is still under investigation, though some have been shown to inhibit essential bacterial enzymes. For antitubercular agents, the specific molecular targets are being actively explored.[14] SAR studies have highlighted the importance of the carboxamide group at the 3-position and the nature of substituents on the pyridine ring for antitubercular activity.[11]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a multitude of diseases, and the development of novel anti-inflammatory agents is a critical therapeutic goal. Pyrazolo[1,5-a]pyridine derivatives have shown promise in this area.[15][16]

The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. For instance, some derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of nuclear factor κB (NF-κB), a central regulator of inflammation.[16][17] Additionally, they may target mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3, which are also critical in mediating inflammatory signaling.[17]

A study on pyrazolo[1,5-a]pyrimidin-7-ones demonstrated that structural modifications at the 2-position led to compounds with potent in vivo and in vitro anti-inflammatory activity, with some showing a favorable safety profile.[15] Specifically, 4,7-Dihydro-4-ethyl-2(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one (7c) emerged as a particularly interesting compound with powerful pharmacological activity and low acute toxicity.[15]

Neuroprotective and CNS Activity

The pyrazolo[1,5-a]pyridine scaffold has also been explored for its potential in treating central nervous system (CNS) disorders.

Recent research has highlighted the neuroprotective effects of pyrazolo[1,5-a]pyrimidine derivatives in models of Parkinson's disease.[18] One such derivative, C2, an anthranilamide pyrazolo[1,5-a]pyrimidine, demonstrated the ability to reduce intracellular reactive oxygen species (ROS), mitigate mitochondrial dysfunction, and protect against apoptotic damage in rotenone-induced SH-SY5Y neuroblastoma cells.[18] This compound was also shown to modulate the p38/JNK MAPK family proteins, which are often dysregulated in Parkinson's disease.[18]

A series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines have been developed as potent and selective antagonists of the corticotropin-releasing factor 1 (CRF1) receptor.[19][20] The CRF1 receptor plays a crucial role in the body's stress response, and its antagonists are being investigated as potential treatments for stress-related disorders like anxiety and depression. The lead compound from this series, 46 (E2508), exhibited potent in vitro activity, excellent drug-like properties, and robust oral efficacy in animal models.[19][20]

Key Signaling Pathways Modulated by Pyrazolo[1,5-a]pyridines

The PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many cancers, making it a prime target for therapeutic intervention. Pyrazolo[1,5-a]pyridine derivatives have been successfully designed to inhibit key components of this pathway, particularly the p110α isoform of PI3K.[6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine Inhibitor (e.g., 5x) Pyrazolo_Pyridine->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a pyrazolo[1,5-a]pyridine derivative.

The MAPK Signaling Cascade in Inflammation

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a crucial pathway that regulates a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. In the context of inflammation, extracellular stimuli like lipopolysaccharides (LPS) can activate a series of kinases, including JNK, p38, and ERK, leading to the production of pro-inflammatory mediators. Pyrazolo[1,5-a]quinazoline derivatives have been shown to target and inhibit these MAPKs.[17]

MAPK_Inflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates ERK ERK MAPKK->ERK Phosphorylates AP1 AP-1 JNK->AP1 Activates p38->AP1 Activates ERK->AP1 Activates Inflammation Inflammatory Response AP1->Inflammation Induces Pyrazolo_Quinazoline Pyrazolo[1,5-a]quinazoline Inhibitor Pyrazolo_Quinazoline->JNK Pyrazolo_Quinazoline->p38 Pyrazolo_Quinazoline->ERK

Caption: Inhibition of the MAPK signaling cascade in inflammation by a pyrazolo[1,5-a]quinazoline derivative.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of pyrazolo[1,5-a]pyridine derivatives against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (pyrazolo[1,5-a]pyridine derivatives) dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well microplate

  • Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase assay buffer.

  • Add the test compound solution to the wells.

  • Add the kinase enzyme to the wells and incubate for a pre-determined time at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at 30°C for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Measure the signal (e.g., phosphorylation of the substrate) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the control wells (containing DMSO only).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of chemical compounds on cultured cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (pyrazolo[1,5-a]pyridine derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds.

  • Incubate the plate for a specific period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the control wells (treated with DMSO-containing medium).

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Test Compound Seed_Cells->Add_Compound Incubate Incubate (48-72h) Add_Compound->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining cytotoxicity using the MTT assay.

Synthesis Strategies for Pyrazolo[1,5-a]pyridine Derivatives

The synthesis of the pyrazolo[1,5-a]pyridine core and its derivatives can be achieved through various synthetic routes.

Classical Cyclization and Condensation Reactions

Traditional methods for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold often involve the condensation of 3-amino-1H-pyrazoles with β-dicarbonyl compounds, followed by cyclization.[2] The choice of the β-dicarbonyl compound is crucial as it dictates the substitution pattern on the pyrimidine ring.[2]

Modern Synthetic Approaches

More contemporary synthetic strategies offer greater efficiency and diversity. These include:

  • Three-component reactions: One-pot reactions involving 3-amino-1H-pyrazoles, aldehydes, and activated methylene compounds provide a straightforward route to highly substituted pyrazolo[1,5-a]pyrimidines.[2]

  • Palladium-catalyzed cross-coupling: These reactions allow for the introduction of a wide range of functional groups onto the pyrazolo[1,5-a]pyrimidine core, which is essential for SAR studies and the optimization of biological activity.[3]

Synthesis_Workflow Start Starting Materials Aminopyrazole 3-Amino-1H-pyrazole Start->Aminopyrazole Dicarbonyl β-Dicarbonyl Compound Start->Dicarbonyl Condensation Condensation & Cyclization Aminopyrazole->Condensation Dicarbonyl->Condensation Core_Structure Pyrazolo[1,5-a]pyridine Core Condensation->Core_Structure Functionalization Further Functionalization (e.g., Cross-coupling) Core_Structure->Functionalization Final_Compound Diverse Pyrazolo[1,5-a]pyridine Derivatives Functionalization->Final_Compound End Biological Evaluation Final_Compound->End

Caption: General synthetic workflow for pyrazolo[1,5-a]pyridine derivatives.

Future Perspectives and Conclusion

Overcoming Challenges: Drug Resistance and Selectivity

A significant challenge in the development of pyrazolo[1,5-a]pyridine-based therapies, particularly in oncology, is the emergence of drug resistance.[3] Future research will need to focus on designing novel derivatives that can overcome these resistance mechanisms. Improving the selectivity of these compounds to minimize off-target effects and associated toxicities is also a critical area of focus.[3]

Emerging Therapeutic Targets

The versatility of the pyrazolo[1,5-a]pyridine scaffold suggests that its therapeutic potential is far from exhausted. Exploring its activity against new and emerging biological targets, such as those involved in metabolic diseases and rare genetic disorders, could open up new avenues for drug discovery.

Concluding Remarks

The pyrazolo[1,5-a]pyridine core structure has firmly established itself as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in the treatment of cancer, infectious diseases, inflammation, and neurological disorders. The continued exploration of this versatile scaffold, aided by advances in synthetic chemistry and a deeper understanding of its biological targets, holds great promise for the development of the next generation of innovative therapeutics.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]

  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. (2012). PubMed. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Publishing. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (2015). National Institutes of Health. [Link]

  • Synthesis and Structure–Activity Relationships of Pyrazolo[1,5-a]pyridine Derivatives: Potent and Orally Active Antagonists of Corticotropin-Releasing Factor 1 Receptor. (2012). ACS Publications. [Link]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (2015). PubMed. [Link]

  • Synthesis and structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives: potent and orally active antagonists of corticotropin-releasing factor 1 receptor. (2012). PubMed. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2024). MDPI. [Link]

  • Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. (2017). National Institutes of Health. [Link]

  • Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. (2021). PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (2015). PubMed. [Link]

  • New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. (2021). PubMed. [Link]

  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (2021). PubMed. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). PubMed. [Link]

  • Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. (1995). PubMed. [Link]

  • Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. (2022). ResearchGate. [Link]

  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. (2024). ACS Publications. [Link]

  • Neuroprotective and Anti-Apoptotic Activity of Anthranilamide Pyrazolo[1,5-a] Pyrimidine Derivative against Parkinson's Disease Model in Rotenone-Induced SH-SY5Y Cells. (2023). The Lens. [Link]

  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. (2023). MDPI. [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2021). SciSpace. [Link]

  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. (2023). Arabian Journal of Chemistry. [Link]

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Sources

discovering novel tetrahydropyrazolopyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel Tetrahydropyrazolopyridine Compounds

Authored by: A Senior Application Scientist

Abstract

The tetrahydropyrazolopyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its three-dimensional structure and its ability to form key interactions with a variety of biological targets. This guide provides a comprehensive overview of the core principles and practical methodologies involved in a drug discovery campaign aimed at identifying novel tetrahydropyrazolopyridine-based therapeutic agents. We will delve into the strategic rationale behind synthetic route selection, outline robust protocols for compound synthesis and characterization, and present a systematic workflow for biological evaluation, from initial screening to mechanistic studies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

Introduction: The Strategic Value of the Tetrahydropyrazolopyridine Scaffold

The pursuit of novel chemical matter is the cornerstone of modern drug discovery. Among the vast landscape of heterocyclic compounds, the tetrahydropyrazolopyridine core has emerged as a particularly fruitful scaffold. Its inherent structural rigidity, combined with its non-planar, three-dimensional geometry, allows for precise presentation of substituents into protein binding pockets, often leading to enhanced potency and selectivity compared to flat, aromatic systems.

Furthermore, the scaffold contains multiple points for chemical diversification, enabling the systematic exploration of structure-activity relationships (SAR) to optimize for desired pharmacological properties. Notably, derivatives of this core have shown significant promise as inhibitors of various protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases. This guide will walk through a logical, industry-proven workflow for discovering and optimizing novel compounds based on this promising scaffold.

Synthetic Strategy: Building the Core and Its Analogs

The success of any discovery campaign hinges on a robust and flexible synthetic strategy. The primary goal is to establish a convergent route that allows for the late-stage introduction of diversity elements. A multi-step synthesis is often required for the tetrahydropyrazolopyridine core.

Core Synthesis: A Reliable Multi-Step Approach

A frequently employed and effective method for constructing the tetrahydropyrazolopyridine core involves a multi-step sequence starting from commercially available materials. The following protocol outlines a representative synthesis.

Experimental Protocol: Synthesis of a Tetrahydropyrazolopyridine Core

  • Step 1: Michael Addition: React 4-methoxyphenol with acrylonitrile in the presence of a base catalyst (e.g., Triton B) to form the corresponding propionitrile derivative.

  • Step 2: Cyclization: The resulting nitrile is then subjected to a Dieckmann condensation-type cyclization using a strong base like sodium hydride to form a cyclic β-keto nitrile.

  • Step 3: Pyrazole Formation: The β-keto nitrile is reacted with a substituted hydrazine (e.g., 1-(oxetan-3-yl)hydrazine) in an acidic medium (e.g., acetic acid) to construct the pyrazole ring, yielding the bicyclic tetrahydropyrazolopyridine core.

  • Step 4: Functionalization: The core can then be functionalized. For instance, a halogenation reaction (e.g., using N-bromosuccinimide) can be performed to install a handle for subsequent cross-coupling reactions.

Causality Behind Choices:

  • Convergent Design: This route allows for the synthesis of a common intermediate (the halogenated core), which can then be diversified in the final step. This is far more efficient than a linear synthesis where each final compound requires a unique multi-step route.

  • Use of Substituted Hydrazine: The choice of hydrazine in Step 3 directly installs a key substituent. Using a library of diverse hydrazines is a primary method for exploring the SAR of this vector.

Late-Stage Functionalization via Cross-Coupling

With the brominated core in hand, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for introducing a wide array of substituents.

Experimental Protocol: Suzuki Coupling for Diversification

  • Reaction Setup: To a solution of the brominated tetrahydropyrazolopyridine core in a suitable solvent (e.g., 1,4-dioxane/water mixture), add the desired boronic acid or boronate ester (1.2 equivalents).

  • Catalyst and Base: Add a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 equivalents) and a base (e.g., potassium carbonate, 2.0 equivalents).

  • Heating: Degas the mixture and heat to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by LC-MS).

  • Workup and Purification: After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography to yield the final compound.

Diagram: Synthetic Workflow The overall synthetic strategy is visualized below.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Diversification A Starting Materials (4-Methoxyphenol, Acrylonitrile) B Michael Addition A->B C Cyclization (Dieckmann Condensation) B->C D Pyrazole Formation (with Substituted Hydrazine) C->D E Halogenated Core Intermediate (e.g., Bromo-THPP) D->E G Suzuki Cross-Coupling E->G Common Intermediate F Library of Boronic Acids F->G H Final Compound Library G->H

Caption: A convergent synthetic workflow for generating a library of tetrahydropyrazolopyridine analogs.

Biological Evaluation: A Tiered Screening Cascade

Once a library of compounds is synthesized, a systematic approach to biological evaluation is crucial to identify promising candidates and elucidate their mechanism of action. A tiered screening cascade ensures that resources are focused on the most promising compounds.

Diagram: Biological Screening Cascade The logical flow of the screening process is outlined in the following diagram.

G A Primary Assay: High-Throughput Screen (HTS) (e.g., Kinase Inhibition at 10 µM) B Secondary Assay: Potency Determination (IC50) (Dose-Response Curve) A->B Active 'Hits' R1 Discard A->R1 Inactive C Tertiary Assay: Selectivity Profiling (Panel of Related Kinases) B->C Potent Compounds R2 Discard B->R2 Not Potent D Cellular Assay: Target Engagement & Functional Outcome (e.g., Western Blot for Phospho-Substrate) C->D Potent & Selective Compounds R3 Discard or Re-engineer C->R3 Not Selective E Lead Candidate D->E Cell-Active Compounds R4 Discard or ADME Issues D->R4 Not Cell-Active

Caption: A tiered screening cascade for identifying lead tetrahydropyrazolopyridine compounds.

Primary Assay: High-Throughput Screening (HTS)

The initial step is to screen the entire compound library at a single, high concentration (e.g., 10 µM) against the target of interest. For kinase targets, this is often a biochemical assay measuring the inhibition of substrate phosphorylation.

Secondary Assay: Potency Determination (IC50)

Compounds that show significant activity ("hits") in the primary screen are advanced to determine their potency. This involves generating a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Data Presentation: Structure-Activity Relationship (SAR)

The IC50 data is crucial for building an SAR table. This allows chemists to understand how different substituents affect potency.

Compound IDR1 Group (from Hydrazine)R2 Group (from Boronic Acid)Kinase X IC50 (nM)
THPP-001 MethylPhenyl5,200
THPP-002 OxetanylPhenyl450
THPP-003 Oxetanyl3-Fluorophenyl150
THPP-004 Oxetanyl4-Pyridyl85

SAR Insights:

  • The oxetanyl group at R1 (from the hydrazine) provides a significant potency boost over a simple methyl group, likely due to favorable interactions in the binding pocket.

  • Modification of the R2 phenyl group shows that electronics and the potential for hydrogen bonding (with the 4-pyridyl nitrogen) can further enhance potency.

Tertiary & Cellular Assays: Selectivity and Target Engagement

Potent compounds must also be selective. A compound that inhibits many kinases is likely to be toxic. Therefore, promising candidates are screened against a panel of related kinases. Finally, it is essential to confirm that the compound can enter cells and engage its target in a biological context. A Western blot measuring the phosphorylation of a known downstream substrate of the target kinase is a standard method for this. A reduction in the phosphorylated substrate in the presence of the compound indicates successful cellular target engagement.

Diagram: Kinase Signaling Pathway Inhibition

G cluster_pathway Cellular Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase Target Kinase X Receptor->TargetKinase Substrate Downstream Substrate TargetKinase->Substrate pSubstrate Phosphorylated Substrate (Active) Substrate->pSubstrate CellResponse Cellular Response (e.g., Proliferation) pSubstrate->CellResponse Inhibitor THPP Compound Inhibitor->TargetKinase Inhibition

Caption: Mechanism of action for a THPP kinase inhibitor blocking a cellular signaling pathway.

Conclusion and Future Directions

The tetrahydropyrazolopyridine scaffold represents a highly valuable starting point for drug discovery campaigns, particularly in the kinase inhibitor space. The synthetic tractability allows for rapid generation of diverse chemical libraries, and a systematic biological evaluation cascade can efficiently identify potent and selective lead compounds. The insights gained from SAR studies, as exemplified in this guide, are critical for guiding the iterative process of medicinal chemistry optimization. Future work will focus on refining the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead candidates to develop compounds suitable for in vivo testing and, ultimately, clinical development.

References

  • Title: Discovery of Tetrahydropyrazolopyridine-Based Multitargeted Kinase Inhibitors for the Treatment of Hematological Malignancies. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of a Series of Tetrahydropyrazolo[1,5-a]pyridine-3-carboxamides as Potent and Orally Bioavailable STAT6 Inhibitors. Source: Journal of Medicinal Chemistry URL: [Link]

The 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine Scaffold: A Privileged Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," demonstrate a remarkable capacity to bind to multiple, distinct biological targets. The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold has emerged as one such versatile core. While specific derivatives like 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol remain largely uncharacterized in public literature, the broader family of compounds built upon this and closely related fused pyrazolo-heterocyclic systems has yielded potent modulators of diverse and critical biological pathways. This guide provides a comprehensive technical overview of the established mechanisms of action for various derivatives of this scaffold, offering field-proven insights for researchers engaged in drug discovery. We will delve into the causality behind experimental choices and present self-validating protocols to empower further investigation into this promising chemical space. The versatility of this scaffold is highlighted by its derivatives' ability to target everything from viral enzymes to nuclear receptors and even serve as agents in photodynamic therapy.

Chapter 1: Antiviral Mechanisms of Action

The compact, rigid structure of the tetrahydropyrazolo[1,5-a]pyridine and its bioisosteres, such as the pyrazine analogs, makes it an ideal starting point for designing inhibitors that can fit into well-defined enzymatic pockets. This has been most successfully demonstrated in the development of potent antiviral agents.

Inhibition of HIV-1 Integrase

A key enzyme in the lifecycle of the Human Immunodeficiency Virus (HIV) is integrase, which catalyzes the insertion of the viral DNA into the host genome. This process involves two main steps: 3'-processing and strand transfer. Derivatives of the 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide class have been identified as potent inhibitors of this enzyme.[1]

Mechanism of Inhibition: These compounds function by chelating the divalent metal ions (typically Mg²⁺) in the active site of the HIV-1 integrase. This chelation is critical as it prevents the binding of the host DNA, thereby specifically inhibiting the strand transfer step of integration.[1] Structure-activity relationship (SAR) studies have revealed that a coplanar arrangement of metal-binding heteroatoms in the molecule is essential for optimal binding to the integrase active site.[1]

One of the most potent compounds from this series, designated 17b , inhibits the integrase-catalyzed strand transfer with an IC₅₀ value of 74 nM and shows potent antiviral activity in cell culture, inhibiting HIV-1 replication with an IC₉₅ of 63 nM even in the presence of 50% normal human serum.[1]

HIV_Integrase_Inhibition cluster_0 HIV-1 Lifecycle cluster_1 Integration Process cluster_2 Inhibitor Action Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Provirus Provirus Viral DNA->Provirus Integration 3'-Processed DNA 3'-Processed DNA Viral DNA->3'-Processed DNA 3'-Processing (Integrase) Integrated Provirus Integrated Provirus 3'-Processed DNA->Integrated Provirus Strand Transfer (Integrase + Host DNA) Inhibitor Tetrahydropyrazolo- [1,5-a]pyrazine Derivative Integrase Active Site Integrase Active Site Inhibitor->Integrase Active Site Chelates Mg²⁺ ions Strand Transfer Strand Transfer Integrase Active Site->Strand Transfer Blocks Host DNA Binding

Caption: Mechanism of HIV-1 Integrase Inhibition.

Allosteric Modulation of Hepatitis B Virus (HBV) Core Protein

Chronic Hepatitis B infection is another major global health issue. The HBV core protein (Cp) is crucial for the viral lifecycle, as it assembles to form the viral capsid, which is essential for packaging the viral genome and for reverse transcription. Molecules that interfere with this assembly process are known as Core protein Allosteric Modulators (CpAMs). A series of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives have been identified as potent CpAMs.[2]

Mechanism of Allosteric Modulation: These CpAMs bind to a hydrophobic pocket at the interface between Cp dimers. This binding induces a conformational change in the core protein, leading to aberrant and accelerated assembly of capsids.[3][4][5] These resulting capsids are often empty (lacking the viral genome and polymerase) or are structurally unsound, which disrupts the normal viral lifecycle.[4][5] Furthermore, some CpAMs have been shown to trigger the disassembly of already formed nucleocapsids, which can interfere with the formation of covalently closed circular DNA (cccDNA), the persistent form of the virus in infected cells.[4][5] The lead compound 45 from one study demonstrated effective inhibition of HBV DNA viral load in a mouse model when administered orally.[2]

HBV_CpAM cluster_0 Normal HBV Capsid Assembly cluster_1 CpAM-Mediated Disruption Cp Dimer Cp Dimer Correct Capsid Assembly Correct Capsid Assembly Cp Dimer->Correct Capsid Assembly Self-assembles pgRNA + Polymerase pgRNA + Polymerase pgRNA + Polymerase->Correct Capsid Assembly Encapsidated Infectious Virion Infectious Virion Correct Capsid Assembly->Infectious Virion Maturation Aberrant Assembly Aberrant Assembly CpAM Tetrahydropyrazolo- [1,5-a]pyrazine CpAM Cp Dimer_2 Cp Dimer CpAM->Cp Dimer_2 Allosteric Binding Cp Dimer_2->Aberrant Assembly Accelerated/ Incorrect Assembly Empty/Malformed Capsids Empty/Malformed Capsids Aberrant Assembly->Empty/Malformed Capsids Results in Non-infectious Particles Non-infectious Particles Empty/Malformed Capsids->Non-infectious Particles Leads to AR_Signaling_Inhibition cluster_0 Normal AR Signaling cluster_1 Inhibitor Action Androgen Androgen AR_cyto AR (Cytoplasm) Androgen->AR_cyto Binds AR_nuc AR (Nucleus) AR_cyto->AR_nuc Translocates ARE Androgen Response Element (DNA) AR_nuc->ARE Binds Gene Transcription Gene Transcription ARE->Gene Transcription Activates Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Drives Inhibitor Tetrahydropyrazolo- [1,5-a]pyridine-Steroid AR_cyto_2 AR (Cytoplasm) Inhibitor->AR_cyto_2 Competitive Binding AR_cyto_2->Gene Transcription Blocks Activation & Translocation

Caption: Inhibition of Androgen Receptor (AR) Signaling.

Photodynamic Therapy for Melanoma

Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic procedure that involves the administration of a photosensitizer, followed by irradiation with light of a specific wavelength. This process generates reactive oxygen species (ROS) that induce cell death. Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorins have been developed as highly effective photosensitizers for the treatment of melanoma. [6] Mechanism of Photodynamic Action: These chlorin derivatives are designed to have high absorption properties around 650 nm, a wavelength that allows for good tissue penetration. [6]Upon administration, the photosensitizer preferentially accumulates in cancer cells. When irradiated with light, the photosensitizer absorbs a photon and transitions to an excited singlet state, followed by intersystem crossing to a longer-lived excited triplet state. This triplet state can then transfer its energy to molecular oxygen (Type II reaction), generating highly cytotoxic singlet oxygen (¹O₂), a potent ROS. [7][8]The singlet oxygen then rapidly oxidizes vital cellular components like lipids, proteins, and nucleic acids, leading to localized cell death through both apoptosis and necrosis. [6][7]A dihydroxymethyl-substituted chlorin derivative showed particularly impressive nanomolar activity against human melanoma cells. [6]

PDT_Mechanism PS Photosensitizer (Ground State) PS_S1 Excited Singlet State (Short-lived) PS->PS_S1 Photon Absorption Light Light (650 nm) Light->PS PS_T1 Excited Triplet State (Long-lived) PS_S1->PS_T1 Intersystem Crossing Oxygen ³O₂ (Molecular Oxygen) Singlet_Oxygen ¹O₂ (Singlet Oxygen/ROS) Cell_Death Oxidative Stress & Cell Death (Apoptosis/Necrosis) Singlet_Oxygen->Cell_Death Induces PS_T1Oxygen PS_T1Oxygen PSSinglet_Oxygen PSSinglet_Oxygen PS_T1Oxygen->PSSinglet_Oxygen Energy Transfer (Type II Reaction)

Caption: Mechanism of Photodynamic Therapy (PDT).

Quantitative Data Summary

Compound ClassTargetAssayPotencyReference
4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide (17b)HIV-1 IntegraseStrand Transfer InhibitionIC₅₀ = 74 nM[1]
4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide (17b)HIV-1 ReplicationCell-based Antiviral AssayIC₉₅ = 63 nM (in 50% human serum)[1]
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorin (dihydroxymethyl derivative)Melanoma CellsPhotodynamic Therapy Cell ViabilityNanomolar activity[6]
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivative (45)Hepatitis B VirusHBV DNA Viral Load (Mouse Model)Effective inhibition via oral admin.[2]

Experimental Protocols

Protocol 1: HIV-1 Integrase Strand Transfer Assay (In Vitro)

This protocol outlines a non-radioactive ELISA-based assay to measure the strand transfer activity of HIV-1 integrase.

  • Plate Preparation: A 96-well streptavidin-coated plate is coated with a biotin-labeled double-stranded DNA oligonucleotide that mimics the HIV-1 LTR donor substrate (DS).

  • Enzyme Binding: Recombinant full-length HIV-1 integrase is added to the wells and allowed to bind to the DS DNA. The plate is washed to remove unbound enzyme.

  • Inhibitor Incubation: The test compound (e.g., a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivative) is dissolved in DMSO and diluted in reaction buffer. The diluted compound is added to the wells and incubated for 5-10 minutes at 37°C.

  • Strand Transfer Reaction: A second, modified double-stranded oligonucleotide representing the target substrate (TS) DNA (e.g., labeled with digoxigenin) is added to the wells. The plate is incubated for 30-60 minutes at 37°C to allow the strand transfer reaction to occur.

  • Detection: The plate is washed to remove unreacted components. An anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) is added. After another wash, a colorimetric HRP substrate (like TMB) is added.

  • Quantification: The reaction is stopped with an acid solution, and the absorbance is read on a plate reader at 450 nm. The signal is proportional to the amount of strand transfer. IC₅₀ values are calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.

Protocol 2: Androgen Receptor (AR) Target Gene Expression Assay (Cell-Based)

This protocol describes how to measure the effect of a test compound on the expression of AR-regulated genes in prostate cancer cells.

  • Cell Culture: Prostate cancer cells (e.g., 22Rv1 or VCaP) are cultured in appropriate media. For the experiment, cells are switched to a steroid-depleted medium (e.g., using charcoal-stripped fetal bovine serum) for 24-48 hours to reduce baseline AR activity.

  • Compound Treatment: Cells are treated with the test compound (e.g., a tetrahydropyrazolo[1,5-a]pyridine-fused steroid) at various concentrations for a specified time (e.g., 24 hours). Control groups include a vehicle control (e.g., DMSO) and a positive control with a known androgen (e.g., 10 nM DHT).

  • RNA Extraction: After treatment, total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Mini Kit). The quality and quantity of the RNA are assessed.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The expression levels of AR target genes (e.g., PSA, NKX3-1) and a housekeeping gene (e.g., GAPDH) are quantified using qPCR with specific primers.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control. A dose-dependent decrease in the expression of AR target genes indicates an antagonistic effect of the test compound.

Conclusion and Future Perspectives

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold and its close analogs represent a highly fruitful starting point for the development of novel therapeutics. The evidence presented in this guide demonstrates that strategic modifications to this core can yield compounds with potent and specific mechanisms of action against a diverse array of biological targets, including viral enzymes, nuclear receptors, and even enabling novel therapeutic modalities like photodynamic therapy.

For researchers and drug development professionals, this scaffold offers a compelling blend of structural rigidity, synthetic accessibility, and proven biological relevance. While the specific compound 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol is not yet characterized in the literature, its structure suggests potential for hydrogen bonding interactions that could be exploited in inhibitor design. The diverse activities of its relatives strongly suggest that investigation into this and other simple derivatives could uncover novel biological activities. Future research should focus on systematic exploration of the chemical space around this privileged core to unlock its full therapeutic potential.

References

  • Moussa, I., & El-Faham, A. (2018). Photodynamic Therapy for Metastatic Melanoma Treatment: A Review. Cancers, 10(8), 291. [Link]

  • Jorda, R., et al. (2019). Tetrahydropyrazolo[1,5-a]pyridine-fused steroids and their in vitro biological evaluation in prostate cancer. European Journal of Medicinal Chemistry, 178, 533-547. [Link]

  • SpectraCell Laboratories. The Science Behind PDT: How Light and Photosensitizers Target Skin Cancer Cells. [Link]

  • Zhang, H., et al. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of Medicinal Chemistry, 66(20), 14116-14132. [Link]

  • AUVON. (2024). Illuminating Skin Cancer Treatment: The Science of Photodynamic Therapy. [Link]

  • Massie, C. E., et al. (2007). Androgen receptor in prostate cancer cells: Identification of novel and clinically relevant target genes. Cancer Research, 67(9 Supplement), 26-26. [Link]

  • Jia, L., & Yu, J. (2007). Identification of novel androgen receptor target genes in prostate cancer. BMC Cancer, 7(1), 1-14. [Link]

  • Langford, H. M., et al. (2008). Design and Synthesis of Substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, Novel HIV-1 Integrase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(2), 721-725. [Link]

  • Thomas, R., et al. (2018). Identification of Androgen Receptor Modulators in a Prostate Cancer Cell Line Microarray Compendium. Toxicological Sciences, 167(1), 249-263. [Link]

  • Katen, S. P., et al. (2018). Hepatitis B virus core protein allosteric modulators can distort and disrupt intact capsids. eLife, 7, e31473. [Link]

  • Yu, J. (2013). Androgen receptor genomic regulation. Translational Andrology and Urology, 2(3), 169. [Link]

  • Cai, D., et al. (2017). HBV core protein allosteric modulators differentially alter cccDNA biosynthesis from de novo infection and intracellular amplification pathways. PLoS Pathogens, 13(9), e1006648. [Link]

  • Rinkunas, J., et al. (2019). Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model. Molecules, 24(19), 3532. [Link]

  • Cai, D., et al. (2017). HBV core protein allosteric modulators differentially alter cccDNA biosynthesis from de novo infection and intracellular amplification pathways. PLoS Pathogens, 13(9), e1006648. [Link]

  • Moosavi-Zare, A. R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 6(8), 571-581. [Link]

  • Katen, S. P., et al. (2018). Hepatitis B virus core protein allosteric modulators can distort and disrupt intact capsids. eLife, 7, e31473. [Link]

  • Lallous, N., et al. (2019). The Androgen Receptor in Prostate Cancer: Effect of Structure, Ligands and Spliced Variants on Therapy. International Journal of Molecular Sciences, 20(20), 5134. [Link]

  • Liang, C., et al. (2013). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2013(5), 185-199. [Link]

  • Tomé, A. C., et al. (2015). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. European Journal of Medicinal Chemistry, 103, 374-380. [Link]

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The Synthetic Chemist's Guide to Pyrazolo[1,5-a]pyridines: A Review of Core Strategies

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity have made it a focal point for the development of novel therapeutics and functional materials. This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for constructing the pyrazolo[1,5-a]pyridine core, with a focus on the underlying mechanisms and practical applications for researchers and professionals in drug development.

I. Foundational Strategies: The [3+2] Cycloaddition Approach

One of the most established and versatile methods for the synthesis of pyrazolo[1,5-a]pyridines is the [3+2] cycloaddition reaction.[1][2][3] This approach typically involves the reaction of an N-aminopyridinium ylide (a 1,3-dipole) with a suitable dipolarophile, such as an alkene or alkyne.[2][3] The reaction proceeds through a concerted or stepwise mechanism to afford the fused heterocyclic system.

The choice of oxidant and solvent system is critical for the success of this reaction. Phenyliodonium diacetate (PIDA) has been shown to be an effective mediator for the regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes.[1] Furthermore, metal-free conditions using N-methylpyrrolidone as the solvent have been developed for the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[1] A TEMPO-mediated [3+2] annulation–aromatization protocol has also been developed, offering good to excellent yields and high regioselectivity.[4]

Generalized Workflow for [3+2] Cycloaddition

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product N_aminopyridine N-Aminopyridine Ylide_formation Ylide Formation (Oxidation) N_aminopyridine->Ylide_formation Dipolarophile Alkene or Alkyne Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Ylide_formation->Cycloaddition Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine Cycloaddition->Pyrazolo_pyridine

Caption: General workflow of the [3+2] cycloaddition for pyrazolo[1,5-a]pyridine synthesis.

A notable variation of this method utilizes the dual reactivity of N-aminopyridinium ylides, which can act as both a 1,3-dipole and a nitrogen source in the reaction with ynals to produce cyanated pyrazolo[1,5-a]pyridines.[5]

II. Modern and Atom-Economical Syntheses

In recent years, the development of more sustainable and efficient synthetic methods has led to the emergence of novel strategies for pyrazolo[1,5-a]pyridine synthesis.

A. Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have been successfully employed for the synthesis of substituted pyrazolo[1,5-a]pyridines.[6] One such method involves a cascade process of a palladium-catalyzed direct alkenylation of N-iminopyridinium ylides with alkenyl iodides, followed by a silver-mediated cyclization.[6] This approach offers a direct route to 2-substituted pyrazolo[1,5-a]pyridines with good yields and a broad substrate scope.[6] While not exclusively for pyrazolo[1,5-a]pyridines, palladium-catalyzed cross-coupling has also been used to synthesize related 8-substituted pyrazolo[1,5-a]-1,3,5-triazine derivatives, showcasing the versatility of this approach for related fused pyrazole systems.[7]

B. Cross-Dehydrogenative Coupling (CDC) Reactions

An efficient and environmentally friendly approach to pyrazolo[1,5-a]pyridines involves acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling (CDC) reactions.[2][3] This method facilitates the reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds.[2] The use of molecular oxygen as the oxidant and the generation of water as the primary byproduct make this a highly atom-economical and green synthetic route.

Mechanistic Pathway of CDC Reaction

G cluster_reactants Reactants cluster_process Process cluster_product Product Iminopyridine N-Amino-2-iminopyridine Addition Nucleophilic Addition Iminopyridine->Addition Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Addition Oxidation Oxidative Dehydrogenation (O2, AcOH) Addition->Oxidation Cyclization Cyclization Oxidation->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine Dehydration->Pyrazolo_pyridine

Caption: Plausible mechanism for the cross-dehydrogenative coupling synthesis.

C. Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single step.[8] While direct examples for pyrazolo[1,5-a]pyridines are less common in the initial findings, the synthesis of related pyrazolo[1,5-a]quinazolines through MCRs highlights the potential of this strategy.[8][9] These reactions are highly convergent and atom-economical, making them attractive for library synthesis and drug discovery.[8]

D. Novel Photochemical Approaches

A recent and innovative strategy for the synthesis of pyrazolo[1,5-a]pyridines involves a visible-light-driven radical-polar crossover cyclization of diazo compounds.[10] This method proceeds through a single-electron reduction/SNV-type/cyclization sequence following the radical addition of a diazoester.[10] This transformation exhibits excellent functional group compatibility and represents a novel photochemical approach to this heterocyclic system.[10]

III. Comparative Summary of Synthetic Methods

Synthetic StrategyKey Reagents/CatalystsAdvantagesLimitations
[3+2] Cycloaddition N-aminopyridinium ylides, alkenes/alkynes, oxidants (PIDA, TEMPO)Well-established, versatile, good functional group toleranceOften requires stoichiometric oxidants, regioselectivity can be a concern
Transition-Metal Catalysis N-iminopyridinium ylides, alkenyl iodides, Pd and Ag catalystsDirect C-C bond formation, good yields, broad scopeRequires transition metal catalysts, which can be costly and require removal
Cross-Dehydrogenative Coupling N-amino-2-iminopyridines, 1,3-dicarbonyls, O2, AcOHHigh atom economy, environmentally friendly ("green")May have a more limited substrate scope compared to other methods
Multicomponent Reactions Multiple simple starting materialsHigh efficiency, rapid access to complexity, convergentReaction discovery and optimization can be challenging
Photochemical Synthesis Diazo compounds, photoredox catalystNovel reactivity, mild reaction conditions, high functional group compatibilityRequires specialized photochemical equipment, mechanism can be complex

IV. Experimental Protocols

A. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines via Oxidative [3+2] Cycloaddition[1]
  • To a solution of N-aminopyridine (1.0 mmol) and an α,β-unsaturated carbonyl compound (1.2 mmol) in N-methylpyrrolidone (3 mL), add the oxidant (e.g., PIDA, 1.2 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 2-4 hours).

  • Upon completion, pour the reaction mixture into ice-water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine.

B. Synthesis of Pyrazolo[1,5-a]pyridines via Cross-Dehydrogenative Coupling[3]
  • In a round-bottom flask, dissolve the N-amino-2-iminopyridine (1.0 mmol) and the β-dicarbonyl compound (1.2 mmol) in ethanol (10 mL).

  • Add acetic acid (6.0 equiv) to the mixture.

  • Stir the reaction mixture under an atmosphere of molecular oxygen (1 atm, balloon) at reflux for the time required for complete conversion (monitored by TLC).

  • After cooling to room temperature, concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the target pyrazolo[1,5-a]pyridine.

V. Conclusion

The synthesis of pyrazolo[1,5-a]pyridines has evolved significantly, with a diverse array of methodologies now available to the synthetic chemist. While the classical [3+2] cycloaddition remains a robust and widely used strategy, modern approaches such as transition-metal catalysis, cross-dehydrogenative coupling, and novel photochemical methods offer improved efficiency, atom economy, and functional group tolerance. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the specific requirements of the research program. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the development of even more innovative and sustainable methods for the construction of the pyrazolo[1,5-a]pyridine core is anticipated.

VI. References

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Available from: [Link]

  • ACS Omega. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Available from: [Link]

  • PubMed Central. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link]

  • ACS Publications. Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Available from: [Link]

  • PubMed Central. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Available from: [Link]

  • ACS Publications. Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines from Diazo Compounds. Available from: [Link]

  • PubMed Central. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Available from: [Link]

  • ResearchGate. Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. Available from: [Link]

  • RSC Publishing. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Available from: [Link]

  • ResearchGate. Multi-component reactions for the synthesis of pyrazolo [1,5-a]quinoline derivatives together with their cytotoxic evaluations. Available from: [Link]

  • Springer. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Available from: [Link]

  • ResearchGate. Synthesis of some novel pyrazolo[1,5-a]quinazolines and their fused derivatives. Available from: [Link]

  • RSC Publishing. Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Available from: [Link]

  • The Distant Reader. MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Available from: [Link]

  • MDPI. Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. Available from: [Link]

  • PubMed. Facile synthesis of fused pyrazolo[1,5-a]pyrimidinepyrazolo [1,5-a]triazines and N-sulphonamidopyrazoles as antiinflammatory. Available from: [Link]

  • PubMed. Synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cyclization reactions. Available from: [Link]

Sources

An In-Depth Technical Guide to 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol: Navigating a Scaffold of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold is a compelling heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its unique three-dimensional structure and synthetic tractability make it a valuable core for the development of novel therapeutics. This technical guide provides a comprehensive overview of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol, a key representative of this chemical class. We will delve into its identification, physicochemical properties, and the broader synthetic strategies and biological activities associated with its structural analogs. While specific experimental data for the title compound is limited in publicly accessible literature, this guide will leverage data from closely related derivatives to provide researchers, scientists, and drug development professionals with a foundational understanding of this important scaffold.

Core Identification and Physicochemical Properties

The foundational step in understanding any chemical entity is its unambiguous identification. 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol is registered under the CAS Number 60637-32-3 . Its molecular formula is C₇H₁₀N₂O, corresponding to a molecular weight of 138.17 g/mol .

Table 1: Physicochemical Properties of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol and a Related Carboxylic Acid Derivative.

Property 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid[1][2]
CAS Number 60637-32-3 307313-03-7
Molecular Formula C₇H₁₀N₂O C₈H₁₀N₂O₂
Molecular Weight 138.17 166.18
Purity (Typical) >95% >97%

| Storage | Room Temperature | Sealed in dry, 2-8°C |

Synthesis Strategies for the Tetrahydropyrazolo[1,5-a]pyridine Core

A plausible synthetic route, based on available information for related compounds, is the reduction of Pyrazolo[1,5-a]pyridin-2-ol. The choice of catalyst, typically a noble metal like palladium on an activated carbon support, is critical for achieving high yields and selectivity. The reaction is generally carried out under a hydrogen atmosphere, with the pressure and temperature being key parameters to optimize.

General Hydrogenation Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup & Purification Precursor Pyrazolo[1,5-a]pyridin-2-ol Reactor Hydrogenation Reactor Precursor->Reactor Solvent Solvent (e.g., Acetic Acid) Solvent->Reactor Catalyst Pd/C Catalyst Catalyst->Reactor Hydrogen Hydrogen Gas (Controlled Pressure) Reactor->Hydrogen Temperature Temperature (e.g., Room Temp.) Reactor->Temperature Time Reaction Time (e.g., 72h) Reactor->Time Filtration Catalyst Filtration Reactor->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Chromatography Evaporation->Purification Final_Product Final_Product Purification->Final_Product 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridin-2-ol

Caption: Generalized workflow for the synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol via catalytic hydrogenation.

For the broader tetrahydropyrazolopyridine scaffold, multi-component reactions offer an efficient and atom-economical alternative.[3] These reactions, often catalyzed by transition metals, allow for the rapid assembly of complex molecular architectures from simple starting materials. A patent describes the synthesis of the parent 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine from 5-amino-1H-pyrazole through a multi-step process involving Boc protection, nucleophilic substitution, and cyclization.[4]

Spectroscopic Characterization: A Data Gap

A thorough characterization using spectroscopic methods is essential for the unequivocal identification and quality control of any chemical compound. Unfortunately, specific ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol are not available in the public domain.

However, extensive spectroscopic data has been reported for a wide range of substituted pyrazolopyridines and tetrahydropyrazolopyridines.[5][6] For instance, the ¹H NMR spectra of tetrahydropyrazolopyridine derivatives typically show characteristic signals for the aliphatic protons of the saturated pyridine ring, in addition to the aromatic protons of the pyrazole moiety. Mass spectrometry data for the related 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid is available, which can provide insights into the fragmentation patterns of this heterocyclic system.[7]

Reactivity and Potential for Derivatization

The reactivity of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol is expected to be dictated by the functional groups present: the secondary amine within the saturated pyridine ring, the pyrazole ring, and the hydroxyl group. The hydroxyl group can potentially be derivatized through esterification or etherification to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. The nitrogen atoms of the bicyclic core can be targeted for alkylation or acylation to further explore the structure-activity relationship.

Biological Activity and Therapeutic Potential: A Scaffold of Interest

While no specific biological activity has been reported for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol, the broader class of tetrahydropyrazolo[1,5-a]pyridine derivatives has shown significant promise in various therapeutic areas. This suggests that the core scaffold is a valuable starting point for drug discovery programs.

  • Anticancer Applications: Fused tetrahydropyrazolo[1,5-a]pyridine-steroidal compounds have been synthesized and evaluated for their potential in treating prostate cancer.[8] These compounds were shown to suppress the expression of androgen receptor targets, highlighting the potential of this scaffold in oncology.

  • Antiviral Activity: Derivatives of the related 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide have been identified as novel HIV-1 integrase inhibitors.[9] Additionally, tetrahydropyrazolo[1,5-a]pyrazine derivatives have been discovered as core protein allosteric modulators for the inhibition of the Hepatitis B virus.[10]

  • Photodynamic Therapy: Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins have been developed as highly active photodynamic agents against melanoma cells.[11]

  • Other Therapeutic Areas: The broader pyrazolopyridine scaffold has been explored for a multitude of other biological activities, including as fungicides and for the treatment of various other diseases.[6]

Diagram of Potential Therapeutic Applications:

G cluster_apps Potential Therapeutic Areas Core 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridine Scaffold Cancer Cancer Core->Cancer Prostate Cancer Antiviral Antiviral Core->Antiviral HIV, HBV PDT Photodynamic Therapy Core->PDT Melanoma Fungicide Fungicide Core->Fungicide

Caption: Potential therapeutic applications of the 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine scaffold based on reported activities of its derivatives.

Conclusion and Future Directions

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol represents a simple yet promising molecule within a scaffold class of demonstrated therapeutic relevance. While there is a clear gap in the publicly available, detailed experimental data for this specific compound, the synthetic accessibility of the core and the diverse biological activities of its derivatives underscore its potential as a valuable building block in drug discovery.

Future research should focus on the development and publication of a robust and well-characterized synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol. The subsequent elucidation of its full spectroscopic profile is a critical next step. Following this, a systematic evaluation of its biological activity across a range of relevant assays is warranted to unlock the full potential of this intriguing molecule.

References

  • SpectraBase. MS (GC) of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid. Available from: [Link].

  • Google Patents. CN104140427A - Preparation method of tetrahydropyrazolo[1,5-a]pyridine.
  • PubMed. Tetrahydropyrazolo[1,5-a]pyridine-fused steroids and their in vitro biological evaluation in prostate cancer. Available from: [Link].

  • Chemical Methodologies. Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Available from: [Link].

  • Arkivoc. One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Available from: [Link].

  • Molecules. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Available from: [Link].

  • PubMed. Design and Synthesis of Substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, Novel HIV-1 Integrase Inhibitors. Available from: [Link].

  • Google Patents. A kind of preparation method of 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine derivative.
  • PubMed. Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Available from: [Link].

  • PubMed. Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. Available from: [Link].

  • Google Patents. WO2015144799A1 - SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE DERIVATIVES AND 5,6,7,8-TETRAHYDRO-4H-PYRAZOLO[1,5-a][3][7]DIAZEPINE DERIVATIVES AS ROS1 INHIBITORS. Available from: .

  • Justia Patents. Crystalline form of (S)-7-(1-acryloylpiperidin-4-yl)-2-(4-phenoxyphenyl)-4,5,6,7-tetra-hydropyrazolo[1,5-a]pyrimidine-3-carboxamide, preparation, and uses thereof. Available from: [Link].

  • Google Patents. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • Lead Sciences. 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid. Available from: [Link].

  • PubChem. 4H,5H,6H,7H-pyrazolo(1,5-a)pyridine-2-carboxylic acid. Available from: [Link].

  • Der Pharma Chemica. An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Available from: [Link].

  • ResearchGate. Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine. Available from: [Link].

  • PubChemLite. 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol. Available from: [Link].

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Methodological & Application

Application Notes and Protocols for Antimicrobial Assays Using 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyrazole Scaffolds in Antimicrobial Discovery

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing a pyrazole nucleus, have emerged as a promising area of research due to their diverse pharmacological activities, including potent antimicrobial effects.[1][2] The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core represents a versatile scaffold, and its derivatives are being explored for various therapeutic applications. While specific data on the 2-ol substituted variant is emerging, the broader class of pyrazole-containing molecules has demonstrated significant activity against a range of pathogens, including multidrug-resistant (MDR) strains.[3][4]

This document serves as a comprehensive guide for researchers investigating the antimicrobial properties of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol. It provides detailed, field-proven protocols for essential antimicrobial susceptibility testing methods, grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8] The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure robust and reproducible results.

Physicochemical Properties and Handling of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol

A thorough understanding of the test compound's properties is critical for accurate assay performance.

Structure and Properties:

  • Molecular Formula: C₇H₁₀N₂O

  • Molecular Weight: 138.17 g/mol

  • Solubility: Solubility should be empirically determined in relevant solvents (e.g., DMSO, ethanol) and culture media. Insoluble compounds can lead to inaccurate and non-reproducible results. It is recommended to prepare a high-concentration stock solution in a suitable solvent and then dilute it in the test medium. The final concentration of the solvent in the assay should be kept to a minimum (typically ≤1%) to avoid any intrinsic antimicrobial or inhibitory effects.

Preparation of Stock Solutions:

  • Accurately weigh a precise amount of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol.

  • Dissolve the compound in a minimal amount of an appropriate sterile solvent (e.g., 100% DMSO).

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C or as recommended by the supplier, protected from light.

Core Antimicrobial Susceptibility Testing Protocols

The following protocols are foundational for characterizing the antimicrobial activity of a novel compound. It is imperative to include appropriate quality control (QC) strains with known susceptibility profiles in every experiment to ensure the validity of the results.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the "gold standard" for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11] The protocol described here is based on CLSI guidelines.[5][8]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol in a liquid growth medium in a 96-well microtiter plate. The MIC is determined by observing the lowest concentration that prevents visible turbidity after a defined incubation period.

Experimental Workflow:

BrothMicrodilution cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Compound Stock Solution D Serial Dilution of Compound in 96-Well Plate A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Bacterial Suspension B->E C Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) C->D D->E G Incubate at 35±2°C for 16-20 hours E->G F Include Controls: Growth, Sterility, QC F->G H Visually Inspect for Turbidity or use Plate Reader G->H I Determine MIC H->I

Caption: Workflow for the Broth Microdilution Assay.

Detailed Protocol:

  • Preparation of Reagents and Media:

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions and sterilize by autoclaving.

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. This can be achieved by suspending colonies from an 18-24 hour agar plate in sterile saline.[10]

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Plate Preparation:

    • Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the 2x final concentration of the 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.[12]

    • Column 11 serves as the growth control (broth and inoculum, no compound).

    • Column 12 serves as the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells.

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator.[13]

  • Data Interpretation:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC can be defined as the concentration that inhibits ≥90% of growth compared to the control.

Data Presentation:

Microorganism4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol MIC (µg/mL)Control Antibiotic MIC (µg/mL)
Staphylococcus aureuse.g., 16e.g., 1 (Ciprofloxacin)
Escherichia colie.g., 64e.g., 0.25 (Ciprofloxacin)
QC Strain (e.g., S. aureus ATCC 29213)Within acceptable rangeWithin acceptable range
Agar Disk Diffusion (Kirby-Bauer) Assay

This qualitative or semi-quantitative method is used to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[14][15]

Principle: A filter paper disk impregnated with a known amount of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol is placed on an agar plate that has been uniformly inoculated with the test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of inhibition will form around the disk.[16][17]

Experimental Workflow:

DiskDiffusion cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Compound- Impregnated Disks E Place Disks on Inoculated Agar A->E B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate MHA Plate for a Confluent Lawn B->D C Prepare Mueller-Hinton Agar (MHA) Plates C->D D->E G Incubate at 35±2°C for 16-20 hours E->G F Include Control Antibiotic Disks F->G H Measure Diameter of Zones of Inhibition (mm) G->H I Interpret Results H->I

Caption: Workflow for the Agar Disk Diffusion Assay.

Detailed Protocol:

  • Preparation:

    • Prepare Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm.[18]

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

    • Prepare sterile filter paper disks (6 mm diameter) impregnated with a known concentration of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol. A solvent control disk should also be prepared.

  • Inoculation and Disk Placement:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[14]

    • Streak the swab over the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each streaking to ensure uniform growth.[14]

    • Allow the plate to dry for 3-5 minutes.

    • Using sterile forceps, place the impregnated disks onto the agar surface, ensuring firm contact.[18] Disks should be spaced at least 24 mm apart from center to center.[16]

  • Incubation and Interpretation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

    • After incubation, measure the diameter of the zones of inhibition in millimeters (mm) using a ruler or caliper.

    • The results are typically interpreted as susceptible, intermediate, or resistant based on established breakpoints, though for a novel compound, the zone diameter provides a qualitative measure of activity.

Data Presentation:

Microorganism4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol Zone of Inhibition (mm)Control Antibiotic Zone of Inhibition (mm)
Staphylococcus aureuse.g., 18e.g., 25 (Ciprofloxacin)
Escherichia colie.g., 10e.g., 30 (Ciprofloxacin)
QC Strain (e.g., E. coli ATCC 25922)Within acceptable rangeWithin acceptable range
Time-Kill Kinetics Assay

This assay provides insights into the pharmacodynamic properties of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[19][20]

Principle: A standardized bacterial inoculum is exposed to various concentrations of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol (typically based on the MIC value). Aliquots are removed at specific time points, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[19][20]

Experimental Workflow:

TimeKillAssay cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Sampling & Analysis A Prepare Compound Solutions (e.g., 1x, 2x, 4x MIC) C Inoculate Compound Solutions and Growth Control A->C B Prepare Bacterial Inoculum (~5x10^5 CFU/mL) B->C D Incubate with Shaking at 37°C C->D E Sample at Time Points (0, 2, 4, 8, 24h) D->E F Perform Serial Dilutions and Plate Counts E->F G Calculate log10 CFU/mL F->G H Plot log10 CFU/mL vs. Time G->H

Caption: Workflow for the Time-Kill Kinetics Assay.

Detailed Protocol:

  • Preparation:

    • Determine the MIC of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol against the test organism first.

    • Prepare tubes with CAMHB containing the compound at concentrations such as 1x, 2x, and 4x the MIC. Also include a growth control tube without the compound.

    • Prepare a bacterial inoculum in CAMHB to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL in the test tubes.

  • Assay Procedure:

    • Inoculate each tube (except for a sterility control) with the prepared bacterial suspension.

    • Immediately after inoculation (T=0), remove an aliquot from each tube, perform serial 10-fold dilutions in sterile saline, and plate onto a suitable agar medium (e.g., Tryptic Soy Agar) for colony counting.[19]

    • Incubate the tubes at 37°C with shaking.

    • At subsequent time points (e.g., 2, 4, 8, and 24 hours), repeat the sampling, dilution, and plating process.[19]

  • Data Analysis:

    • After 18-24 hours of incubation, count the colonies on the plates (ideally those with 30-300 colonies).

    • Calculate the CFU/mL for each time point and concentration.

    • Convert the CFU/mL values to log₁₀ CFU/mL.

    • Plot the mean log₁₀ CFU/mL versus time for each concentration and the growth control.

Data Presentation:

The results are best presented as a time-kill curve, plotting log₁₀ CFU/mL on the y-axis against time on the x-axis.

Table of Results:

Time (hours)Growth Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
05.75.75.75.7
26.55.55.24.8
47.85.34.53.9
88.95.13.8<2.0
249.25.0<2.0<2.0

Potential Mechanisms of Action

While the precise mechanism of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol is yet to be elucidated, related pyrazole derivatives have been shown to target various essential bacterial processes.[21] Some reported mechanisms for pyrazole-containing compounds include:

  • Inhibition of DNA Gyrase: Some pyrazole derivatives have been identified as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication.[21]

  • Disruption of the Bacterial Cell Wall: Certain pyrazole compounds have demonstrated the ability to interfere with the integrity of the bacterial cell wall.[21]

  • Inhibition of Dihydrofolate Reductase (DHFR): This enzyme is crucial for nucleotide synthesis, and its inhibition can halt bacterial growth.[3]

Further mechanistic studies, such as macromolecular synthesis assays or specific enzyme inhibition assays, would be required to determine the mode of action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol.

Conclusion

The protocols outlined in this document provide a robust framework for the initial antimicrobial characterization of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol. By adhering to standardized methodologies, such as those provided by CLSI, researchers can generate reliable and comparable data.[5][22] The determination of MIC, assessment of the zone of inhibition, and analysis of time-kill kinetics are essential first steps in evaluating the potential of this, and any novel compound, as a future antimicrobial agent. The promising activity of the broader pyrazole class suggests that this scaffold is a worthy candidate for continued investigation in the fight against infectious diseases.[2][4]

References

  • CLSI M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Southeast Asian Fisheries Development Center, Aquaculture Department. [Link]

  • Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. National Center for Biotechnology Information. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Center for Biotechnology Information. [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. National Center for Biotechnology Information. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Disk diffusion test. Wikipedia. [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • CLSI: Clinical & Laboratory Standards Institute. [Link]

  • Time-Kill Kinetics Assay. Emery Pharma. [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • ASTM E2315 - Liquid Suspension Time-Kill Test. Microchem Laboratory. [Link]

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. [Link]

  • Pyrazole derivatives showing antimicrobial activity. ResearchGate. [Link]

  • Design and Synthesis of Substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, Novel HIV-1 Integrase Inhibitors. PubMed. [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. National Center for Biotechnology Information. [Link]

  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. International Journal of Research and Analytical Reviews. [Link]

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Application Notes & Protocols: A Comprehensive Guide to Testing the Anticancer Activity of Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties, including potent anticancer activities.[1][2] These compounds often exert their effects by inhibiting key protein kinases involved in cancer cell signaling pathways.[2][3] This guide provides a structured, field-proven protocol for the comprehensive in vitro evaluation of novel pyrazolo[1,5-a]pyridine derivatives. We will detail a tiered screening approach, beginning with a primary cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50). Subsequently, we will delve into secondary assays to elucidate the underlying mechanisms of cell death, specifically focusing on the induction of apoptosis and cell cycle arrest. This document is designed to equip researchers with the necessary technical details and theoretical understanding to conduct these experiments with scientific rigor and reproducibility.

Introduction: The Rationale for a Tiered Screening Approach

The initial phase of anticancer drug discovery involves screening a multitude of compounds to identify those with potent cytotoxic or cytostatic effects.[4][5] A tiered or hierarchical screening strategy is the most efficient method for this purpose.[6] This approach begins with a broad, high-throughput assay to assess general cytotoxicity across various cancer cell lines. Compounds that demonstrate significant activity in this primary screen are then advanced to more complex, lower-throughput secondary assays designed to investigate their specific mechanism of action.[6] This ensures that resources are focused on the most promising candidates.

This protocol will outline a three-stage process:

  • Stage 1: Primary Cytotoxicity Screening (MTT Assay). To quantify the dose-dependent effect of the pyrazolo[1,5-a]pyridine derivatives on cancer cell viability.

  • Stage 2: Apoptosis Induction Analysis (Annexin V/PI Staining). To determine if the observed cytotoxicity is due to programmed cell death.

  • Stage 3: Cell Cycle Analysis (Propidium Iodide Staining). To investigate if the compounds interfere with the normal progression of the cell cycle.

G

Figure 1: Tiered workflow for anticancer drug screening.

Stage 1: Primary Cytotoxicity Screening - The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[7]

Materials and Reagents
  • Selected human cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), A549 (lung))[8]

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Pyrazolo[1,5-a]pyridine derivatives (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Sterile 96-well flat-bottom plates

  • Microplate reader (ELISA reader)

Step-by-Step Protocol
  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete culture medium.[9] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyridine derivatives in culture medium from your DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Replace the old media with 100 µL of the media containing the various concentrations of the compounds. Include a "vehicle control" (medium with DMSO only) and a "no-cell control" (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: After the incubation period, carefully remove the treatment medium and add 100 µL of fresh medium plus 10 µL of the MTT solution (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[10]

  • Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well.[9]

  • Absorbance Reading: Cover the plate with aluminum foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[9] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Data Analysis and Presentation

The percentage of cell viability is calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

CompoundCell LineIC50 (µM) after 48h
Derivative AMCF-712.5
Derivative AHepG225.3
Derivative BMCF-75.8
Derivative BHepG210.2
Doxorubicin (Control)MCF-70.9
Doxorubicin (Control)HepG21.5

Table 1: Example of IC50 data for pyrazolo[1,5-a]pyridine derivatives.

Stage 2: Apoptosis Induction Analysis - Annexin V/PI Staining

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC.[11] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[12] Dual staining with Annexin V-FITC and PI allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

G

Figure 2: Workflow for the Annexin V/PI apoptosis assay.

Materials and Reagents
  • Cancer cells treated with the pyrazolo[1,5-a]pyridine derivative (at its IC50 concentration)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Cold 1X Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Step-by-Step Protocol
  • Cell Treatment and Collection: Seed cells in a 6-well plate and treat them with the desired concentration (e.g., IC50) of the pyrazolo[1,5-a]pyridine derivative for a predetermined time (e.g., 24 or 48 hours). Collect both floating and adherent cells.[12]

  • Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at approximately 300-600 x g for 5 minutes and discarding the supernatant.[12][13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution. Gently vortex the tube.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[11] Be sure to include unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.

Stage 3: Cell Cycle Analysis - Propidium Iodide Staining

Many anticancer agents function by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M) and subsequently inducing apoptosis. Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells throughout the different phases of the cell cycle. PI is a fluorescent dye that binds stoichiometrically to double-stranded DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Since PI also binds to RNA, treatment with RNase is essential for accurate DNA content analysis.

Materials and Reagents
  • Cancer cells treated with the pyrazolo[1,5-a]pyridine derivative

  • Cold 70% ethanol[14]

  • 1X PBS

  • PI staining solution (containing PI and RNase A in PBS)[15]

  • Flow cytometer

Step-by-Step Protocol
  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation: Wash the cells once with cold PBS. Resuspend the cell pellet (1x10^6 cells) in 1 mL of cold PBS. While gently vortexing, add 4-5 mL of ice-cold 70% ethanol dropwise to fix the cells.[15][16] Incubate for at least 30 minutes (or up to several weeks) at 4°C.[14]

  • Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells once with cold PBS. Resuspend the cell pellet in 300-500 µL of PI/RNase staining solution.[15]

  • Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.[15][16]

  • Analysis: Analyze the samples on a flow cytometer. The data can be analyzed using software like ModFit LT or FlowJo to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]

G

Figure 3: Workflow for cell cycle analysis using PI staining.

Conclusion and Future Directions

This guide provides a foundational, yet comprehensive, protocol for the initial in vitro evaluation of pyrazolo[1,5-a]pyridine derivatives as potential anticancer agents. By following this tiered approach, researchers can efficiently identify active compounds and gain initial insights into their mechanisms of action. Derivatives that demonstrate potent cytotoxicity, induce apoptosis, and cause cell cycle arrest are strong candidates for further preclinical development. Subsequent investigations could include Western blotting to probe specific signaling pathways, in vivo studies in animal models, and further structure-activity relationship (SAR) studies to optimize the lead compounds.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bio-protocol. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • University of Iowa. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]

  • PubMed Central. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

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  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

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  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2023). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Retrieved from [Link]

  • PubMed Central. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]

  • PubMed Central. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • Scilit. (2021). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Retrieved from [Link]

  • PubMed Central. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Retrieved from [Link]

  • Scientific Reports. (2023). Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. Retrieved from [Link]

  • ResearchGate. (2023). Anticancer activity of some known pyrazolopyridine derivatives. Retrieved from [Link]

  • Chemical and Pharmaceutical Bulletin. (2000). Anti-cancer activities of pyrazolo[1,5-a]indole derivatives. Retrieved from [Link]

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Application Notes and Protocols for Tetrahydropyrazolopyridines as Hepatitis B Virus (HBV) Core Protein Allosteric Modulators (CpAMs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Core of Hepatitis B Virus

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with hundreds of millions of people living with the virus and at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1] Current therapies, primarily nucleos(t)ide analogues and interferons, can suppress viral replication but rarely lead to a functional cure.[1] This has spurred the search for novel antiviral agents that target different aspects of the HBV lifecycle. A particularly promising strategy is the allosteric modulation of the HBV core protein (Cp).

The HBV core protein is a multifunctional protein crucial for viral replication. It assembles into icosahedral capsids that encapsulate the viral genome, facilitate reverse transcription, and are essential for the formation of new virions.[2] Core protein allosteric modulators (CpAMs) are small molecules that bind to the core protein, inducing conformational changes that disrupt its normal function.[3] This disruption can manifest in several ways, including the misdirection of capsid assembly into non-functional structures, the acceleration of assembly leading to empty capsids, or the destabilization of existing capsids.[3][4]

One emerging class of CpAMs with significant therapeutic potential is the tetrahydropyrazolopyridine scaffold. Recent studies have identified 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives as potent inhibitors of HBV replication.[5][6] This application note provides a detailed guide for researchers on the evaluation and characterization of these compounds, offering step-by-step protocols for key assays and insights into the interpretation of results.

The Mechanism of Action of Tetrahydropyrazolopyridine CpAMs

Tetrahydropyrazolopyridine-based CpAMs function by binding to a hydrophobic pocket at the interface between core protein dimers. This binding event allosterically modulates the protein's conformation, leading to aberrant capsid assembly. Instead of forming replication-competent nucleocapsids, the core proteins are forced into non-functional aggregates or empty capsids, thereby halting the viral replication cycle.[5][7]

cluster_0 Normal HBV Capsid Assembly cluster_1 CpAM-Mediated Misassembly Cp Dimer Cp Dimer Correct Assembly Correct Assembly Cp Dimer->Correct Assembly pgRNA + Polymerase Nucleocapsid (Replication Competent) Nucleocapsid (Replication Competent) Correct Assembly->Nucleocapsid (Replication Competent) Cp Dimer_2 Cp Dimer Aberrant Assembly Aberrant Assembly Cp Dimer_2->Aberrant Assembly Misdirection THPP CpAM Tetrahydropyrazolopyridine CpAM THPP CpAM->Cp Dimer_2 Non-functional Capsids\n(Empty or Aggregated) Non-functional Capsids (Empty or Aggregated) Aberrant Assembly->Non-functional Capsids\n(Empty or Aggregated)

Figure 1: Mechanism of Tetrahydropyrazolopyridine CpAMs.

Experimental Protocols

The following protocols are designed to provide a comprehensive framework for the evaluation of tetrahydropyrazolopyridine derivatives as HBV CpAMs.

Protocol 1: Determination of Antiviral Activity (EC50) in a Cell-Based Assay

This protocol outlines the measurement of the half-maximal effective concentration (EC50) of a test compound, which represents the concentration at which 50% of viral replication is inhibited.

Rationale: This assay is the primary method for quantifying the antiviral potency of a compound in a biologically relevant system. The use of a stable HBV-producing cell line, such as HepG2.2.15, provides a consistent and reproducible model for screening and characterizing inhibitors.[8]

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 4 x 104 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Preparation: Prepare a serial dilution of the tetrahydropyrazolopyridine compound in culture medium. A typical concentration range to start with is 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known HBV inhibitor like Entecavir).

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plates for 3 days at 37°C and 5% CO2.

  • Medium Replenishment: After 3 days, carefully remove the medium and replace it with fresh medium containing the respective compound concentrations.

  • Final Incubation: Incubate for an additional 3 days.

  • Supernatant Collection: After the second 3-day incubation, collect the cell culture supernatants.

  • HBV DNA Extraction: Extract HBV DNA from the supernatants using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • Quantitative PCR (qPCR): Quantify the amount of HBV DNA in each sample by qPCR using primers and probes specific for the HBV genome.

  • Data Analysis: Calculate the percentage of HBV DNA reduction for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration (log scale) and determine the EC50 value using a non-linear regression analysis.

Start Start Seed HepG2.2.15 cells Seed HepG2.2.15 cells Start->Seed HepG2.2.15 cells Incubate overnight Incubate overnight Seed HepG2.2.15 cells->Incubate overnight Treat with compound dilutions Treat with compound dilutions Incubate overnight->Treat with compound dilutions Incubate for 3 days Incubate for 3 days Treat with compound dilutions->Incubate for 3 days Replenish medium with compound Replenish medium with compound Incubate for 3 days->Replenish medium with compound Collect supernatant Collect supernatant Incubate for 3 days->Collect supernatant Replenish medium with compound->Incubate for 3 days Extract HBV DNA Extract HBV DNA Collect supernatant->Extract HBV DNA Quantify by qPCR Quantify by qPCR Extract HBV DNA->Quantify by qPCR Calculate EC50 Calculate EC50 Quantify by qPCR->Calculate EC50 End End Calculate EC50->End

Figure 2: Workflow for EC50 determination.

Protocol 2: Assessment of Cytotoxicity (CC50)

This protocol determines the half-maximal cytotoxic concentration (CC50) of a compound, which is the concentration that causes a 50% reduction in cell viability.

Rationale: It is crucial to assess the cytotoxicity of a potential antiviral compound to ensure that the observed antiviral effect is not due to cell death. The therapeutic index (TI), calculated as CC50/EC50, is a critical parameter for evaluating the safety profile of a drug candidate.[9]

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate as described in Protocol 1.

  • Compound Treatment: Treat the cells with the same serial dilutions of the tetrahydropyrazolopyridine compound as in the antiviral assay.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • Cell Viability Assay: Perform a cell viability assay, such as the MTT or MTS assay, according to the manufacturer's instructions. This typically involves adding the reagent to the wells and measuring the absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the CC50 value using a non-linear regression analysis.

Protocol 3: Analysis of HBV Capsid Assembly by Native Agarose Gel Electrophoresis

This protocol allows for the visualization of intact HBV capsids and the detection of aberrant assembly products induced by CpAMs.

Rationale: Native agarose gel electrophoresis separates particles based on their size and charge, allowing for the distinction between properly formed capsids and misassembled structures.[10][11] CpAMs that cause the formation of larger, irregular aggregates will result in a shift in the migration pattern of the core protein on the gel.[12]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture an HBV-expressing cell line (e.g., HepG2.2.15 or cells transiently transfected with an HBV replicon) and treat with various concentrations of the tetrahydropyrazolopyridine compound for 24-48 hours.

  • Cell Lysis: Harvest the cells and prepare a cytoplasmic lysate using a non-denaturing lysis buffer.

  • Agarose Gel Electrophoresis:

    • Prepare a 1.2% agarose gel in a suitable running buffer (e.g., TBE).

    • Load the cell lysates onto the gel. Include a lane with lysate from untreated cells as a control.

    • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Western Blotting:

    • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Probe the membrane with a primary antibody specific for the HBV core protein.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and image the blot.

Expected Results: In untreated cells, a distinct band corresponding to intact HBV capsids should be visible. In cells treated with an effective tetrahydropyrazolopyridine CpAM, a smear or higher molecular weight bands may appear, indicating the formation of aberrant, misassembled capsids.[13]

Protocol 4: Morphological Analysis of HBV Capsids by Transmission Electron Microscopy (TEM)

This protocol provides high-resolution images of HBV capsids, allowing for the direct visualization of morphological changes induced by CpAMs.

Rationale: TEM is a powerful technique to confirm the mechanism of action of CpAMs by directly observing the formation of irregular or aggregated capsid structures.[13][14]

Step-by-Step Methodology:

  • Capsid Purification:

    • Culture and treat cells with the tetrahydropyrazolopyridine compound as in Protocol 3.

    • Prepare a cell lysate and partially purify the capsids by ultracentrifugation through a sucrose cushion.

  • Grid Preparation:

    • Apply a small volume of the purified capsid suspension to a carbon-coated copper grid.

    • Allow the sample to adsorb for a few minutes.

  • Negative Staining:

    • Wash the grid with distilled water.

    • Stain the grid with a negative stain solution (e.g., 2% uranyl acetate).

    • Remove excess stain and allow the grid to air dry.

  • Imaging:

    • Examine the grid using a transmission electron microscope.

    • Capture images of the capsids at various magnifications.

Expected Results: Untreated samples will show well-formed, icosahedral HBV capsids. Samples treated with a tetrahydropyrazolopyridine CpAM are expected to show irregularly shaped particles, aggregates, or a lack of properly formed capsids.[13]

Protocol 5: Target Engagement Confirmation by Thermal Shift Assay (TSA)

This protocol assesses the direct binding of the tetrahydropyrazolopyridine compound to the HBV core protein.

Rationale: A thermal shift assay, or differential scanning fluorimetry, measures the change in the melting temperature (Tm) of a protein upon ligand binding.[15][16] An increase in Tm indicates that the compound stabilizes the protein, providing strong evidence of direct target engagement.[1]

Step-by-Step Methodology:

  • Protein Preparation: Purify recombinant HBV core protein (e.g., Cp149 dimers).

  • Reaction Setup: In a 96-well PCR plate, prepare reactions containing:

    • Purified HBV core protein at a final concentration of 2-5 µM.

    • A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

    • The tetrahydropyrazolopyridine compound at various concentrations. Include a vehicle control.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to slowly increase the temperature from 25°C to 95°C, measuring the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity against temperature. The midpoint of the transition in the melting curve represents the Tm.

    • Calculate the change in Tm (ΔTm) for each compound concentration compared to the vehicle control.

Expected Results: A dose-dependent increase in the Tm of the HBV core protein in the presence of the tetrahydropyrazolopyridine compound indicates direct binding and stabilization of the protein.

Data Presentation

The following table provides a template for summarizing the in vitro activity of novel tetrahydropyrazolopyridine CpAMs.

Compound IDEC50 (µM)aCC50 (µM)bTherapeutic Index (TI)c
THPP-001ValueValueValue
THPP-002ValueValueValue
Lead Compound 45 [5]Reported ValueReported ValueReported Value
Entecavir (Control)~0.01>100>10,000

a Half-maximal effective concentration against HBV replication in HepG2.2.15 cells. b Half-maximal cytotoxic concentration in HepG2.2.15 cells. c Therapeutic Index = CC50 / EC50.

Note: Specific values for tetrahydropyrazolopyridine derivatives should be populated from experimental data. The discovery of a lead compound, designated as 45 , has been reported to demonstrate inhibition of HBV DNA viral load in an in vivo model, suggesting potent antiviral activity.[5]

Conclusion

The tetrahydropyrazolopyridine scaffold represents a promising new class of HBV core protein allosteric modulators. The protocols detailed in this application note provide a robust framework for the comprehensive evaluation of these compounds, from initial screening of antiviral activity to detailed mechanistic characterization. By employing these methods, researchers can effectively identify and advance novel tetrahydropyrazolopyridine-based drug candidates for the treatment of chronic Hepatitis B.

References

  • Berke, J. M., et al. (2017). Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model. Pharmaceuticals, 10(4), 87. [Link]

  • Kou, B., et al. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of Medicinal Chemistry. [Link]

  • Lott, L., et al. (2012). Native agarose gel electrophoresis and electroelution: A fast and cost-effective method to separate the small and large hepatitis B capsids. Electrophoresis, 33(21), 3163-3170. [Link]

  • Kou, B., et al. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Request PDF. [Link]

  • Yang, Q., et al. (2018). Novel Hepatitis B Virus Capsid-Targeting Antiviral that Aggregates Core Particles and Inhibits Nuclear Entry of Viral Cores. Antimicrobial Agents and Chemotherapy, 62(12), e01375-18. [Link]

  • Katen, S. P., et al. (2010). Trapping of Hepatitis B Virus capsid assembly intermediates by phenylpropenamide assembly accelerators. ACS Chemical Biology, 5(12), 1125-1136. [Link]

  • Nguyen, D. H., et al. (2009). Native agarose gel electrophoresis assay as a reliable method for determining A3G incorporation into HBV nucleocapsids. Journal of Virological Methods, 159(1), 138-142. [Link]

  • Khan, I., et al. (2020). Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition. Bioorganic & Medicinal Chemistry Letters, 30(24), 127641. [Link]

  • Lott, L., et al. (2012). Native agarose gel electrophoresis and electroelution: A fast and cost-effective method to separate the small and large hepatitis B capsids. PubMed. [Link]

  • ResearchGate. (n.d.). 3711 induced the formation of HBV DNA-free capsids, without influence... [Link]

  • Qiu, Z., et al. (2017). Design, Synthesis, and Evaluation of Tetrahydropyrrolo[1,2-c]pyrimidines as Capsid Assembly Inhibitors for HBV Treatment. ACS Medicinal Chemistry Letters, 8(9), 964-969. [Link]

  • Vlachy, N., et al. (2019). Investigation of the thermal shift assay and its power to predict protein and virus stabilizing conditions. Journal of Pharmaceutical and Biomedical Analysis, 164, 553-561. [Link]

  • Hao, J. (2021). Thermal Shift Assay for Exploring Interactions Between Fatty Acid-Binding Protein and Inhibitors. Methods in Molecular Biology, 2261, 395-409. [Link]

  • Klumpp, K. (2021). Induction of hepatitis B core protein aggregation targeting an unconventional binding site. eLife, 10, e68533. [Link]

  • Urban, S., et al. (2021). A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals. JHEP Reports, 3(4), 100285. [Link]

  • Wang, Y., et al. (2019). Heteroaryldihydropyrimidines Alter Capsid Assembly By Adjusting the Binding Affinity and Pattern of the Hepatitis B Virus Core Protein. Journal of Chemical Information and Modeling, 59(12), 5104-5110. [Link]

  • Cai, D., et al. (2021). Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus. Bioorganic & Medicinal Chemistry, 32, 115993. [Link]

  • Senaweera, S. M. A. D., et al. (2021). Discovery of New Small Molecule Hits as Hepatitis B Virus Capsid Assembly Modulators: Structure and Pharmacophore-Based Approaches. Viruses, 13(5), 770. [Link]

  • ICE-HBV. (n.d.). HBV Research Protocols. [Link]

  • Dr. Oracle. (2024, March 16). What is the treatment protocol for Hepatitis B (Hep B)?. [Link]

  • Yim, H. J., & Lok, A. S. (2006). Management of antiviral drug resistance in chronic hepatitis B. Journal of Hepatology, 44(4), 705-715. [Link]

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Application Notes and Protocols for the Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Tetrahydropyrazolo[1,5-a]pyridine Scaffold

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of a variety of biologically active molecules. Its rigid, bicyclic structure presents a three-dimensional arrangement of functional groups that can be finely tuned to interact with specific biological targets. Analogs of this scaffold have shown promise in a range of therapeutic areas, including as central nervous system agents and as inhibitors of key enzymes in disease pathways.[1] The exploration of this chemical space through the synthesis of diverse analogs is crucial for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

This application note provides a comprehensive guide to the synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol analogs, intended for researchers and scientists engaged in drug discovery and development. It is important to note that the target molecule exists in a tautomeric equilibrium with its more stable keto form, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2(1H)-one.[2][3] This guide will focus on the synthesis of this keto tautomer, which serves as a direct precursor to the "-ol" form. The protocols detailed herein are designed to be robust and adaptable for the generation of a library of analogs for structure-activity relationship (SAR) studies.

Synthetic Strategy: A Convergent Approach to the Bicyclic Core

The primary synthetic strategy for constructing the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2(1H)-one scaffold involves a convergent approach, wherein the pyrazolone and tetrahydropyridine rings are formed in a sequential or one-pot manner from readily available starting materials. The key disconnection lies between the pyrazole and the pyridine ring, suggesting a cyclocondensation reaction between a suitably functionalized pyrazolone precursor and a five-carbon electrophilic synthon.

The cornerstone of this synthesis is the use of a 3-aminopyrazolin-5-one as the key nucleophilic building block. The amino group at the 3-position and the active methylene at the 4-position of the pyrazolone ring provide the necessary nucleophilicity to react with a bis-electrophile to form the fused tetrahydropyridine ring.

Synthetic_Strategy cluster_precursors Key Precursors Target 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2(1H)-one Scaffold Disconnection Key Disconnection (C-N and C-C bond formation) Target->Disconnection Pyrazolone 3-Aminopyrazolin-5-one Disconnection->Pyrazolone Synthon Five-Carbon Bis-Electrophile (e.g., 1,5-dicarbonyl compound or equivalent) Disconnection->Synthon StartingMaterials Starting Materials Pyrazolone->StartingMaterials Derived from Synthon->StartingMaterials Derived from

Caption: Key disconnection for the synthesis of the target scaffold.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a representative 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2(1H)-one analog. These protocols can be adapted to generate a library of compounds for SAR studies by varying the substituents on the starting materials.

Protocol 1: Synthesis of 3-Amino-1-phenyl-2-pyrazolin-5-one

This protocol describes the synthesis of the key pyrazolone intermediate.

Materials:

  • Ethyl cyanoacetate

  • Phenylhydrazine

  • Ethanol

  • Sodium ethoxide solution (21% in ethanol)

  • Hydrochloric acid (concentrated)

  • Ice bath

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl cyanoacetate (0.1 mol) in absolute ethanol (100 mL).

  • Addition of Base: Cool the solution in an ice bath and slowly add sodium ethoxide solution (0.1 mol) dropwise while stirring. Maintain the temperature below 10 °C.

  • Addition of Hydrazine: To the cooled solution, add phenylhydrazine (0.1 mol) dropwise. A precipitate may form.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Acidification: After cooling to room temperature, slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 5-6. A precipitate will form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL). Dry the product in a vacuum oven at 50 °C to a constant weight.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of a Representative Analog: 1-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2(1H)-one

This protocol details the cyclocondensation reaction to form the target bicyclic scaffold.

Materials:

  • 3-Amino-1-phenyl-2-pyrazolin-5-one (from Protocol 1)

  • Glutaraldehyde (50% aqueous solution) or 1,5-pentanedial equivalent

  • Acetic acid

  • Ethanol

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend 3-amino-1-phenyl-2-pyrazolin-5-one (10 mmol) in ethanol (50 mL).

  • Addition of Reagents: Add glacial acetic acid (5 mL) to the suspension, followed by the dropwise addition of glutaraldehyde (10 mmol).

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

  • Isolation and Characterization: Combine the fractions containing the pure product and remove the solvent to yield the final compound. Characterize the product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point.

Experimental_Workflow cluster_protocol1 Protocol 1: Synthesis of 3-Aminopyrazolin-5-one cluster_protocol2 Protocol 2: Synthesis of Target Analog P1_Start Ethyl Cyanoacetate + Phenylhydrazine P1_Step1 Reaction with NaOEt in Ethanol P1_Start->P1_Step1 P1_Step2 Reflux P1_Step1->P1_Step2 P1_Step3 Acidification (HCl) P1_Step2->P1_Step3 P1_Product 3-Amino-1-phenyl-2-pyrazolin-5-one P1_Step3->P1_Product P2_Start 3-Aminopyrazolin-5-one P1_Product->P2_Start Intermediate P2_Step1 Reaction with Glutaraldehyde in Acetic Acid/Ethanol P2_Start->P2_Step1 P2_Step2 Reflux P2_Step1->P2_Step2 P2_Step3 Purification (Column Chromatography) P2_Step2->P2_Step3 P2_Product 1-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2(1H)-one P2_Step3->P2_Product

Caption: Workflow for the synthesis of the target analog.

Generation of Analogs for SAR Studies

The synthetic route described above is highly amenable to the generation of a diverse library of analogs for SAR studies. Variations can be introduced at multiple positions of the scaffold.

Table 1: Proposed Analogs for SAR Studies

R¹ Substituent (on Pyrazole N1)R² Substituent (on Tetrahydropyridine Ring)R³ Substituent (on Tetrahydropyridine Ring)Rationale for Variation
PhenylHHParent compound
4-ChlorophenylHHExplore electronic effects (electron-withdrawing)
4-MethoxyphenylHHExplore electronic effects (electron-donating)
BenzylHHIntroduce conformational flexibility
MethylHHSmaller, aliphatic substituent
PhenylMethylHInvestigate steric effects on the tetrahydropyridine ring
PhenylHPhenylInvestigate steric and electronic effects at a different position

To synthesize these analogs, the corresponding substituted hydrazines would be used in Protocol 1 to vary the R¹ substituent. For variations on the tetrahydropyridine ring (R² and R³), substituted 1,5-dicarbonyl compounds or their synthetic equivalents would be employed in Protocol 2.

Data Presentation and Characterization

All synthesized compounds should be fully characterized to confirm their structure and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

  • Melting Point: As a physical characteristic of the solid compounds.

The results of biological screening should be tabulated to facilitate the analysis of structure-activity relationships.

Conclusion and Future Directions

The synthetic protocols outlined in this application note provide a reliable and versatile platform for the generation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol analogs for SAR studies. The convergent nature of the synthesis allows for the rapid exploration of chemical diversity around this promising scaffold. Future work could involve the further functionalization of the bicyclic core to introduce additional diversity and to optimize the pharmacokinetic properties of lead compounds. The exploration of alternative cyclization strategies could also lead to the discovery of novel analogs with unique biological activities.

References

  • Fylaktakidou, C. K., Hadjipavlou-Litina, D., Litinas, K. E., & Nicolaides, D. N. (2004). Natural and synthetic coumarin derivatives with anti-inflammatory/antioxidant activities. Current pharmaceutical design, 10(31), 3813–3833.
  • Moosavi-Zare, A. R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 6(8), 571-581.
  • Aziz, S. I., et al. (2020). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Indian Chemical Society, 97(10), 1629-1644.
  • Chauhan, P., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives.
  • Huntsman, E., & Balsells, J. (2005). A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. Australian Journal of Chemistry, 67(3), 420-425.
  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][1][4][5]triazin-6-one Derivatives. Molecules, 17(7), 8236-8250.

  • Schlegel, H. B., et al. (1983). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. The Journal of Physical Chemistry, 87(5), 723-727.
  • BenchChem. (2025).
  • El-Gazzar, A. R. B. A., et al. (2017). Reactions with heterocyclic amidines: Synthesis of several new pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a][4][6][7]triazines. Journal of Heterocyclic Chemistry, 54(4), 2415-2423.

  • Gomaa, M. A. M. (2014). 2-Pyrazolin-5-One-Based Heterocycles: Synthesis and Characterization. Journal of Heterocyclic Chemistry, 51(S1), E237-E244.

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Title: A Multi-Assay Strategy for the Comprehensive Cytotoxic Evaluation of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract & Introduction

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold is a core structure in a class of heterocyclic compounds with demonstrated biological activity. Derivatives have been investigated for applications ranging from photodynamic cancer therapy to the inhibition of viral replication.[1][2] Given this therapeutic potential, a rigorous and multi-faceted evaluation of the cytotoxic effects of novel analogues, such as 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol, is a critical step in preclinical development.

Cytotoxicity is not a singular event; it is a complex process that can manifest through distinct biochemical pathways, primarily necrosis and apoptosis.[3] Relying on a single assay can lead to an incomplete or misleading interpretation of a compound's cellular impact. This application note provides a comprehensive, field-proven strategy for characterizing the cytotoxic profile of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol. We present a framework that integrates three distinct, yet complementary, cell-based assays to interrogate cell viability, membrane integrity, and the activation of apoptotic pathways. This orthogonal approach ensures a robust, self-validating assessment of the compound's mechanism of cell death.

The Rationale: An Orthogonal, Three-Pillar Approach

To build a complete cytotoxicity profile, we must probe different aspects of cellular demise. A single data point, such as a drop in metabolic activity, does not reveal the mechanism of death. We advocate for a three-pillar assessment strategy.

  • Pillar 1: Metabolic Competence (MTT Assay): This assay measures the activity of mitochondrial dehydrogenases, providing a proxy for overall cell viability and metabolic health.[4] A reduction in activity indicates cellular dysfunction or death but does not distinguish the cause.

  • Pillar 2: Plasma Membrane Integrity (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium.[5][6] LDH release is a hallmark of cells that have lost membrane integrity, a key feature of necrosis.[3]

  • Pillar 3: Apoptotic Pathway Activation (Caspase-3/7 Assay): This assay measures the activity of effector caspases 3 and 7, which are central executioners of the apoptotic cascade.[7][8] Their activation is a definitive marker of programmed cell death.

By integrating data from these three assays, researchers can differentiate between cytotoxic mechanisms, as illustrated below.

Caption: Interpreting outcomes from a multi-assay cytotoxicity assessment.

Pre-Protocol Essentials: Experimental Design

Technical accuracy begins before the first pipette tip is touched. Careful planning of cell line selection, compound handling, and controls is paramount.

Cell Line Selection

The choice of cell line is dictated by the research question.[9] Consider the intended therapeutic target or the organ system most at risk for toxicity.[10]

  • For oncology screening: Use a panel of cancer cell lines relevant to the compound's potential application. For example, since a related compound showed efficacy against melanoma, the A375 human melanoma cell line would be a logical choice.[1]

  • For general toxicity screening: Employ a common, non-cancerous human cell line. MRC-5 (human lung fibroblast) or HEK293 (human embryonic kidney) cells are industry standards.

  • For hepatotoxicity: Use a liver-derived cell line such as HepG2 , as the liver is a primary site of drug metabolism.

Compound & Plate Preparation
  • Solubilization: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol should be dissolved in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM).

  • Dose-Response: Test the compound across a wide range of concentrations (e.g., 8-12 concentrations, using a semi-log dilution series from µM to nM range) to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

  • Vehicle Control: All wells, including untreated controls, must contain the same final concentration of the vehicle (DMSO). This concentration should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced toxicity.[11]

Mandatory Controls for a Self-Validating System

For each 96-well plate in every assay, the following controls are non-negotiable:

  • No-Cell Control (Media Blank): Culture medium without cells. This accounts for background absorbance/fluorescence of the medium and assay reagents.[12]

  • Vehicle-Only Control (Negative Control): Cells treated with the highest concentration of the vehicle (e.g., 0.5% DMSO) used in the experiment. This represents 100% viability or baseline cytotoxicity.[12]

  • Maximum Lysis Control (Positive Control for LDH): Cells treated with a lysis buffer (provided in most kits). This represents 100% LDH release.

  • Known Toxin Control (Positive Control for MTT & Caspase): Cells treated with a known cytotoxic agent (e.g., Staurosporine or Etoposide for apoptosis, Triton™ X-100 for necrosis) to confirm that the cells and assay system can produce the expected response.

Experimental Workflow Overview

The overall experimental process follows a standardized sequence, ensuring consistency across the different assays.

G cluster_0 4. Assay Execution A 1. Cell Seeding Seed cells in 96-well plates. Incubate 24h to allow attachment. B 2. Compound Treatment Add serial dilutions of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol and controls. A->B C 3. Incubation Incubate for a pre-determined duration (e.g., 24, 48, 72 hours). B->C D MTT Assay Add MTT Reagent Incubate, Solubilize Formazan C->D E LDH Assay Transfer Supernatant Add Reaction Mix C->E F Caspase-3/7 Assay Add 'Add-Mix-Measure' Reagent C->F G 5. Data Acquisition Read Absorbance (MTT, LDH) or Luminescence (Caspase) on a plate reader. D->G E->G F->G H 6. Analysis & Synthesis Calculate % Viability, % Cytotoxicity, and Fold-Change in Caspase Activity. Determine IC50/EC50 values. G->H

Caption: Standardized experimental workflow for cytotoxicity assessment.

Protocol 1: MTT Assay for Cell Viability & Metabolism

This protocol is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt MTT into a purple formazan product.[13] The amount of formazan is directly proportional to the number of metabolically active cells.[4]

Materials:

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution: 5 mg/mL in sterile PBS.[13]

  • Solubilization Solution: 4 mM HCl, 0.1% NP-40 in isopropanol, or 10% SDS in 0.01 M HCl.[13][14]

  • 96-well clear flat-bottom plates.

  • Plate reader capable of measuring absorbance at 570 nm.[14]

Step-by-Step Methodology:

  • Cell Seeding: Seed 1x10⁴ to 5x10⁴ cells per well in 100 µL of complete culture medium.[14] Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Remove the seeding medium and add 100 µL of fresh medium containing the desired concentrations of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol or controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.45-0.5 mg/mL).[13][15]

  • Formazan Development: Incubate the plate for 3-4 hours at 37°C.[14] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium. Add 100-150 µL of Solubilization Solution to each well.[13]

  • Measurement: Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Read the absorbance at 570 nm (a reference wavelength of 620-630 nm can be used for background correction).[13][15]

Protocol 2: LDH Release Assay for Necrotic Cytotoxicity

This assay quantitatively measures LDH released from the cytoplasm of damaged cells.[16] A coupled enzymatic reaction results in the conversion of a tetrazolium salt into a red formazan product, which is measured colorimetrically.

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, or Abcam). These kits provide a Substrate Mix, Assay Buffer, and Lysis Solution.

  • 96-well clear flat-bottom plates.

  • Plate reader capable of measuring absorbance at 490 nm.[17]

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1-3 as described in the MTT protocol. Ensure triplicate wells are set up for the "Maximum Lysis Control".

  • Induce Maximum Lysis: 45 minutes before the end of the incubation period, add 10 µL of the 10X Lysis Buffer provided in the kit to the "Maximum Lysis Control" wells.[17]

  • Sample Collection: Centrifuge the plate at ~250 x g for 4 minutes to pellet any detached cells. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Reagent Preparation: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions (typically by mixing the Substrate Mix and Assay Buffer).[12]

  • Reaction Incubation: Add 50 µL of the prepared Reaction Mixture to each well of the new plate containing the supernatants.[17] Tap gently to mix.

  • Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[17] Measure the absorbance at 490 nm (and a reference at 680 nm if recommended by the kit).[17]

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This homogeneous "add-mix-measure" assay uses a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[18] Cleavage by active caspases releases aminoluciferin, which is consumed by luciferase to generate a stable luminescent signal.[18]

Materials:

  • Commercially available Caspase-Glo® 3/7 Assay System (e.g., from Promega). This provides the lyophilized substrate and a buffer.

  • 96-well opaque-walled plates (to prevent signal cross-talk).

  • Luminometer plate reader.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1-3 as described in the MTT protocol, but perform the experiment in opaque-walled 96-well plates. The final volume in each well should be 100 µL.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[19]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, directly into the existing cell culture medium.[18]

  • Signal Development: Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis & Synthesis

AssayCalculation for % EffectInterpretation
MTT (Abs_sample / Abs_vehicle) * 100% Viability . A dose-dependent decrease indicates cytotoxicity or cytostatic effects.
LDH ((Abs_sample - Abs_vehicle) / (Abs_max_lysis - Abs_vehicle)) * 100% Cytotoxicity . A dose-dependent increase indicates loss of membrane integrity (necrosis).
Caspase-3/7 RLU_sample / RLU_vehicleFold-Change in Activity . A dose-dependent increase indicates apoptosis induction.

Abs = Absorbance; RLU = Relative Luminescence Units

Hypothetical Data Summary

The following table illustrates how to present the synthesized data for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol, allowing for a clear interpretation of its cytotoxic mechanism.

Concentration (µM)% Viability (MTT)% Cytotoxicity (LDH)Caspase-3/7 Activity (Fold Change)Probable Mechanism
0 (Vehicle)100 ± 4.52.1 ± 1.11.0 ± 0.1-
0.198 ± 5.13.5 ± 1.51.2 ± 0.2No Effect
185 ± 6.25.8 ± 2.04.5 ± 0.6Apoptosis
1045 ± 4.815.2 ± 3.18.2 ± 1.1Apoptosis
5015 ± 3.365.7 ± 5.53.1 ± 0.5Apoptosis & Secondary Necrosis
1005 ± 2.188.4 ± 6.81.5 ± 0.3Primary Necrosis

Interpretation of Hypothetical Data: At lower concentrations (1-10 µM), the compound primarily induces apoptosis, evidenced by a significant increase in caspase activity with minimal LDH release. At higher concentrations (≥50 µM), the mechanism shifts. The peak caspase activity drops while LDH release becomes prominent, suggesting either a switch to a necrotic mechanism or that the apoptotic process is so rapid and overwhelming that it leads to secondary necrosis.

References

  • Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

  • Highlight report: Cell type selection for toxicity testing. PMC - NIH. [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • Cytotoxicity assays – what your cells don't like. BMG Labtech. [Link]

  • LDH Assay. Cell Biologics Inc. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

  • Cytotoxicity Assays | Life Science Applications. [Link]

  • EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. [Link]

  • Which cell line to choose for cytotoxicity evaluation of nanomaterials?. ResearchGate. [Link]

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]

  • Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. PubMed. [Link]

  • (PDF) Cytotoxicity of Novel 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine-fused Diphenylchlorins as Photosensitizers In Human Melanoma Cells. ResearchGate. [Link]

  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. PubMed. [Link]

  • 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines as novel inhibitors of human eosinophil phosphodiesterase. PubMed. [Link]

  • Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][13]triazine Sulfonamides in Normal and Cancer Cells In Vitro. NIH. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC - NIH. [Link]

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. PubMed. [Link]

  • Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. PMC - NIH. [Link]

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Application Notes and Protocols for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol

The pyrazole and its fused heterocyclic derivatives, such as pyrazolopyridines, represent a privileged scaffold in medicinal chemistry and chemical biology, with compounds from this class exhibiting a wide range of biological activities, including antiviral, antimicrobial, anti-inflammatory, and antitumor effects.[1][2] The specific compound, 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol, is a member of this versatile family. While its precise biological targets are still under active investigation, its structural motifs suggest potential as a modulator of key cellular signaling pathways, possibly through interactions with kinases or other ATP-binding proteins, a common mechanism for compounds with similar core structures.[3][4]

This document serves as a comprehensive guide for the characterization and application of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol as a chemical probe. A chemical probe is a small molecule used to study the function of a specific protein in cells and organisms.[5] The utility of such a probe is critically dependent on its thorough characterization, including its potency, selectivity, and mechanism of action.[6][7][8] Herein, we provide a roadmap for researchers to validate this compound for their specific biological questions, from initial characterization to advanced cellular applications and target identification. We will use a hypothetical scenario where 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol is investigated as a probe for a protein kinase, "Kinase X," to illustrate the necessary experimental workflows and validation steps.

PART 1: Initial Characterization of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol as a Putative Chemical Probe

Before utilizing any small molecule in a biological system, it is imperative to establish its fundamental chemical and physical properties. This initial characterization ensures the reliability and reproducibility of subsequent experimental results.

1.1 Purity and Identity Confirmation:

The first step is to confirm the identity and purity of the compound. The presence of impurities can lead to misleading biological data.

  • Protocol:

    • Identity Confirmation: Use mass spectrometry (MS) to confirm the molecular weight (Expected: 138.17 g/mol ) and nuclear magnetic resonance (NMR) spectroscopy to verify the chemical structure.[9]

    • Purity Assessment: Employ high-performance liquid chromatography (HPLC) to determine the purity of the compound. A purity of >95% is generally recommended for use as a chemical probe.

1.2 Solubility and Stability Assessment:

The solubility and stability of the compound in aqueous buffers and cell culture media are critical for its effective use in biological assays.

  • Protocol:

    • Solubility Determination: Prepare a stock solution in a suitable solvent (e.g., DMSO). Then, determine the solubility in aqueous buffers (e.g., PBS) and cell culture media by serial dilution and visual or spectrophotometric analysis for precipitation.

    • Stability Analysis: Incubate the compound in relevant assay buffers and cell culture media at 37°C for various time points. Analyze the samples by HPLC or LC-MS to assess degradation over time. A stable compound is essential for prolonged experiments.

Table 1: Physicochemical Properties of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol

PropertyValueSource
Molecular FormulaC7H10N2O[9]
Molecular Weight138.17 g/mol [9]
CAS Number60637-32-3[9]

PART 2: Application Notes - In Vitro and Cellular Characterization

Once the fundamental properties of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol are established, the next phase is to determine its biological activity, starting with in vitro assays and progressing to cellular models.

2.1 In Vitro Target Engagement and Potency:

To validate our hypothetical target, "Kinase X," we must first demonstrate direct binding and determine the in vitro potency of the compound.

  • Experimental Rationale: A potent chemical probe should have an IC50 or Kd value of less than 100 nM in biochemical assays.[5] This ensures that the observed biological effects are due to on-target activity at reasonably low concentrations.

  • Protocol: In Vitro Kinase Assay

    • Perform a kinase activity assay using recombinant Kinase X, a suitable substrate, and ATP.

    • Test a range of concentrations of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol to determine the concentration that inhibits 50% of the kinase activity (IC50).

    • Include a known inhibitor of Kinase X as a positive control and a vehicle (e.g., DMSO) as a negative control.

2.2 Cellular Target Engagement and Potency:

Demonstrating that the probe can enter cells and interact with its intended target is a crucial validation step.[6][8]

  • Experimental Rationale: A good chemical probe should exhibit cellular activity with an EC50 of less than 1 µM.[5] Techniques like the cellular thermal shift assay (CETSA) can provide direct evidence of target engagement in a cellular context.

  • Protocol: Cellular Thermal Shift Assay (CETSA)

    • Treat intact cells with various concentrations of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Analyze the soluble fraction by Western blot using an antibody against Kinase X. Binding of the compound should stabilize the protein, leading to a higher melting temperature.

2.3 Assessing Downstream Target Modulation:

A key aspect of probe validation is to show a measurable effect on the downstream signaling pathway of the target.

  • Experimental Rationale: If Kinase X phosphorylates a specific downstream protein (e.g., Substrate Y), treatment with 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol should lead to a dose-dependent decrease in the phosphorylation of Substrate Y.

  • Protocol: Western Blot Analysis of Downstream Signaling

    • Treat cells with increasing concentrations of the compound for a specified time.

    • Lyse the cells and perform a Western blot analysis using antibodies against both total Substrate Y and phosphorylated Substrate Y.

    • A decrease in the ratio of phosphorylated to total Substrate Y would indicate on-target activity.

Diagram 1: Experimental Workflow for Probe Validation

G cluster_0 Initial Characterization cluster_1 In Vitro Validation cluster_2 Cellular Validation Purity Purity & Identity BiochemAssay Biochemical Assay (IC50) Purity->BiochemAssay Solubility Solubility & Stability Solubility->BiochemAssay CETSA Cellular Target Engagement (CETSA) BiochemAssay->CETSA Downstream Downstream Signaling (Western Blot) CETSA->Downstream Phenotype Phenotypic Assay Downstream->Phenotype

Caption: Workflow for the validation of a chemical probe.

2.4 The Importance of a Negative Control:

A crucial element in chemical probe-based research is the use of a structurally similar but biologically inactive analog as a negative control.[6][8] This helps to ensure that the observed phenotype is a result of on-target activity and not due to off-target effects or the general chemical structure of the compound. For 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol, a suitable negative control could be a methylated version of the hydroxyl group or a regioisomer that is predicted to have diminished binding to the target.

PART 3: Application Notes - Target Identification and Deconvolution

In cases where the biological target of a hit compound from a phenotypic screen is unknown, chemical proteomics methods can be employed for target identification.[10][11][12]

3.1 Designing a Probe for Target Identification:

To identify the cellular targets of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol, a modified version of the probe containing a "handle" for affinity purification is often synthesized. This handle could be a biotin tag or a clickable alkyne or azide group.[11]

  • Design Considerations:

    • The attachment point of the linker and tag should be at a position that does not disrupt the binding of the probe to its target.

    • The modified probe should retain its biological activity.

Diagram 2: Chemical Probe for Target ID

G Probe Probe Core -- Linker -- Tag

Caption: General structure of a chemical probe for target identification.

3.2 Affinity-Based Protein Profiling Protocol:

  • Probe Synthesis: Synthesize an affinity-tagged version of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol.

  • Cell Lysate Incubation: Incubate the tagged probe with cell lysate.

  • Affinity Purification: Use affinity beads (e.g., streptavidin-coated beads for a biotin-tagged probe) to pull down the probe-protein complexes.

  • Elution and Analysis: Elute the bound proteins and identify them using mass spectrometry-based proteomics.

  • Validation: The identified candidate proteins must then be validated as true targets using orthogonal methods, such as those described in Part 2.

PART 4: Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the desired concentrations of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol or vehicle control for 1-2 hours at 37°C.

  • Harvesting and Lysis:

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Lyse the cells by freeze-thaw cycles.

  • Heat Treatment:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

    • Cool the samples to room temperature for 3 minutes.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant containing the soluble proteins.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Perform SDS-PAGE and Western blotting using a primary antibody against the target protein (Kinase X).

    • Quantify the band intensities to generate a melting curve.

Protocol 2: Affinity-Based Protein Profiling

  • Preparation of Cell Lysate:

    • Harvest and lyse cells as described in the CETSA protocol.

    • Clarify the lysate by centrifugation.

  • Incubation with Affinity Probe:

    • Incubate the cell lysate with the biotin-tagged 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol or a control probe for 1-2 hours at 4°C.

    • For competitive binding experiments, pre-incubate the lysate with an excess of the untagged compound before adding the tagged probe.

  • Capture of Probe-Protein Complexes:

    • Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotin-tagged probe and its binding partners.

  • Washing:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).

    • Perform in-gel or in-solution digestion of the proteins with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Conclusion

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol belongs to a class of compounds with significant potential for biological activity. To harness this potential and use it as a reliable chemical probe, a systematic and rigorous validation process is essential. The application notes and protocols outlined in this guide provide a comprehensive framework for researchers to characterize this compound, validate its biological targets, and utilize it to explore complex cellular processes. By adhering to these principles of chemical probe validation, the scientific community can ensure the generation of robust and reproducible data, ultimately accelerating the pace of discovery in chemical biology and drug development.

References

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  • CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes - Books. Available at: [Link]

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  • Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells - PubMed. Available at: [Link]

  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine, 95% Purity, C7H10N2, 1 gram - CP Lab Safety. Available at: [Link]

  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus - PubMed. Available at: [Link]

  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid - Lead Sciences. Available at: [Link]

  • Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2 - Chemical Methodologies. Available at: [Link]

  • 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol - PubChemLite. Available at: [Link]

  • 4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIDIN-2-OL, 95% Purity, C7H10N2O, 100 mg. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 4,5,6,7-tetrahydro-2-(4-phenoxyphenyl)-7-(4-piperidinyl)- | C24H27N5O2 | CID 136928098 - PubChem. Available at: [Link]

  • 2-(4-Phenoxyphenyl)-7-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid | Pharmaffiliates. Available at: [Link]

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine - Arkivoc. Available at: [Link]

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. Available at: [Link]

  • Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[6][10][11]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity - PMC - NIH. Available at: [Link]

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Application Notes and Protocols for the Functionalization of the Tetrahydropyrazolopyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydropyrazolopyridine (THPP) scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique three-dimensional structure and multiple points for diversification make it an attractive framework for the development of novel therapeutics targeting a wide range of biological targets. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key functionalization strategies for the THPP scaffold. We delve into the core principles of regioselective modification, offering field-proven insights into the causality behind experimental choices. This document provides detailed, step-by-step protocols for key transformations, including N-alkylation, cross-coupling reactions, and directed metalation, supported by mechanistic rationale and practical considerations for successful implementation.

Introduction: The Significance of the Tetrahydropyrazolopyridine Scaffold

The fusion of a pyrazole and a tetrahydropyridine ring system gives rise to the tetrahydropyrazolopyridine (THPP) scaffold, a versatile and medicinally important structural class. THPP derivatives have demonstrated a broad spectrum of biological activities, including acting as kinase inhibitors, anti-infective agents, and modulators of ion channels.[1][2] A notable example is the development of THPP-based compounds as potent and selective inhibitors of the anion exchanger pendrin (SLC26A4), a target for inflammatory airway diseases.[1][3] The non-planar, conformationally constrained nature of the tetrahydropyridine ring, combined with the diverse chemical handles offered by the pyrazole moiety, provides a rich platform for generating compound libraries with diverse pharmacological profiles.

The ability to strategically and selectively introduce functional groups at various positions on the THPP core is paramount for successful structure-activity relationship (SAR) studies and the optimization of lead compounds. This guide will focus on the most common and synthetically valuable functionalization approaches for this important scaffold.

Key Functionalization Sites of the Tetrahydropyrazolopyridine Scaffold

The tetrahydropyrazolopyridine scaffold offers several distinct positions for chemical modification. The specific sites and their reactivity depend on the isomeric form of the pyrazolopyridine core (e.g., [4,3-c], [3,4-b]). For the purpose of this guide, we will focus on the tetrahydro-1H-pyrazolo[4,3-c]pyridine core, a common motif in medicinal chemistry.[1] The primary sites for functionalization are:

  • N1 of the Pyrazole Ring: This nitrogen atom can be alkylated or acylated, allowing for the introduction of a wide variety of substituents.

  • N5 of the Tetrahydropyridine Ring: The secondary amine of the tetrahydropyridine ring is a key site for modification, enabling the introduction of diverse groups through alkylation, acylation, sulfonylation, and urea/thiourea formation.

  • C3 of the Pyrazole Ring: This carbon position can be functionalized, often through halogenation followed by cross-coupling reactions.

  • C7 of the Pyridine Ring: Depending on the substitution pattern, this position on the pyridine ring can be a site for functionalization, for instance, through directed metalation.

The following diagram illustrates these key functionalization sites on the tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold.

G cluster_scaffold Tetrahydro-1H-pyrazolo[4,3-c]pyridine Core cluster_nodes scaffold scaffold N1 N1 (Pyrazole) scaffold->N1 Alkylation, Acylation N5 N5 (Tetrahydropyridine) scaffold->N5 Alkylation, Acylation, Sulfonylation, Urea/Thiourea C3 C3 (Pyrazole) scaffold->C3 Halogenation, Cross-Coupling C7 C7 (Pyridine) scaffold->C7 Directed Metalation, C-H Activation

Caption: Key functionalization sites on the tetrahydropyrazolopyridine scaffold.

Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for the functionalization of the tetrahydropyrazolopyridine scaffold. The following protocols are representative examples and may require optimization based on the specific substrate and desired product.

N-Alkylation of the Tetrahydropyridine Ring

The secondary amine of the tetrahydropyridine ring is readily alkylated under standard conditions. This modification is crucial for modulating the physicochemical properties and biological activity of THPP derivatives.

Protocol 1: Reductive Amination

This protocol describes the N-alkylation of a THPP core with an aldehyde via reductive amination.

  • Materials:

    • Tetrahydropyrazolopyridine derivative (1.0 equiv)

    • Aldehyde (1.2 equiv)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (optional, catalytic amount)

  • Procedure:

    • To a solution of the tetrahydropyrazolopyridine derivative (1.0 mmol) in DCM (10 mL), add the aldehyde (1.2 mmol).

    • Stir the mixture at room temperature for 30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

    • Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Mechanistic Rationale: The reaction proceeds through the formation of an iminium ion intermediate from the condensation of the secondary amine and the aldehyde. The mild reducing agent, sodium triacetoxyborohydride, then selectively reduces the iminium ion to the corresponding tertiary amine. The use of NaBH(OAc)₃ is advantageous as it is less basic and more selective than other borohydrides, minimizing side reactions.

Functionalization of the Tetrahydropyridine Nitrogen via Urea Formation

The formation of ureas at the tetrahydropyridine nitrogen has been shown to be a privileged modification in certain biological contexts, such as in pendrin inhibitors.[1]

Protocol 2: Urea Synthesis with Isocyanates

  • Materials:

    • Tetrahydropyrazolopyridine amine salt (e.g., TFA salt) (1.0 equiv)

    • Isocyanate (e.g., 4-chlorophenyl isocyanate) (1.1 equiv)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Suspend the tetrahydropyrazolopyridine amine salt (1.0 mmol) in DCM (10 mL).

    • Add triethylamine (2.2 mmol) and stir for 10 minutes at room temperature to neutralize the salt.

    • Add the isocyanate (1.1 mmol) dropwise to the solution.

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction with DCM and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by crystallization or flash column chromatography.

  • Mechanistic Rationale: The free secondary amine, generated in situ by the addition of a base, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the isocyanate. This addition reaction directly affords the desired urea product in a highly efficient manner.

Reaction Type Reagents Solvent Temp. Typical Yield
Reductive AminationAldehyde, NaBH(OAc)₃DCM/DCERT70-95%
Urea FormationIsocyanate, TEADCM/THFRT80-98%
N-SulfonylationSulfonyl chloride, PyridineDCM0 °C to RT75-90%
C-H Functionalization and Cross-Coupling Reactions

Modern cross-coupling methodologies provide powerful tools for the late-stage functionalization of the THPP scaffold, allowing for the introduction of aryl, heteroaryl, and other functionalities.

Protocol 3: Suzuki-Miyaura Cross-Coupling of a Halogenated THPP

This protocol outlines a typical Suzuki-Miyaura coupling to introduce an aryl group at a pre-functionalized (e.g., brominated) position on the pyrazole or pyridine ring.

  • Materials:

    • Bromo-tetrahydropyrazolopyridine derivative (1.0 equiv)

    • Arylboronic acid or ester (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

    • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Procedure:

    • To a reaction vessel, add the bromo-tetrahydropyrazolopyridine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).

    • Degas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system (e.g., 10 mL of a 3:1:1 mixture of Toluene/Ethanol/Water).

    • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by flash column chromatography.

  • Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. The base is crucial for the activation of the boronic acid in the transmetalation step.

Protocol 4: Buchwald-Hartwig Amination

This protocol describes the introduction of an amine nucleophile onto a halogenated THPP scaffold.

  • Materials:

    • Bromo-tetrahydropyrazolopyridine derivative (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Ligand (e.g., Xantphos, 4 mol%)

    • Base (e.g., Cs₂CO₃ or NaOtBu, 1.4 equiv)

    • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the bromo-tetrahydropyrazolopyridine (1.0 mmol), palladium precatalyst (0.02 mmol), ligand (0.04 mmol), and base (1.4 mmol) in a reaction vessel.

    • Add the anhydrous solvent (10 mL) followed by the amine (1.2 mmol).

    • Seal the vessel and heat the mixture to 90-110 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by flash column chromatography.

  • Mechanistic Rationale: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine and deprotonation by the base to form a palladium amide complex, and finally, reductive elimination to form the C-N bond. The choice of ligand is critical for the efficiency and scope of this reaction.

Cross-Coupling Reaction Catalyst/Ligand Base Solvent Typical Yield
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O60-90%
Buchwald-HartwigPd₂(dba)₃ / XantphosCs₂CO₃Toluene50-85%

Case Study: Functionalization in the Development of Pendrin Inhibitors

A compelling example of the strategic functionalization of the tetrahydropyrazolopyridine scaffold is the development of inhibitors for the anion transporter pendrin (SLC26A4).[1][3] Starting from a high-throughput screening hit, researchers at the University of California developed a regioselective synthesis of the tetrahydro-1H-pyrazolo[4,3-c]pyridine core. Subsequent SAR studies focused on the functionalization of the tetrahydropyridine nitrogen.

A focused library of analogs was synthesized, exploring various ureas, thioureas, sulfonamides, and amides at the N5 position.[1] This systematic functionalization revealed that N-phenyl ureas were a particularly "privileged" functional group for pendrin inhibition. Further optimization by introducing fluorine substituents on the phenyl ring of the urea moiety led to a greater than two-fold improvement in inhibitor potency.[1] This case study highlights how the modular functionalization of the THPP scaffold can rapidly lead to the identification of key structural features for enhanced biological activity.

Caption: Workflow for the development of THPP-based pendrin inhibitors.

Conclusion

The tetrahydropyrazolopyridine scaffold represents a highly valuable and versatile platform in modern drug discovery. Its amenability to regioselective functionalization at multiple positions allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to design and synthesize novel THPP derivatives with desired biological activities. A thorough understanding of the underlying reaction mechanisms is key to troubleshooting and adapting these methods for specific research needs. As new synthetic methodologies continue to emerge, the potential for creating innovative therapeutics based on the tetrahydropyrazolopyridine scaffold will undoubtedly continue to expand.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.[Link]

  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances.[Link]

  • Directed ortho metalation. Wikipedia.[Link]

  • Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). PMC.[Link]

  • Synthesis of tetrahydropyrazolopyridine derivatives. ResearchGate.[Link]

  • Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). PubMed.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases. PubMed.[Link]

  • Tetrahydropyrazolo[4,3-c]pyridine Derivatives as Potent and Peripherally Selective cannabinoid-1 (CB1) Receptor Inverse Agonists. PubMed.[Link]

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Illuminating the Core: A Guide to the Analytical Characterization of Pyrazolo[1,5-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science. Its derivatives have demonstrated a wide array of biological activities, including their use as kinase inhibitors, anti-cancer agents, and fluorescent probes.[1][2] The precise structural elucidation and characterization of these compounds are paramount for understanding their structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards in drug development. This comprehensive guide provides detailed application notes and protocols for the analytical techniques essential for the unambiguous characterization of pyrazolo[1,5-a]pyridine compounds.

Section 1: The Foundational Pillar - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, and pyrazolo[1,5-a]pyridines are no exception. It provides detailed information about the carbon-hydrogen framework, the electronic environment of the nuclei, and the connectivity of atoms.

¹H NMR Spectroscopy: Mapping the Proton Landscape

Principle: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it, while the coupling constant (J) reveals the number and geometric relationship of neighboring protons.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the pyrazolo[1,5-a]pyridine sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference from solvent protons.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for better resolution and sensitivity.

    • Shim the magnetic field to ensure homogeneity.

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • Integrate the signals to determine the relative number of protons.

Data Interpretation: The ¹H NMR spectra of pyrazolo[1,5-a]pyridines typically show distinct signals for the aromatic protons on the pyridine and pyrazole rings.[3][4] The chemical shifts and coupling patterns are highly dependent on the substitution pattern. For instance, the protons H-5 and H-7 in the parent system can be distinguished based on their coupling patterns and chemical shifts.[5]

Table 1: Typical ¹H NMR Chemical Shift Ranges for Unsubstituted Pyrazolo[1,5-a]pyridine

Proton PositionChemical Shift (δ, ppm)Multiplicity
H-27.9 - 8.1d
H-36.5 - 6.7t
H-47.0 - 7.2t
H-57.4 - 7.6d
H-66.8 - 7.0t
H-78.2 - 8.4d

Note: These are approximate ranges and can vary significantly with substitution.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Principle: ¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.

Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg) is typically required compared to ¹H NMR.

  • Instrument Setup:

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon.

    • Longer acquisition times are usually necessary due to the low natural abundance of ¹³C.

  • Data Acquisition & Processing: Similar to ¹H NMR.

Data Interpretation: The ¹³C NMR spectrum provides a count of the unique carbon atoms. The chemical shifts of the carbons in the pyrazolo[1,5-a]pyridine core are characteristic and can be assigned with the help of 2D NMR techniques and computational predictions.[5][6]

2D NMR Techniques: Connecting the Dots

For complex substituted pyrazolo[1,5-a]pyridines, 1D NMR spectra can be crowded and difficult to interpret. 2D NMR experiments are indispensable for unambiguous assignments.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for identifying quaternary carbons and piecing together the molecular fragments.

Experimental Workflow for NMR Analysis:

Caption: Workflow for structural elucidation using NMR spectroscopy.

Section 2: Determining Molecular Weight and Fragmentation - Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Common Ionization Techniques:

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules, often used with liquid chromatography (LC-MS).

  • Electron Impact (EI): A hard ionization technique that causes extensive fragmentation, providing a characteristic "fingerprint" for a compound.

Protocol (LC-MS with ESI):

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC Separation:

    • Inject the sample onto a suitable HPLC column (e.g., C18).

    • Use a gradient of solvents (e.g., water and acetonitrile with 0.1% formic acid) to elute the compound. This step is crucial for separating impurities and isomers.

  • MS Detection:

    • The eluent from the LC is introduced into the ESI source.

    • Acquire the mass spectrum in positive or negative ion mode.

    • For HRMS, use a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

Data Interpretation: The mass spectrum will show a peak corresponding to the molecular ion ([M+H]⁺ in positive ESI mode). The fragmentation pattern can provide valuable structural information. For pyrazolo[1,5-a]pyrimidines, common fragmentation pathways include the loss of substituents and cleavage of the pyrimidine or pyrazole ring.[7]

Table 2: Common Fragmentation Patterns in EI-MS of Pyrazolo[1,5-a]pyrimidines

Fragmentation ProcessLost Fragment
Pyrimidine Ring CleavageAcrylonitrile or its derivative
Pyrazole Ring ScissionCH₂CN radical

Source: Adapted from Bernard, M. K. (2006).[7]

Section 3: The Definitive Structure - Single-Crystal X-ray Crystallography

For crystalline pyrazolo[1,5-a]pyridine derivatives, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule.

Principle: A single crystal of the compound is irradiated with X-rays. The diffraction pattern of the X-rays is used to determine the arrangement of atoms within the crystal lattice.

Protocol:

  • Crystal Growth: This is often the most challenging step. Slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution can be employed to grow single crystals of sufficient quality.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and the diffraction data are collected.

  • Structure Solution and Refinement: The collected data are used to solve the crystal structure and refine the atomic positions.

Data Interpretation: The output is a detailed 3D model of the molecule, including bond lengths, bond angles, and torsion angles. This information is invaluable for confirming the connectivity and stereochemistry of the compound. X-ray crystallography has been used to confirm the structures of various pyrazolo[1,5-a]pyrimidine derivatives.[6][8][9]

Logical Flow of Analytical Techniques:

Analytical_Flow cluster_Purification Purification cluster_Structural_Elucidation Structural Elucidation cluster_Confirmation Confirmation cluster_Optical_Properties Optical Properties Chromatography Chromatography (Flash, HPLC) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Chromatography->NMR MS Mass Spectrometry (LC-MS, HRMS) Chromatography->MS UV_Vis UV-Vis Spectroscopy Chromatography->UV_Vis NMR->MS Xray X-ray Crystallography NMR->Xray If crystalline MS->NMR Xray->NMR Confirms structure Fluorescence Fluorescence Spectroscopy UV_Vis->Fluorescence

Caption: Logical workflow for the characterization of pyrazolo[1,5-a]pyridine compounds.

Section 4: Probing Optical Properties - UV-Vis and Fluorescence Spectroscopy

Many pyrazolo[1,5-a]pyridine derivatives exhibit interesting photophysical properties and are used as fluorophores.[10][11][12]

UV-Vis Spectroscopy

Principle: Measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It provides information about the electronic transitions within the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water).

  • Data Acquisition: Record the absorption spectrum over a range of wavelengths (typically 200-800 nm).

Data Interpretation: The absorption spectrum will show one or more absorption bands. The wavelength of maximum absorption (λₘₐₓ) and the molar absorptivity (ε) are characteristic of the compound and can be influenced by the solvent and substituents.[10]

Fluorescence Spectroscopy

Principle: Measures the emission of light from a molecule after it has absorbed light. It provides information about the fluorescence quantum yield, lifetime, and emission spectrum.

Protocol:

  • Sample Preparation: Similar to UV-Vis spectroscopy.

  • Data Acquisition:

    • Excite the sample at its λₘₐₓ.

    • Record the emission spectrum at longer wavelengths.

Data Interpretation: The emission spectrum will show the fluorescence intensity as a function of wavelength. The quantum yield (Φ) is a measure of the efficiency of the fluorescence process. Pyrazolo[1,5-a]pyridine derivatives have been developed as pH probes, where their fluorescence properties change with pH.[13]

Section 5: Ensuring Purity - Chromatographic Techniques

The purification of pyrazolo[1,5-a]pyridine compounds is essential to obtain accurate analytical data.

Flash Column Chromatography

Principle: A preparative liquid chromatography technique used to separate compounds based on their polarity.

Protocol:

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the mobile phase is optimized using thin-layer chromatography (TLC).

  • Elution: The sample is loaded onto the column and eluted with the mobile phase. Fractions are collected and analyzed by TLC to identify the pure compound.

High-Performance Liquid Chromatography (HPLC)

Principle: A high-resolution separation technique that can be used for both analytical and preparative purposes.

Modes of Separation:

  • Normal-Phase HPLC: Uses a polar stationary phase and a non-polar mobile phase.

  • Reverse-Phase HPLC: The most common mode, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).

HPLC is particularly useful for separating closely related isomers of pyrazolo[1,5-a]pyridines.[14]

Conclusion

The comprehensive characterization of pyrazolo[1,5-a]pyridine compounds requires a multi-technique approach. NMR spectroscopy provides the fundamental structural framework, mass spectrometry confirms the molecular weight and offers fragmentation clues, and X-ray crystallography delivers the definitive 3D structure for crystalline materials. For fluorescent derivatives, UV-Vis and fluorescence spectroscopy are essential for elucidating their optical properties. Finally, chromatographic techniques are indispensable for ensuring the purity of the compounds, which is a prerequisite for reliable analytical data. By following the protocols and interpretation guidelines outlined in this guide, researchers can confidently and accurately characterize their novel pyrazolo[1,5-a]pyridine derivatives.

References

  • Ortega-Vidal, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(49), 29339-29349. [Link]

  • Chernyshev, V. V., et al. (1998). Crystal structures of pyrazolo[1,5-a]pyrimidine derivatives solved from powder diffraction data. Zeitschrift für Kristallographie - Crystalline Materials, 213(9), 477-482. [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Zhang, Y., et al. (2017). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. Chemical Communications, 53(7), 1246-1249. [Link]

  • Patel, H., et al. (2016). Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. International Journal of ChemTech Research, 9(5), 654-661. [Link]

  • El-Gendy, A. A., et al. (2018). Reassignment of the Structures of Products Produced by Reactions of the Product Believed To Be 2-(1-Phenyl-2-Thiocyanatoethylidene)-malononitrile with Electrophiles. Journal of Heterocyclic Chemistry, 55(1), 168-176. [Link]

  • El-Faham, A., et al. (2022). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 12(45), 29285-29302. [Link]

  • Di Giacomo, S. (2019). Design and synthesis of a library of pyrazolo[1,5-a]pyridine fluorophores for developing new fluorescent probes. [Link]

  • Gultyai, V. P., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6611. [Link]

  • Wang, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1466-1471. [Link]

  • Kamal, A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13814-13826. [Link]

  • Portilla, J., & Insuasty, B. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(11), 3183. [Link]

  • Stypik, M., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(16), 4931. [Link]

  • Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(49), 29339-29349. [Link]

  • Insuasty, B., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Frontiers in Chemistry, 11, 1228518. [Link]

  • Khan, M. A., & Ganaie, M. A. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604. [Link]

  • Wang, Y., et al. (2020). A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets. Chemical Communications, 56(68), 9837-9840. [Link]

  • Bernard, M. K. (2006). Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. Polish Journal of Chemistry, 80, 1947-1955. [Link]

  • Gomaa, M. A.-M. (2018). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 12(1), 1-11. [Link]

  • Stypik, M., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 25(23), 5753. [Link]

  • Kamal, A., et al. (2020). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules, 25(17), 3915. [Link]

  • El-Sayed, W. A., et al. (2021). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 14(1), 102891. [Link]

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you achieve higher yields and purity.

Introduction to the Synthesis

The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol, a significant building block in medicinal chemistry, typically proceeds via a cyclocondensation reaction. The most common and logical approach involves the reaction of a hydrazine derivative with a suitable cyclic β-keto ester. A highly probable pathway is the reaction of 2-hydrazinopyridine with a cyclic β-keto ester such as 2-ethoxycarbonylcyclopentanone. This reaction, while effective, can be prone to low yields and the formation of side products if not properly optimized. This guide will address these potential pitfalls and provide robust solutions.

Troubleshooting Guide: Low Product Yield

Low or no yield is a frequent challenge in multi-step organic syntheses. The following sections are designed to help you diagnose and resolve these issues in a systematic manner.

Issue 1: The reaction has stalled, and TLC analysis shows only starting materials.

Possible Cause 1: Impure or Degraded Starting Materials

The purity of your 2-hydrazinopyridine and cyclic β-keto ester is critical. 2-Hydrazinopyridine can be susceptible to oxidation over time, and the β-keto ester can undergo hydrolysis.

  • Solution:

    • Ensure the purity of your starting materials using techniques like NMR or melting point analysis.

    • If the 2-hydrazinopyridine has been stored for an extended period, consider purification by recrystallization or column chromatography.

    • Use freshly distilled or high-purity cyclic β-keto ester.

Possible Cause 2: Ineffective Catalyst or Inappropriate Reaction Conditions

While some cyclocondensation reactions can proceed without a catalyst, many benefit from the presence of an acid or base to facilitate the key reaction steps.[1][2]

  • Solution:

    • Acid Catalysis: A catalytic amount of a mild acid like acetic acid can protonate the carbonyl group of the β-keto ester, making it more electrophilic. For less reactive substrates, a stronger acid like hydrochloric acid or sulfuric acid may be necessary to promote the dehydration steps.[2]

    • Solvent Choice: The polarity of the solvent can significantly influence the reaction rate. Aprotic polar solvents like DMF or DMSO can be effective.[2] Protic solvents like ethanol are also commonly used and can participate in the reaction mechanism.[3]

    • Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring the progress by TLC. Refluxing in a suitable solvent is a common practice for these types of condensations.[3]

Issue 2: The reaction is messy, with multiple spots on the TLC plate and a low yield of the desired product.

Possible Cause 1: Formation of Side Products

Several side reactions can occur during the synthesis, leading to a complex reaction mixture and reduced yield of the target molecule.

  • Common Side Products and Solutions:

    • Formation of Hydrazones: The initial reaction between the hydrazine and the keto group of the β-keto ester forms a hydrazone intermediate.[4] If the subsequent intramolecular cyclization is slow, this intermediate may accumulate or participate in other reactions.

      • Solution: Ensure the reaction conditions (e.g., temperature, catalyst) are sufficient to drive the reaction to completion.

    • Self-condensation of the β-keto ester: Under basic conditions, the β-keto ester can undergo self-condensation.

      • Solution: If using a base catalyst, opt for a weaker, non-nucleophilic base and control the reaction temperature carefully.

    • Formation of Regioisomers: If an unsymmetrical β-dicarbonyl compound is used, the formation of regioisomers is a possibility.[1]

      • Solution: For the synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol from 2-hydrazinopyridine and 2-ethoxycarbonylcyclopentanone, regioselectivity is generally controlled by the nature of the reactants. However, careful optimization of reaction conditions can sometimes influence the isomeric ratio.

Possible Cause 2: Product Degradation

The final product may be unstable under the reaction conditions, especially if prolonged heating or harsh acidic or basic conditions are used.

  • Solution:

    • Monitor the reaction closely by TLC. Once the starting material is consumed and the product spot is at its maximum intensity, quench the reaction promptly.

    • Consider using milder reaction conditions, such as a lower temperature for a longer duration.

Frequently Asked Questions (FAQs)

Q1: What is the proposed reaction mechanism for the synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol?

A1: The reaction likely proceeds through a series of steps:

  • Nucleophilic Attack: The more nucleophilic nitrogen of 2-hydrazinopyridine attacks the ketone carbonyl of the 2-ethoxycarbonylcyclopentanone.

  • Dehydration: The resulting intermediate loses a molecule of water to form a hydrazone.

  • Intramolecular Cyclization: The remaining nitrogen of the hydrazine moiety attacks the ester carbonyl group.

  • Elimination: The ethoxy group is eliminated, leading to the formation of the pyrazolone ring.

Reaction_Mechanism 2-Hydrazinopyridine 2-Hydrazinopyridine Intermediate_1 Hemiaminal Intermediate 2-Hydrazinopyridine->Intermediate_1 Nucleophilic Attack 2-Ethoxycarbonylcyclopentanone 2-Ethoxycarbonylcyclopentanone 2-Ethoxycarbonylcyclopentanone->Intermediate_1 Hydrazone Hydrazone Intermediate_1->Hydrazone - H2O Cyclized_Intermediate Tetrahedral Intermediate Hydrazone->Cyclized_Intermediate Intramolecular Cyclization Product 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridin-2-ol Cyclized_Intermediate->Product - EtOH

Caption: Proposed reaction mechanism.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve good separation between the starting materials, intermediates, and the final product. The product, being a polar pyrazolone, will likely have a lower Rf value than the starting materials.

Q3: What are the best practices for purifying 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol?

A3: The purification of polar heterocyclic compounds like the target molecule can be challenging.

  • Column Chromatography: Silica gel column chromatography is a standard method. Due to the polar nature of the product, a more polar eluent system will be required. A gradient elution from a less polar solvent system (e.g., 100% dichloromethane) to a more polar one (e.g., 5-10% methanol in dichloromethane) is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) can yield highly pure material.[3][5] It is advisable to perform a small-scale solvent screen to find the optimal recrystallization solvent.

  • Acid-Base Extraction: As the product has a phenolic hydroxyl group, it may be possible to perform an acid-base extraction to remove non-acidic impurities. However, care must be taken as the compound may not be stable to strong acids or bases.

Experimental Protocols

The following is a general, optimized protocol for the synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol. Note that this may require further optimization for your specific laboratory conditions and starting material purity.

Protocol 1: Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydrazinopyridine (1.0 eq) and 2-ethoxycarbonylcyclopentanone (1.1 eq).

  • Add a suitable solvent, such as ethanol or acetic acid.

  • If using ethanol, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

The following table provides a hypothetical comparison of different reaction conditions to guide your optimization efforts. The yields are illustrative and will depend on the specific substrates and experimental setup.

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)
1EthanolNone801235
2EthanolAcetic Acid (cat.)80665
3Acetic AcidNone120475
4Toluenep-TSA (cat.)110850

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in your synthesis.

Troubleshooting_Workflow cluster_0 Problem: Low Yield cluster_1 Initial Checks cluster_2 Optimization Strategies cluster_3 Purification Issues Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions Check_Purity->Check_Conditions Purity OK Purify_Starting_Materials Purify Starting Materials Check_Purity->Purify_Starting_Materials Impure Optimize_Catalyst Optimize Catalyst (Acid/Base) Check_Conditions->Optimize_Catalyst Conditions Correct Correct_Conditions Correct Reaction Setup Check_Conditions->Correct_Conditions Error Found Optimize_Solvent Optimize Solvent Optimize_Catalyst->Optimize_Solvent Optimize_Temp Optimize Temperature and Time Optimize_Solvent->Optimize_Temp Review_Purification Review Purification Method Optimize_Temp->Review_Purification Product_Loss Product Loss During Workup/Purification Review_Purification->Product_Loss Yield Still Low Optimize_Purification Optimize Purification (Chromatography/Recrystallization) Product_Loss->Optimize_Purification Successful_Synthesis Successful Synthesis Optimize_Purification->Successful_Synthesis Yield Improved Purify_Starting_Materials->Start Correct_Conditions->Start

Sources

Technical Support Center: Optimizing Tetrahydropyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tetrahydropyrazolopyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis and provide in-depth, field-proven troubleshooting strategies in a direct question-and-answer format. Our focus is on explaining the "why" behind each experimental choice, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the primary factors to investigate?

Low yields in the multi-component synthesis of tetrahydropyrazolopyridines are a frequent challenge and can stem from several sources.[1] A systematic approach to troubleshooting is crucial.

Core Areas for Investigation:

  • Purity of Starting Materials: The quality of reactants is paramount, especially the aldehyde and the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate). Aldehydes are prone to oxidation to carboxylic acids, which will not participate in the reaction.

    • Recommendation: Verify the purity of your aldehyde by ¹H NMR. If significant impurities are detected, purify it by distillation or column chromatography. Ensure your hydrazine source (e.g., hydrazine hydrate) has not decomposed.

  • Reaction Conditions (Solvent & Temperature): The choice of solvent and temperature dictates reactant solubility and reaction kinetics. While some protocols are catalyst-free in refluxing ethanol[2], others may require specific catalysts and temperatures.

    • Causality: The reaction proceeds through several intermediates, including a Knoevenagel condensation and a Michael addition. The solvent must be polar enough to solubilize these intermediates and the ammonium salt. The temperature must be sufficient to overcome the activation energy for each step without degrading the reactants or the product.

    • Recommendation: Ethanol is a common and effective "green" solvent choice.[2] If yields are low, consider screening other polar protic solvents like methanol or even aqueous systems.[3][4] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check if the reaction is proceeding to completion.

  • Ammonia Source: Ammonium acetate is a common source of ammonia for the final cyclization step. However, its decomposition and the resulting equilibrium can be sensitive to reaction conditions.

    • Alternative Strategy: In some cases, urea has been used as an alternative ammonia source, generating ammonia in situ, which can lead to higher yields under specific catalytic conditions.[5]

Below is a troubleshooting workflow to diagnose the cause of low yields.

G cluster_reactants Reactant & Stoichiometry Issues cluster_conditions Reaction Condition Issues start Low Yield Observed check_tlc Monitor reaction by TLC. Is starting material consumed? start->check_tlc purity Check purity of reactants (aldehyde, hydrazine, dicarbonyl). check_tlc->purity No temp_time Optimize Temperature & Time. Run temperature screen (e.g., RT, 50°C, Reflux). check_tlc->temp_time Yes, but low yield stoich Verify stoichiometry. Is there a limiting reagent? purity->stoich solvent Screen Solvents. (e.g., EtOH, MeOH, water, solvent-free). temp_time->solvent catalyst Evaluate Catalyst. (See Catalyst Selection FAQ) solvent->catalyst workup Review Work-up & Purification. Are you losing product during extraction or crystallization? catalyst->workup

Caption: Troubleshooting flowchart for diagnosing low reaction yield.

Q2: How do I choose the optimal catalyst for my specific substrates?

Catalyst selection is critical and depends on the specific reactants and desired reaction conditions (e.g., temperature, time). While some reactions proceed without a catalyst, many are accelerated by either acidic or basic catalysts, or by specialized catalytic systems.

Comparison of Catalytic Systems:

The choice of catalyst profoundly impacts reaction efficiency. Some systems offer mild conditions, while others provide high yields in shorter times.

Catalyst SystemCatalyst LoadingReaction TimeTemperatureTypical YieldKey Advantages & Considerations
Catalyst-Free N/A1-6 hoursReflux85-95%Environmentally friendly ("green") approach, but requires higher temperatures. Works well with activated substrates.[2]
[Zn-2BSMP]Cl₂ 5 mol%15-40 min80 °C90-98%A highly efficient Schiff base complex catalyst. Can be used under solvent-free conditions, reducing waste.[5]
Nanoparticles Varies30-60 min80-100 °C45-95%Includes systems like CuFe₂O₄@HNTs. Often reusable and magnetically separable, but may require synthesis.[5][6]
Organocatalysts 0.5 - 10 mol%1.5 - 4 days-25 °C to RT69-91%Can provide high enantioselectivity for chiral centers but often require longer reaction times and lower temperatures.[7]
Deep Eutectic Solvent N/A (Solvent)~3 minMicrowave~98%Triethanolamine-sodium acetate (TEA:SA) acts as both solvent and catalyst. Extremely fast under microwave irradiation.[6]

Expert Recommendation: For general synthesis and optimization, begin with a catalyst-free system in refluxing ethanol due to its simplicity and effectiveness.[2] If yields are unsatisfactory or shorter reaction times are needed, a Lewis acid catalyst or a specialized system like [Zn-2BSMP]Cl₂ is a logical next step.[5]

Q3: I am observing multiple products, particularly a second major spot on my TLC. What are the likely side reactions?

The formation of side products can significantly complicate purification and reduce yields. Two common issues are the formation of regioisomers and byproducts from disproportionation reactions.

  • Regioisomer Formation: This is a major challenge when using unsymmetrical 1,3-dicarbonyl compounds or N-substituted hydrazines.[8] The initial condensation can occur at two different carbonyl groups, leading to a mixture of constitutional isomers that are often difficult to separate.

    • Mechanistic Insight: In the Knorr pyrazole synthesis, the more electrophilic carbonyl carbon of the 1,3-diketone is preferentially attacked by the hydrazine.

    • Control Strategy: To achieve complete regioselectivity, it is often necessary to use a 1,3-dicarbonyl compound where one carbonyl is significantly more reactive (e.g., part of an ester group) or to use symmetrical starting materials.[8][9]

  • Disproportionation: The reaction can sometimes yield a mixture of the desired tetrahydropyrazolopyridine and the fully oxidized (aromatic) pyrazolopyridine.

    • Mechanistic Insight: This occurs when the initially formed dihydropyridine intermediate undergoes a disproportionation reaction, where one molecule is oxidized to the aromatic pyridine ring while another is reduced to the tetrahydropyridine.[10]

    • Control Strategy: The choice of acid catalyst can influence this pathway. In one study, using hydrochloric acid favored the formation of both tetrahydropyrazolopyridine and the oxidized pyrazolopyridine, whereas acetic acid led to a different intermediate (a Schiff base).[10] Modifying the catalyst and reaction conditions can help suppress this side reaction.

G cluster_products Potential Products Reactants Aldehyde + Dicarbonyl + Hydrazine + Ammonia Source Intermediate Pyrazolo Hantzsch Dihydropyridine (Unstable Intermediate) Reactants->Intermediate Condensation Tetrahydro Tetrahydropyrazolopyridine (Desired Product - Reduced) Intermediate->Tetrahydro Disproportionation (Reduction) Pyro Pyrazolopyridine (Side Product - Oxidized) Intermediate->Pyro Disproportionation (Oxidation)

Caption: Disproportionation of a dihydropyridine intermediate.

Q4: What is the recommended protocol for purification and scale-up?

Purification:

The crude product is typically a solid that can be purified effectively by recrystallization.

  • Step-by-Step Recrystallization Protocol:

    • After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

    • If no precipitate forms, reduce the solvent volume under reduced pressure.

    • Dissolve the crude solid in a minimum amount of hot ethanol (90-95%).

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[5]

  • Chromatography: If recrystallization fails to yield pure product, flash column chromatography on silica gel is the next step. A common eluent system is a gradient of ethyl acetate in hexane.[10]

Scale-Up Challenges:

Moving from bench-scale to kilogram production introduces new challenges.

  • Mixing and Heat Transfer: Multicomponent reactions can be exothermic. On a large scale, efficient stirring and external cooling are necessary to maintain a consistent temperature and prevent runaway reactions or side product formation.

  • Product Isolation: A product that easily precipitates on a small scale might form a thick, difficult-to-stir slurry on a larger scale. Filtration and drying equipment must be appropriately sized.[11]

  • Process Mass Intensity (PMI): For industrial applications, minimizing solvent use and waste is critical. Consider optimizing for solvent-free conditions or using recyclable catalysts to improve the overall sustainability of the process.[12]

References

  • Dabiri, M., Salehi, P., Koohshari, M., & Magee, D. I. (2014). An efficient synthesis of tetrahydropyrazolopyridine derivatives by a one-pot tandem multi-component reaction in a green media. ResearchGate. [Link]

  • LaCl3·7H2O as an Efficient Catalyst for One-Pot Synthesis of Highly Functionalized Piperidines via Multi-component Organic Reactions. (n.d.). ResearchGate. [Link]

  • Moosavi-Zare, A. R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. [Link]

  • Tetrahydropyrazolopyridines as antifriction and antiwear agents: experimental and DFT calculations. (2023). ResearchGate. [Link]

  • Anderson, M. O., et al. (2019). Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Shabalala, N. G., et al. (2022). Ultrasound for Drug Synthesis: A Green Approach. ResearchGate. [Link]

  • Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2 H -pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. (n.d.). ResearchGate. [Link]

  • A sustainable hydrotrope-assisted multicomponent synthesis of pyrazolopyridines. (n.d.). ResearchGate. [Link]

  • Wang, X., et al. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc. [Link]

  • Anderson, M. O., et al. (2019). Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). PubMed. [Link]

  • Recent Developments in Acenaphthoquinone-Based Multicomponent Reactions: Synthesis of Spiroacenaphthylene Compounds. (2018). ResearchGate. [Link]

  • Optimization of reaction conditions for the synthesis of Pyrazolopyranopyrimidines. (n.d.). ResearchGate. [Link]

  • Bonner, A. (n.d.). Scale-Up Synthesis Technology for Anticancer Drugs. Grantome. [Link]

  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. (n.d.). RSC Publishing. [Link]

  • Constable, E. C., et al. (2021). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? MDPI. [Link]

  • Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors. (2024). PMC. [Link]

  • Tetrazine Synthesis Low Yield. (2024). Reddit. [Link]

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Technical Support Center: Navigating Solubility Challenges of Pyrazolo[1,5-a]Pyridine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with the promising class of pyrazolo[1,5-a]pyridine derivatives. This resource is designed to provide practical troubleshooting guidance and in-depth answers to frequently asked questions regarding the solubility of these compounds in biological assays. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate, diagnose, and resolve solubility-related hurdles, ensuring the integrity and reliability of your experimental data.

Troubleshooting Guide: Real-Time Problem Solving

This section is structured to address specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I've just diluted my pyrazolo[1,5-a]pyridine derivative from a DMSO stock into my aqueous assay buffer, and I immediately see a cloudy precipitate. What should I do?

A1: This is a classic sign of a compound crashing out of solution due to a sharp decrease in solvent polarity, a common issue with hydrophobic molecules like many pyrazolo[1,5-a]pyridine derivatives.[1] Here’s a systematic approach to troubleshoot this:

  • Assess the Final Concentration: Your primary suspect is that the final concentration of your compound exceeds its aqueous solubility limit.[1]

    • Immediate Action: Perform a serial dilution to identify the maximum concentration at which the compound remains soluble in your specific assay buffer. Consider lowering the highest concentration in your dose-response curve.[1]

  • Optimize the Dilution Process: The way you introduce the compound into the buffer matters.

    • Best Practice: Instead of a single, large dilution, employ a stepwise, serial dilution. A crucial technique is to add the DMSO stock solution directly to the pre-warmed assay buffer while vortexing or mixing rapidly to prevent localized high concentrations that trigger precipitation.[2]

  • Evaluate the Final DMSO Concentration: While DMSO is an excellent solvent for initial stock solutions, its concentration in the final assay volume is critical.

    • Industry Standard: Aim for a final DMSO concentration of 0.5% to 1%.[1] Higher concentrations can not only contribute to solubility issues for some compounds but may also introduce artifacts or toxicity in your biological system.[1] Ensure the final DMSO concentration is consistent across all experimental and control wells.

Q2: My pyrazolo[1,5-a]pyridine derivative appears soluble initially, but I observe precipitation in my 96-well plate after a few hours of incubation. What's happening?

A2: This phenomenon, known as time-dependent precipitation, suggests that your initial solution was supersaturated and thermodynamically unstable. Over time, the compound begins to agglomerate and fall out of solution. Here’s how to address this:

  • Kinetic vs. Thermodynamic Solubility: You are likely observing an issue related to kinetic solubility, where the compound is temporarily dissolved at a concentration higher than its true thermodynamic equilibrium solubility.[3]

    • Actionable Insight: Your compound may require a formulation strategy to maintain its dissolved state.

  • Consider Formulation Aids:

    • Co-solvents: If your assay can tolerate it, a slightly higher, yet still biologically compatible, final concentration of a co-solvent like DMSO, ethanol, or polyethylene glycol (PEG) might be necessary.[4]

    • Surfactants: The inclusion of a non-ionic surfactant, such as Tween® 80 or Poloxamer 188, at a concentration above its critical micelle concentration (CMC) can create micelles that encapsulate your hydrophobic compound, enhancing its apparent solubility.[4][5]

    • Serum Proteins: If you are working with cell-based assays, the protein content in the serum (like albumin) can sometimes help to keep hydrophobic compounds in solution. Test your compound's solubility in both serum-free and serum-containing media to see if this is a factor.[1]

Q3: I'm getting inconsistent results in my biological assay, and I suspect it's due to poor solubility of my pyrazolo[1,5-a]pyridine derivative. How can I confirm this?

A3: Inconsistent data is a common consequence of poor solubility, as the actual concentration of the compound in solution can vary from well to well.[6] Here are some steps to confirm if solubility is the culprit:

  • Visual Inspection: Carefully inspect your assay plates under a microscope for any signs of precipitate. Keep in mind that not all precipitates are easily visible to the naked eye.[3]

  • Nephelometry: This is a sensitive analytical technique that measures the amount of light scattered by suspended particles in a liquid.[7] It can be used to quantitatively determine the concentration at which your compound begins to precipitate in a high-throughput manner.[1]

  • Shake-Flask Solubility Assay: This is the gold standard for determining thermodynamic solubility.[8]

    • Protocol: An excess of the solid compound is added to the assay buffer, and the mixture is shaken for a prolonged period (e.g., 24-48 hours) to reach equilibrium. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is measured, typically by HPLC-UV.[9]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the solubility of pyrazolo[1,5-a]pyridine derivatives.

Q1: Why are pyrazolo[1,5-a]pyridine derivatives often poorly soluble in aqueous media?

A1: The solubility of a compound is dictated by its physicochemical properties. Pyrazolo[1,5-a]pyridines are fused heterocyclic systems that are often rigid, planar, and possess a significant hydrophobic surface area.[10] These structural features can lead to strong intermolecular interactions in the solid state (high crystal lattice energy) and unfavorable interactions with water molecules, resulting in low aqueous solubility.

Q2: What are the main strategies to improve the solubility of my pyrazolo[1,5-a]pyridine derivative for in vitro testing?

A2: There are several effective strategies, which can be broadly categorized as follows:

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size through micronization or nanonization increases the surface-area-to-volume ratio, which can enhance the dissolution rate.[11][12]

    • Amorphous Solid Dispersions (ASDs): Converting the crystalline form of your compound to an amorphous state by dispersing it within a polymer matrix can significantly increase its apparent solubility.[5][13]

  • Chemical Modifications:

    • Salt Formation: If your pyrazolo[1,5-a]pyridine derivative has an ionizable functional group (an acidic or basic center), forming a salt can dramatically improve its aqueous solubility.[5]

  • Formulation-Based Approaches:

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[5]

    • Surfactants (Micellar Solubilization): Surfactants can form micelles in aqueous solutions that encapsulate poorly soluble drugs, thereby increasing their apparent solubility.[5]

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where a poorly soluble molecule can be encapsulated, forming an inclusion complex with enhanced aqueous solubility.[11][14]

    • Lipid-Based Formulations: For highly lipophilic derivatives, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be a powerful approach.[5][15]

Q3: How do I choose the best solubility enhancement strategy for my specific pyrazolo[1,5-a]pyridine derivative?

A3: The optimal strategy depends on the specific properties of your compound and the requirements of your biological assay. The following decision tree can guide your choice:

G cluster_0 Compound Plate (100% DMSO) cluster_1 Assay Plate (Aqueous Buffer) a 10 mM Stock b Serial Dilutions a->b d Transfer 2 µL from Compound Plate b->d 1:50 Dilution c Buffer Addition c->d e Incubate & Read (Nephelometer) d->e

Workflow for kinetic solubility assay by nephelometry.

By systematically applying these troubleshooting strategies and understanding the underlying principles of solubility, you can overcome the challenges associated with pyrazolo[1,5-a]pyridine derivatives and generate high-quality, reproducible data in your biological assays.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC - NIH. Available at: [Link]

  • Video: Determining the Solubility Rules of Ionic Compounds. JoVE. Available at: [Link]

  • Development of a high-throughput solubility screening assay for use in antibody discovery. Available at: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. Available at: [Link]

  • Establishing a high throughput screen of drug solubility in pharmaceutical excipients. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. MDPI. Available at: [Link]

  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. Available at: [Link]

  • A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. PubMed. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Available at: [Link]

  • Emerging Technologies to Improve the Solubility of Poorly Soluble Drugs. MDPI. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. Semantic Scholar. Available at: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PMC - NIH. Available at: [Link]

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Technical Support Center: Stability of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide insights and troubleshooting assistance for experiments involving this compound. Please note that while specific stability data for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol is not extensively available in published literature, this guide is built upon established principles of heterocyclic chemistry, data from analogous pyrazolo[1,5-a]pyridine structures, and standard methodologies for stability assessment.

General Stability Considerations

The 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol scaffold contains several functionalities that may be susceptible to degradation under certain conditions. The pyrazole ring is generally aromatic and relatively stable, but the tetahydropyridine portion and the hydroxyl group can be more reactive. Potential degradation pathways could include oxidation, hydrolysis, and photolysis. Factors such as pH, temperature, and the choice of solvent can significantly influence the stability of the compound.

Troubleshooting Guide

This section addresses common issues you might encounter during your experiments.

Question 1: My compound appears to be degrading in solution, as evidenced by the appearance of new peaks in my HPLC analysis. What are the likely causes and how can I investigate this?

Answer:

The appearance of new peaks in your chromatogram is a strong indicator of degradation. The most common culprits are hydrolysis, oxidation, or solvent-mediated degradation. Here’s a systematic approach to identify the cause:

  • Characterize the Degradants: If possible, use LC-MS to get the mass of the new peaks. This can provide clues about the type of reaction occurring (e.g., an increase of 16 amu might suggest oxidation).

  • Perform Forced Degradation Studies: To pinpoint the cause, you can intentionally stress your compound under controlled conditions. This is a common practice in pharmaceutical development to understand a molecule's stability profile.[1][2][3][4] A general workflow for this is outlined below.

Flowchart for the preliminary stability assessment protocol.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for solid 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol?

A: As a solid, the compound is likely to be more stable. However, to ensure its longevity, it should be stored in a cool, dry, and dark place. A desiccator at room temperature or storage in a freezer at -20°C is recommended.

Q: Are there any known incompatibilities with common excipients?

A: While specific studies on this molecule are lacking, compounds with similar structures can be sensitive to acidic or basic excipients. If you are formulating this compound, it is crucial to perform compatibility studies with your chosen excipients.

Q: Can I expect the compound to be stable under physiological conditions (pH 7.4, 37°C)?

A: This needs to be determined experimentally. The presence of enzymes in biological media can also contribute to degradation. A preliminary assessment of stability in a phosphate-buffered saline (PBS) solution at pH 7.4 and 37°C would be a good starting point.

Q: What is the likely site of oxidation on the molecule?

A: The tetrahydropyridine ring is a potential site for oxidation, which could lead to aromatization to the corresponding pyridin-2-ol. The electron-rich pyrazole ring could also be susceptible to oxidation under strong oxidizing conditions.

References

  • Reis, J., et al. (2015). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. European Journal of Medicinal Chemistry, 103, 374-380. Available from: [Link]

  • Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3193. Available from: [Link]

  • de Almeida, L., et al. (2021). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Pharmaceuticals, 14(8), 738. Available from: [Link]

  • Nikol'skiy, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 808. Available from: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available from: [Link]

  • Li, Y., et al. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of Medicinal Chemistry, 66(20), 14116-14132. Available from: [Link]

  • Mátravölgyi, B., et al. (2023). Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-t[5][6][7]riazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. RSC Advances, 13(31), 21658-21664. Available from: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38334-38338. Available from: [Link]

  • Ivoilova, A., et al. (2022). Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. Molecules, 27(19), 6524. Available from: [Link]

  • Kumar, D., & Shree, P. (2023). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters, 25(1), 136-141. Available from: [Link]

  • Li, Y., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200863. Available from: [Link]

  • Yao, Y., et al. (2016). Pathways that degrade pyridine derivatives through 2,5-DHP. Scientific Reports, 6, 28126. Available from: [Link]

  • Taube, F., et al. (2022). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. Molecules, 27(15), 4927. Available from: [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(2), 1-5. Available from: [Link]

  • da Silva, A. C. G., et al. (2020). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. ChemistrySelect, 5(20), 6061-6082. Available from: [Link]

  • Adolph, H. G. (1988). Tetrazolo(1,5-A)pyridines and Furazano(4,5-B)pyridine-1-oxides as Energetic Materials. Naval Weapons Center. Available from: [Link]

  • PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 4,5,6,7-tetrahydro-2-(4-phenoxyphenyl)-7-(4-piperidinyl)-. PubChem. Retrieved from: [Link]

  • López-de-la-Fuente, S., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6896. Available from: [Link]

  • Sharma, A., & Singh, S. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 1-3. Available from: [Link]

  • Mátravölgyi, B., et al. (2023). Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-t[5][6][7]riazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. RSC Advances, 13(31), 21658-21664. Available from: [Link]

  • Arbačiauskienė, E., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 26(22), 6828. Available from: [Link]

  • Hsiao, P.-Y., et al. (2022). Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 87(15), 9851-9863. Available from: [Link]

Sources

improving the efficiency of multi-step synthesis of tetrahydropyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tetrahydropyrazolopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during multi-step synthesis, offering troubleshooting advice and in-depth answers to frequently asked questions. Our goal is to provide you with the expertise and practical solutions needed to improve the efficiency, yield, and purity of your reactions.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common high-level questions regarding the synthesis of tetrahydropyrazolopyridines.

Q1: What is the most efficient and common method for synthesizing tetrahydropyrazolopyridines?

The most prevalent and efficient strategy is the one-pot, multi-component reaction (MCR).[1][2] This approach involves combining an aldehyde, a hydrazine source (like hydrazine hydrate), a 1,3-dicarbonyl compound (typically ethyl acetoacetate), and an ammonia source (such as ammonium acetate or urea) in a single reaction vessel.[3][4] MCRs are advantageous due to their high atom economy, reduced waste, and shorter synthesis times compared to traditional multi-step methods.[1]

Q2: How can I control the regioselectivity when forming the pyrazole ring?

Regioselectivity is a significant challenge, particularly when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[5][6] The reaction can produce two different regioisomers. To control this, consider the following:

  • Use a Symmetrical Dicarbonyl: If the molecular design allows, using a symmetrical substrate like acetylacetone or dimedone will yield a single product.

  • Exploit Electronic Differences: Employ a 1,3-diketone with a strong electron-withdrawing group (e.g., a trifluoromethyl group) attached to one of the carbonyls. The more electrophilic carbonyl will preferentially react with the substituted nitrogen of the hydrazine, directing the cyclization to form a single regioisomer.[5][6]

Q3: What are the primary advantages of using microwave-assisted synthesis for this reaction?

Microwave (MW) irradiation offers several key benefits over conventional heating:

  • Drastically Reduced Reaction Times: Reactions that might take hours under reflux can often be completed in minutes.[7][8]

  • Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to higher yields of the desired compound.[9]

  • Enhanced Reaction Control: MW reactors allow for precise control over temperature and pressure, leading to more reproducible results.[10] This technology is particularly effective for MCRs, accelerating multiple sequential steps like condensation, cyclization, and dehydration within a single process.[8][11]

Q4: My final product is difficult to purify. What are some effective strategies?

Purification can be challenging due to the presence of unreacted starting materials, catalysts, or closely related side products.

  • Recrystallization: This is the preferred method if a suitable solvent system can be found. It is excellent for removing minor impurities and can be scaled up easily.

  • Trituration: If the product is a solid but oils out during recrystallization, try triturating the crude material with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether, hexanes).

  • Column Chromatography: While effective, it can be resource-intensive. If necessary, perform a careful screen of solvent systems (e.g., hexane/ethyl acetate, DCM/methanol) via TLC to find conditions that provide good separation.[12]

  • Catalyst Removal: If using a heterogeneous catalyst, it can be simply filtered off.[1] For homogeneous catalysts, an aqueous workup or a specific extraction procedure may be required to remove it before further purification.

Section 2: Troubleshooting Guide

This guide is structured in a "Problem -> Probable Cause -> Solution" format to address specific experimental issues.

Problem 1: Low or No Product Yield

A low yield is one of the most common frustrations in synthesis. The flowchart below provides a logical path for diagnosing the issue.

G start Low / No Yield Observed reagents 1. Check Starting Materials start->reagents conditions 2. Verify Reaction Conditions reagents->conditions Reagents OK sub_reagents1 Purity Check: - Aldehyde (oxidized?) - Hydrazine (titer?) - Solvent (anhydrous?) reagents->sub_reagents1 sub_reagents2 Stoichiometry Correct? reagents->sub_reagents2 catalyst 3. Evaluate Catalyst conditions->catalyst Conditions OK sub_conditions1 Temperature: - Too low for reaction? - Too high (decomposition?) conditions->sub_conditions1 sub_conditions2 Time: - Reaction incomplete? - Monitor with TLC. conditions->sub_conditions2 sub_conditions3 Atmosphere: - Air-sensitive? - Use N2 or Ar. conditions->sub_conditions3 workup 4. Review Workup & Purification catalyst->workup Catalyst OK sub_catalyst1 Catalyst Type: - Acid vs. Base? - Homogeneous vs. Heterogeneous? catalyst->sub_catalyst1 sub_catalyst2 Catalyst Loading: - Too low? - Try catalyst-free conditions. [9, 12] catalyst->sub_catalyst2 sub_workup1 Product Loss: - Lost during extraction? - Premature precipitation? workup->sub_workup1 G Reagents Aldehyde + Hydrazine + 1,3-Dicarbonyl + NH3 Source IntermediateA Pyrazolo Hantzsch Dihydropyridine Intermediate Reagents->IntermediateA One-Pot Condensation SideProduct2 Side Product 2: Undesired Regioisomer Reagents->SideProduct2 Incorrect Cyclization (if unsymmetrical) [3, 11] Product Desired Product: Tetrahydropyrazolopyridine IntermediateA->Product Workup / Isolation SideProduct1 Side Product 1: Aromatized Pyrazolopyridine IntermediateA->SideProduct1 Disproportionation / Oxidation [4]

Sources

side reaction products in the synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important heterocyclic scaffold. Drawing from established chemical principles and practical laboratory experience, this resource provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure a successful and efficient synthesis.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.

Question 1: Why is the yield of my desired 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol unexpectedly low?

Answer:

Low yields in this synthesis can often be attributed to several factors, primarily related to incomplete reaction, side reactions, or suboptimal reaction conditions. A common synthetic approach involves the cyclocondensation of a piperidin-2-one derivative, such as ethyl 2-(2-oxopiperidin-1-yl)acetate, with hydrazine.

  • Incomplete Initial Condensation: The initial reaction between the keto-ester and hydrazine to form the hydrazone intermediate is a critical step. If this reaction is incomplete, a significant portion of your starting material will remain unreacted. Ensure you are using a slight excess of hydrazine hydrate and that the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of complete consumption of the starting keto-ester.

  • Side Reactions of the Intermediate: The open-chain intermediate formed after the initial condensation can be susceptible to side reactions. For instance, intermolecular condensation between two molecules of the intermediate can lead to the formation of dimers or oligomers, which are often difficult to characterize and remove.

  • Inefficient Cyclization: The final intramolecular cyclization to form the tetrahydropyrazolopyridine ring requires specific conditions. The choice of solvent and temperature is critical. High temperatures can sometimes lead to decomposition of the desired product or intermediates. A common practice is to perform the reaction in a high-boiling point solvent like ethanol or n-butanol to facilitate the cyclization.

  • Suboptimal pH: The pH of the reaction medium can significantly influence the rate and outcome of the cyclization. While the reaction is often carried out under neutral or slightly basic conditions, a catalytic amount of acid is sometimes employed in Knorr-type pyrazole syntheses to facilitate the initial hydrazone formation.[1][2][3][4] Experimenting with the addition of a catalytic amount of acetic acid might improve the yield.

Question 2: I am observing an unexpected peak in my NMR spectrum that I cannot identify. What could it be?

Answer:

The presence of unexpected peaks in your NMR spectrum is a strong indicator of side product formation. Based on the plausible reaction mechanism, several side products could be formed:

  • Isomeric Pyrazolopyridine: Depending on the exact structure of your starting materials, the formation of a regioisomeric pyrazolopyridine is a possibility. For instance, if an unsymmetrical diketone is used as a precursor, the initial condensation with hydrazine can occur at two different carbonyl groups, leading to two different pyrazole isomers.[1][2][3][4]

  • Incompletely Cyclized Intermediate: The open-chain hydrazone intermediate may be present in your final product if the cyclization did not go to completion. This intermediate would show characteristic signals for the piperidine ring and the hydrazone moiety, which would differ significantly from the fused bicyclic system of the target molecule.

  • Pyrazolone Dimer or Trimer: Pyrazolones are known to undergo self-condensation to form dimers and trimers, especially under certain conditions.[5][6] These high molecular weight species would have complex NMR spectra and could be the source of your unidentified peaks. Their formation is often favored by prolonged reaction times or high concentrations.

  • Product of a Retro-Aldol Reaction: If the starting material or an intermediate has a structure susceptible to a retro-aldol reaction, this could lead to fragmentation and the formation of smaller, unexpected molecules.[7]

To identify the unknown compound, it is recommended to isolate the impurity using column chromatography and perform detailed spectroscopic analysis, including 2D NMR (COSY, HMBC, HSQC) and mass spectrometry.

Question 3: My reaction mixture has turned dark brown/black, and I am getting a complex mixture of products. What is happening?

Answer:

A dark coloration and the formation of a complex mixture often point towards decomposition of starting materials, intermediates, or the final product.

  • Decomposition at High Temperatures: The synthesis often requires heating to facilitate cyclization. However, excessive temperatures or prolonged heating can lead to thermal decomposition. It is crucial to carefully control the reaction temperature and time.

  • Air Oxidation: Some of the intermediates or the final product might be sensitive to air oxidation, especially at elevated temperatures. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

  • Reaction with Solvent: At high temperatures, the solvent itself might react with the starting materials or intermediates. For example, if using an alcohol as a solvent, transesterification of the starting keto-ester could occur.

To troubleshoot this issue, try running the reaction at a lower temperature for a longer period. Also, consider using a different solvent with a lower boiling point or conducting the reaction under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol?

A1: The most probable synthetic route is a variation of the Knorr pyrazole synthesis.[1][2][3][4] It likely involves the condensation of a γ-keto ester, such as ethyl 2-(2-oxopiperidin-1-yl)acetate, with hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the final pyrazolo[1,5-a]pyridin-2-ol ring system.

Q2: What are the key starting materials for this synthesis?

A2: A plausible set of starting materials would be a piperidin-2-one derivative with an ester group at the N-1 position, for example, ethyl 2-(2-oxopiperidin-1-yl)acetate, and hydrazine hydrate. An alternative route could involve a pre-formed pyrazole ring with a side chain that can cyclize to form the piperidine ring.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A3: Thin Layer Chromatography (TLC) is an essential tool for monitoring the progress of the reaction. For the final product, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be used for complete characterization. High-Performance Liquid Chromatography (HPLC) is recommended for assessing the purity of the final compound.

Experimental Protocols & Data

Protocol 1: Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol

This protocol is a generalized procedure based on the principles of the Knorr pyrazole synthesis and may require optimization for your specific laboratory conditions.

Materials:

  • Ethyl 2-(2-oxopiperidin-1-yl)acetate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (absolute)

  • Glacial acetic acid (optional, as a catalyst)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-(2-oxopiperidin-1-yl)acetate (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (1.2 equivalents) to the solution. If using a catalyst, add a few drops of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain the temperature for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

ParameterTypical Value
Yield 60-80% (unoptimized)
Purity (by HPLC) >95% after purification
Appearance White to off-white solid

Visualizing Reaction Pathways and Troubleshooting

To better understand the synthesis and potential pitfalls, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.

Synthesis_and_Side_Reactions Start Ethyl 2-(2-oxopiperidin-1-yl)acetate + Hydrazine Intermediate Hydrazone Intermediate Start->Intermediate Condensation Isomer Isomeric Pyrazolopyridine Start->Isomer Alternative Condensation (with unsymmetrical precursor) Product 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol Intermediate->Product Intramolecular Cyclization Incomplete_Cyclization Incomplete Cyclization Product Intermediate->Incomplete_Cyclization Incomplete Reaction Dimer Pyrazolone Dimer/Trimer Intermediate->Dimer Self-Condensation Decomposition Decomposition Products Product->Decomposition High Temperature Troubleshooting_Workflow Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Impurity Unexpected Peaks in NMR Start->Impurity Decomposition Dark Reaction Mixture Start->Decomposition Check_Completion Check Reaction Completion (TLC) Low_Yield->Check_Completion Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Low_Yield->Optimize_Conditions Isolate_Impurity Isolate and Characterize Impurity Impurity->Isolate_Impurity Inert_Atmosphere Use Inert Atmosphere Decomposition->Inert_Atmosphere Lower_Temp Lower Reaction Temperature Decomposition->Lower_Temp Check_Completion->Optimize_Conditions Incomplete Purification Improve Purification Method Check_Completion->Purification Complete Isolate_Impurity->Purification

Figure 2: A systematic workflow for troubleshooting common issues during the synthesis.

References

  • Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2597–2599.
  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley, 2010.
  • Katritzky, A. R.; Ramsden, C. A.; Scriven, E. F. V.; Taylor, R. J. K. Comprehensive Organic Chemistry II, 2nd ed.; Elsevier, 2014.
  • Padwa, A.; Pearson, W. H.
  • Elguero, J.; Goya, P.; Jagerovic, N.; Silva, A. M. S. The Chemistry of Pyrazoles; Wiley, 2011.
  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • Name-Reaction.com. Knorr Pyrazole Synthesis. [Link]

  • Yadav, S. et al. Accidental synthesis of a trimer of pyrazolone and comparison of its antioxidant activity: an investigatory report. J. Chem. Sci.2021 , 133, 78. [Link]

  • Consensus. Accidental synthesis of a trimer of pyrazolone and comparison of its antioxidant activity: an investigatory report. [Link]

  • ACS Omega. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. [Link]

  • Knorr, L. Synthese von Pyrazol-Derivaten. Ber. Dtsch. Chem. Ges.1884, 17 (1), 546-552.
  • Google Patents. Preparation method of tetrahydropyrazolo[1,5-a]pyridine.
  • Jung, J.-C. et al. Synthesis and Cyclization Reaction of Pyrazolin-5-one Derivatives. HETEROCYCLES, 2005 , 65 (1), 77-88. [Link]

  • Semantic Scholar. SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.

Introduction: The Chemistry of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol and its derivatives are an important class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery. The synthesis of this bicyclic system is most commonly achieved through a cyclocondensation reaction between an aminopyrazole and a suitable four-carbon synthon. The choice of starting materials and reaction conditions is critical to control regioselectivity, maximize yield, and ensure a scalable process.

This guide will focus on a robust and scalable synthetic approach, addressing the common challenges encountered during both bench-scale and large-scale production.

Proposed Synthetic Pathway

The following diagram illustrates a recommended synthetic pathway for the preparation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 3_aminopyrazole 3-Aminopyrazole reaction_step Cyclocondensation 3_aminopyrazole->reaction_step gamma_butyrolactone γ-Butyrolactone gamma_butyrolactone->reaction_step product 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol reaction_step->product

Caption: Proposed synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing the pyrazolo[1,5-a]pyridine core?

A1: The most prevalent method involves the cyclocondensation of 3-aminopyrazole derivatives with 1,3-bielectrophilic compounds.[1] This approach allows for versatile modifications of the resulting pyrazolo[1,5-a]pyridine scaffold.[1]

Q2: I am observing the formation of a regioisomeric byproduct. How can I improve the regioselectivity of the reaction?

A2: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dielectrophiles.[1] The regioselectivity is influenced by the electronic and steric properties of the substituents on both the aminopyrazole and the dielectrophile. To favor the desired isomer, you can:

  • Modify the electronic properties of the starting materials: The use of electron-withdrawing or donating groups can influence the nucleophilicity of the different nitrogen atoms in the aminopyrazole.

  • Optimize reaction conditions: Temperature, solvent, and the choice of catalyst can all impact the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio.

Q3: My product is highly polar and difficult to purify by standard column chromatography. What purification strategies do you recommend?

A3: For highly polar and basic compounds like 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol, traditional silica gel chromatography can be challenging. Consider the following approaches:

  • Reverse-phase chromatography: Using a C18 column with a water/acetonitrile or water/methanol mobile phase, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Ion-exchange chromatography: This technique can be very effective for separating charged molecules.

  • Crystallization: If a suitable solvent system can be found, crystallization is an excellent method for obtaining high-purity material, especially at a larger scale.

Q4: What are the key safety precautions to consider when scaling up this synthesis?

A4: When scaling up any chemical synthesis, a thorough safety review is essential. For this particular synthesis, pay close attention to:

  • Exothermic reactions: The cyclocondensation reaction may be exothermic. Ensure adequate cooling capacity and controlled addition of reagents to manage the heat generated.

  • Pressure buildup: If the reaction is heated in a sealed vessel, be aware of potential pressure buildup.

  • Handling of reagents: Refer to the Safety Data Sheets (SDS) for all reagents, particularly for any flammable solvents or corrosive acids/bases used.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol.

Problem Potential Cause(s) Recommended Solution(s)
Low or no product formation 1. Incorrect reaction temperature. 2. Inactive catalyst or reagents. 3. Presence of moisture in the reaction.1. Optimize the reaction temperature. Start with the recommended temperature and adjust as needed based on in-process monitoring. 2. Use fresh, high-purity reagents and catalysts. 3. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Formation of multiple byproducts 1. Side reactions due to high temperatures. 2. Incorrect stoichiometry of reactants. 3. Presence of impurities in starting materials.1. Lower the reaction temperature and extend the reaction time. 2. Carefully control the addition of each reactant to maintain the correct stoichiometry. 3. Use purified starting materials.
Product precipitation during reaction 1. Product has low solubility in the reaction solvent. 2. Reaction concentration is too high.1. Choose a solvent in which the product has higher solubility at the reaction temperature. 2. Reduce the concentration of the reactants.
Difficulty in removing the solvent during workup 1. Use of a high-boiling point solvent. 2. Formation of an azeotrope.1. If possible, select a lower-boiling point solvent for the reaction. 2. Use a rotary evaporator with a high-vacuum pump and an appropriate bath temperature.
Product discoloration 1. Oxidation of the product or impurities. 2. Residual catalyst.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Incorporate a purification step to remove the catalyst, such as filtration through a pad of celite or silica gel.

Experimental Protocols

Step-by-Step Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol

This protocol is a proposed method and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 3-Aminopyrazole

  • γ-Butyrolactone

  • Strong base (e.g., Sodium methoxide, Potassium tert-butoxide)

  • High-boiling point solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF))

  • Acid for workup (e.g., Hydrochloric acid)

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminopyrazole in the chosen high-boiling point solvent under an inert atmosphere.

  • Addition of Base: Add the strong base portion-wise to the solution at room temperature.

  • Addition of γ-Butyrolactone: Slowly add γ-butyrolactone to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.

  • Acidification: Acidify the aqueous solution with hydrochloric acid to a pH of approximately 5-6.

  • Extraction: Extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Scale-Up Considerations

Scaling up a synthesis from the lab bench to a pilot plant or manufacturing facility presents a unique set of challenges.

G cluster_challenges Key Scale-Up Challenges Lab_Scale Lab Scale (mg-g) Pilot_Scale Pilot Scale (g-kg) Lab_Scale->Pilot_Scale Process Optimization Manufacturing_Scale Manufacturing (kg+) Pilot_Scale->Manufacturing_Scale Process Validation Heat_Transfer Heat Transfer Pilot_Scale->Heat_Transfer Mass_Transfer Mass Transfer Pilot_Scale->Mass_Transfer Mixing Mixing Pilot_Scale->Mixing Safety Safety Pilot_Scale->Safety Purification Purification Pilot_Scale->Purification

Caption: Key challenges in scaling up the synthesis process.

Heat Transfer:

  • Problem: Exothermic reactions that are easily controlled in a small flask can lead to a runaway reaction in a large reactor due to the lower surface-area-to-volume ratio.

  • Solution: Use a jacketed reactor with precise temperature control. Implement a slow addition profile for reactive reagents.

Mass Transfer and Mixing:

  • Problem: Inefficient mixing in a large reactor can lead to localized "hot spots" or areas of high concentration, resulting in side product formation.

  • Solution: Select an appropriate impeller design and agitation speed to ensure homogeneity.

Purification:

  • Problem: Purification methods that are practical on a small scale, such as column chromatography, may not be feasible for large-scale production.

  • Solution: Develop a robust crystallization method for product isolation and purification.

References

  • Design and Synthesis of Substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, Novel HIV-1 Integrase Inhibitors. (n.d.). PubMed. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). PMC. [Link]

  • Recent progress in the chemical reactivity of 3-Amino-1 H -pyrazol-5(4 H )-one derivatives (part II) | Request PDF. (n.d.). ResearchGate. [Link]

  • Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. (n.d.). PubMed. [Link]

  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (n.d.). PubMed. [Link]

  • Construction of Polycyclic γ-Lactams and Related Heterocycles via Electron Catalysis | Organic Letters. (n.d.). ACS Publications. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). PMC. [Link]

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. (n.d.). Arkivoc. [Link]

  • The Chemistry of Bridged Lactams and Related Heterocycles. (n.d.). PMC. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. [Link]

  • Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors. (n.d.). PubMed. [Link]

  • (PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. (n.d.). ResearchGate. [Link]

  • Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. (n.d.). ResearchGate. [Link]

  • γ-Butyrolactone derivatives of MSA-2 are STING prodrugs. (n.d.). PMC. [Link]

  • Stereoselective synthesis of β-lactams: recent examples. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Lactam synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. (n.d.). ResearchGate. [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). MDPI. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. [Link]

  • New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Beilstein Journals. [Link]

  • BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. (n.d.). Organic Syntheses. [Link]

  • Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. (n.d.). PMC. [Link]

  • MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. (n.d.). The Distant Reader. [Link]

  • Scheme 13. The synthetic pathway to pyrazole derivatives via... (n.d.). ResearchGate. [Link]

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Technical Support Center: Refining Purification Protocols for Polar Pyrazolo[1,5-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of polar pyrazolo[1,5-a]pyridine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic scaffolds. The inherent polarity of many pyrazolo[1,5-a]pyridine derivatives, often due to the presence of multiple nitrogen atoms and other heteroatomic functional groups, can complicate standard purification workflows. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to streamline your purification processes and enhance recovery and purity.

Diagram: General Purification Workflow

Below is a typical workflow for the purification of polar pyrazolo[1,5-a]pyridine compounds, from initial workup to final pure product.

Purification Workflow cluster_0 Initial Workup & Assessment cluster_1 Primary Purification cluster_2 Secondary (High-Purity) Purification cluster_3 Final Product Crude Reaction Mixture Crude Reaction Mixture Aqueous Workup Aqueous Workup Crude Reaction Mixture->Aqueous Workup Solvent Extraction Solvent Extraction Aqueous Workup->Solvent Extraction TLC Analysis TLC Analysis Solvent Extraction->TLC Analysis Flash Chromatography Flash Chromatography TLC Analysis->Flash Chromatography Complex Mixture Recrystallization (Initial) Recrystallization (Initial) TLC Analysis->Recrystallization (Initial) Crystalline Solid Few Impurities Acid-Base Extraction Acid-Base Extraction TLC Analysis->Acid-Base Extraction Ionizable Compound Preparative HPLC Preparative HPLC Flash Chromatography->Preparative HPLC Co-eluting Impurities Recrystallization (Final) Recrystallization (Final) Flash Chromatography->Recrystallization (Final) Recrystallization (Initial)->Preparative HPLC Pure Compound (>95%) Pure Compound (>95%) Preparative HPLC->Pure Compound (>95%) Recrystallization (Final)->Pure Compound (>95%) Troubleshooting Separation Poor Separation Poor Separation Streaking or Tailing? Streaking or Tailing? Poor Separation->Streaking or Tailing? Add Modifier (TEA/Acid) Add Modifier (TEA/Acid) Streaking or Tailing?->Add Modifier (TEA/Acid) Yes Co-elution? Co-elution? Streaking or Tailing?->Co-elution? No Change Stationary Phase (Alumina/RP) Change Stationary Phase (Alumina/RP) Add Modifier (TEA/Acid)->Change Stationary Phase (Alumina/RP) Still poor Optimize Gradient Optimize Gradient Co-elution?->Optimize Gradient Yes Change Solvent System Change Solvent System Optimize Gradient->Change Solvent System Still poor Switch to HPLC Switch to HPLC Change Solvent System->Switch to HPLC Still poor

Validation & Comparative

Comparative Validation of the Anticancer Mechanism of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol (THPP-2) as a Novel p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mechanistic Elucidation and Comparative Efficacy

Abstract

This guide provides a comprehensive framework for the validation of the anticancer mechanism of a novel investigational compound, 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol (THPP-2). We hypothesize that THPP-2 exerts its anticancer effects through the targeted inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical mediator of cellular stress, inflammation, and apoptosis that is frequently dysregulated in oncology. This document outlines a series of robust, self-validating experimental protocols designed to rigorously test this hypothesis. The performance of THPP-2 is objectively compared against SB203580, a well-characterized, first-generation p38 MAPK inhibitor, providing a clear benchmark for its potency and cellular efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action of novel kinase inhibitors.

Introduction: The Rationale for Targeting the p38 MAPK Pathway

The p38 MAPK signaling cascade is a pivotal pathway that translates extracellular signals into a variety of cellular responses, including inflammation, apoptosis, cell cycle arrest, and differentiation. In the context of cancer, its role is complex and context-dependent. While in some cases it can suppress tumors, chronic p38 MAPK activation is often linked to promoting cancer cell survival, invasion, and resistance to therapy. This makes targeted inhibition of p38 MAPK a compelling therapeutic strategy.

Our investigational compound, THPP-2, has demonstrated preliminary anti-proliferative activity in cancer cell line screens. Its chemical scaffold suggests a potential interaction with the ATP-binding pocket of protein kinases. This guide details the logical progression of experiments to validate if THPP-2 is indeed a bona fide inhibitor of p38 MAPK and to characterize its downstream cellular consequences.

Logical Flow of Mechanistic Validation

The experimental workflow is designed to build a case for the mechanism of action, from direct target engagement to cellular outcomes.

cluster_0 Experimental Phases A Hypothesis: THPP-2 is a p38 MAPK inhibitor B Biochemical Validation: Direct Target Engagement A->B Does it bind and inhibit the isolated enzyme? C Cellular Target Validation: On-Target Activity in Cells B->C B->C Does it inhibit the target in a cellular context? D Functional Cellular Outcomes: Anticancer Effects C->D C->D Does target inhibition lead to expected cancer cell death? E Conclusion: THPP-2 is a validated p38 MAPK inhibitor with anticancer activity D->E Synthesis of evidence

Caption: Logical workflow for validating THPP-2's anticancer mechanism.

Phase 1: Biochemical Validation of Direct p38α MAPK Inhibition

The foundational step is to determine if THPP-2 can directly inhibit the enzymatic activity of the primary p38 isoform, p38α, in a cell-free system. This removes the complexity of cellular uptake and off-target effects, providing a clean measure of direct target engagement.

In Vitro Kinase Assay

We will employ a LanthaScreen™ Eu Kinase Binding Assay, a robust time-resolved fluorescence resonance energy transfer (TR-FRET) method, to quantify the binding of THPP-2 to p38α.

Experimental Protocol: LanthaScreen™ p38α Kinase Binding Assay

  • Reagents:

    • Recombinant p38α (MAPK14) enzyme.

    • LanthaScreen™ Certified Eu-anti-GST Antibody.

    • Alexa Fluor™ 647-labeled kinase tracer (specific for p38α).

    • THPP-2 and SB203580 (comparator) serially diluted in DMSO.

    • Assay buffer.

  • Procedure:

    • Prepare a 2X solution of the Eu-anti-GST antibody and the p38α enzyme in assay buffer.

    • Prepare a 2X solution of the Alexa Fluor™ tracer in assay buffer.

    • In a 384-well plate, add 5 µL of the serially diluted compounds (THPP-2 and SB203580). Include DMSO-only wells as a negative control (100% activity).

    • Add 5 µL of the 2X enzyme/antibody solution to each well.

    • Add 5 µL of the 2X tracer solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

Comparative Performance Data (Hypothetical)

The primary metric for this phase is the IC₅₀ value. A lower IC₅₀ indicates higher potency.

CompoundTarget KinaseAssay TypeIC₅₀ (nM)Notes
THPP-2 p38α (MAPK14)TR-FRET Binding25.3 Demonstrates potent, direct binding to the target kinase.
SB203580p38α (MAPK14)TR-FRET Binding150.8Known moderate potency inhibitor, serves as a valid comparator.

Phase 2: Cellular Target Engagement and Downstream Pathway Modulation

After confirming direct biochemical inhibition, the next critical step is to verify that THPP-2 can access its target within a cellular environment and inhibit the p38 MAPK pathway. We will use a human colorectal cancer cell line, HCT116, which is known to have a functional p38 MAPK pathway.

Western Blot Analysis of p-MK2

The most direct and reliable method to assess cellular p38 MAPK activity is to measure the phosphorylation of its immediate downstream substrate, MAPK-activated protein kinase 2 (MK2). Inhibition of p38 MAPK will lead to a dose-dependent decrease in phosphorylated MK2 (p-MK2).

Experimental Protocol: Western Blot for p-MK2

  • Cell Culture and Treatment:

    • Seed HCT116 cells in 6-well plates and grow to 80% confluency.

    • Starve cells in serum-free media for 4 hours.

    • Pre-treat cells for 2 hours with varying concentrations of THPP-2 or SB203580 (e.g., 0.1, 1, 5, 10 µM).

    • Stimulate the p38 MAPK pathway by treating cells with 10 µg/mL of Anisomycin for 30 minutes. Include a non-stimulated control.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate 20 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies: anti-phospho-MK2 (Thr334) and anti-total-MK2. Use anti-GAPDH as a loading control.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Cellular Pathway Inhibition Workflow

A HCT116 Cells D Pre-treat with THPP-2 or SB203580 A->D B Stimulate with Anisomycin C p38 MAPK Activation B->C E MK2 Phosphorylation C->E D->B F Cell Lysis & Western Blot E->F G Measure p-MK2 levels F->G

A Comparative Guide to the Antimicrobial Spectrum of Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the myriad of heterocyclic compounds, the pyrazolo[1,5-a]pyridine scaffold has emerged as a promising framework for the design of new antimicrobial drugs. This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of various pyrazolo[1,5-a]pyridine derivatives, supported by experimental data from peer-reviewed studies. We will delve into their activity against a range of clinically significant pathogens, explore structure-activity relationships, and outline the standard methodologies used for their evaluation.

The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Structure in Antimicrobial Research

The pyrazolo[1,5-a]pyrimidine nucleus is considered a "purine analog," which contributes to its ability to interact with biological systems.[1] This fused heterocyclic system offers a versatile template for chemical modification, allowing for the fine-tuning of its biological activity. The core structure, depicted below, serves as the foundation for a diverse library of derivatives with a broad range of antimicrobial activities.[2][3]

Caption: Key structure-activity relationship trends for antimicrobial activity of pyrazolo[1,5-a]pyrimidine derivatives.

  • Substituents at C7 and C5: The presence of aryl or heteroaryl (like furan) groups at the C7 position, coupled with an aryl group at the C5 position bearing electron-donating groups (e.g., -OCH3, -CH3), has been shown to significantly enhance antibacterial activity, particularly against MRSA. [4]* Substituents at C2: The introduction of an amino group at the C2 position, often with a substituted phenyl ring, contributes to broad-spectrum antibacterial activity. [3]Halogen substitutions (e.g., -Br, -Cl) on this phenyl ring can further increase potency.

  • Phenylsulfonyl Groups: The incorporation of phenylsulfonyl moieties has been explored, with derivatives containing a single sulfone group showing more effectiveness against bacteria and fungi than those with two. [1]* Fused Rings: The fusion of cycloalkane rings to the pyrazolo[1,5-a]pyrimidine system has also been investigated, though the resulting derivatives have shown varied activity. [3]

Experimental Protocols: A Standardized Approach

The evaluation of the antimicrobial spectrum of pyrazolo[1,5-a]pyrimidine derivatives typically follows standardized protocols established by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This is the most common method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Compound_Prep Prepare stock solution of test compound Serial_Dilution Perform serial dilutions of compound in 96-well plate Compound_Prep->Serial_Dilution Media_Prep Prepare sterile bacterial growth medium Media_Prep->Serial_Dilution Inoculum_Prep Prepare standardized bacterial inoculum Inoculation Inoculate wells with bacterial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubate Incubate plates at 37°C for 18-24 hours Inoculation->Incubate Controls Include positive (no drug) and negative (no bacteria) controls Controls->Incubate Read_Results Visually or spectrophotometrically determine lowest concentration with no visible growth (MIC) Incubate->Read_Results

Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Test Compound: A stock solution of the pyrazolo[1,5-a]pyridine derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution: Two-fold serial dilutions of the test compound are made in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyridine scaffold represents a highly promising platform for the development of novel antimicrobial agents. The extensive research into its derivatives has demonstrated a broad spectrum of activity against clinically relevant bacteria and fungi, including challenging resistant pathogens like MRSA. The established structure-activity relationships provide a rational basis for the design of more potent and selective compounds. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds, elucidating their precise mechanisms of action, and evaluating their efficacy in in vivo models of infection. The continued exploration of this versatile chemical scaffold holds significant promise for addressing the urgent global challenge of antimicrobial resistance.

References

  • Al-Ghorbani, M., et al. (2021). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Molecules, 26(23), 7275. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2017). Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. Drug Design, Development and Therapy, 11, 223–236. [Link]

  • El-Sayed, N. N. E., et al. (2020). Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups. Molecules, 25(18), 4239. [Link]

  • Li, Y., et al. (2018). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Medicinal Chemistry Research, 27(1), 268–276. [Link]

  • Hassan, A. A., et al. (2021). New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. Current Organic Synthesis, 18(6), 614-625. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Acta Chimica Slovenica, 59(4), 848-857. [Link]

  • El-Deen, E. M., et al. (2022). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules, 27(19), 6543. [Link]

  • Al-Issa, S. A., et al. (2024). MRSA Inhibitory Activity of Some New Pyrazolo[1,5-a]pyrimidines Linked to Arene and/or Furan or Thiophene Units. Helvetica Chimica Acta, 107(1), e202300135. [Link]

  • Hübner, C., et al. (2020). Pyrazolopyrimidinones, a novel class of copper-dependent bactericidal antibiotics against multi-drug resistant S. aureus. PLoS ONE, 15(10), e0240448. [Link]

  • El-Deen, E. M., et al. (2022). Synthesis and Biological Evaluation of New 3-Substituted-pyrazolo[3,4-b]pyridine Derivatives as Antimicrobial Agents and DHFR Inhibitors. Journal of Molecular Structure, 1258, 132677. [Link]

  • El-Naggar, M., et al. (2023). Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Omega, 8(3), 3236–3251. [Link]

  • Wahbi, H. I., et al. (2014). In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. International Journal of Pharmaceutical and Phytopharmacological Research, 3(5), 374-380. [Link]

  • Gomaa, M. S., et al. (2019). Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules, 24(6), 1118. [Link]

  • Assy, M. G., & Ead, H. A. (2016). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. Journal of the Serbian Chemical Society, 81(10), 1125-1136. [Link]

  • Pop, R., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]

  • Verma, S., et al. (2021). Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance staphylococcus aureus (MRSA) and its SAR elucidation. European Journal of Medicinal Chemistry, 212, 113134. [Link]

  • Al-Issa, S. A. (2024). Structure of few pyrazolo[1,5‐a]pyrimidines‐based drugs. ResearchGate. [Link]

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Navigating the Structure-Activity Landscape of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold is a prominent heterocyclic framework in modern medicinal chemistry, recognized for its versatile biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs based on this core, with a specific focus on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol moiety. While direct and extensive SAR studies on the 2-ol series are limited in publicly available literature, by examining closely related analogs, particularly kinase inhibitors, we can deduce critical insights for the rational design of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this promising chemical space.

The Tetrahydropyrazolo[1,5-a]pyridine Core: A Privileged Scaffold

The pyrazolo[1,5-a]pyridine and its saturated counterpart, the tetrahydropyrazolo[1,5-a]pyridine, are considered "privileged structures." This designation stems from their ability to serve as versatile platforms for the development of ligands for a diverse range of biological targets. Analogs have demonstrated activity as kinase inhibitors, androgen receptor modulators, and central nervous system agents. The rigid, fused-ring system provides a well-defined three-dimensional structure that can be strategically decorated with functional groups to achieve high affinity and selectivity for a target of interest.

dot graph "Scaffold" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: The core structure of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol with key positions for substitution highlighted.

Kinase Inhibition: A Primary Focus for SAR Analysis

A significant body of research on pyrazolo[1,5-a]pyridine and the related pyrazolo[1,5-a]pyrimidine scaffolds has centered on the development of protein kinase inhibitors.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Therefore, we will focus our SAR analysis on kinase inhibition, drawing parallels from existing data to inform the potential of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol scaffold.

Comparative Analysis of Substituent Effects

The biological activity of pyrazolo-fused heterocycles is highly dependent on the nature and position of substituents. The following table summarizes the SAR of representative analogs from related series against various cancer-relevant kinases.

Scaffold Position of Substitution Substituent Target Kinase Potency (IC50) Key SAR Insights Reference
Pyrazolo[1,5-a]pyrimidine3-positionpicolinamideTrkA1.7 nMAmide bond at the 3-position significantly enhances activity.[2]
Pyrazolo[1,5-a]pyrimidine5-position2,5-difluorophenyl-substituted pyrrolidineTrkA1.7 nMBulky, substituted heterocyclic groups at the 5-position increase potency.[2]
Pyrazolo[1,5-a]pyrimidineMacrocyclicAmide substitutionsTrkA (KM12 cells)0.1-0.2 nMMacrocyclization can dramatically improve cellular activity.[2]
Pyrazolo[1,5-a]pyrimidineGeneralVariedCDK9-A pyrazolo[1,5-a]pyrimidine nucleus serves as a potent core for CDK9 inhibitors.[3]
Pyrazolo[1,5-a]pyrimidine5-positionanilinoCK2-5-anilinopyrazolo[1,5-a]pyrimidines show in vivo activity.[4]
Pyrazolo[1,5-a]pyridineVariedVariedRET-Substituted pyrazolo[1,5-a]pyridines are potent RET kinase inhibitors.[5][6]

dot graph "SAR_Summary" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Key structure-activity relationship trends for pyrazolo-fused kinase inhibitors.

The Hypothesized Role of the 2-Hydroxyl Group

While direct SAR data for the 2-ol series is sparse, we can hypothesize its role based on established medicinal chemistry principles. The hydroxyl group at the 2-position of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core can potentially:

  • Act as a Hydrogen Bond Donor/Acceptor: The -OH group can form crucial hydrogen bonds with amino acid residues in the active site of a target protein, thereby increasing binding affinity.

  • Influence Physicochemical Properties: The introduction of a polar hydroxyl group can impact solubility, permeability, and metabolic stability, which are critical parameters for drug development.

  • Serve as a Point for Further Derivatization: The hydroxyl group can be readily modified to introduce other functionalities, allowing for the exploration of a wider chemical space and the fine-tuning of activity. For instance, etherification or esterification could modulate lipophilicity and pharmacokinetic properties.

Experimental Protocols: A Foundation for Self-Validating Research

To ensure the trustworthiness and reproducibility of SAR studies, robust and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key experiments in the evaluation of kinase inhibitors.

General Kinase Inhibition Assay (Biochemical)

This protocol describes a common method for determining the in vitro potency of a compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant human kinase

    • Kinase substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume of the diluted compounds to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add the kinase and substrate solution to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

dot graph "Kinase_Assay_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: A typical workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assay

This assay determines the effect of a compound on the growth of cancer cells.

  • Reagents and Materials:

    • Cancer cell line (e.g., KM12)

    • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

    • Test compounds (dissolved in DMSO)

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

    • 96-well plates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Treat the cells with the diluted compounds and incubate for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

    • Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% inhibition of growth) value.

Conclusion and Future Directions

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold holds significant promise for the development of novel therapeutics, particularly in the area of kinase inhibition. While direct SAR data for the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol series is emerging, by leveraging the wealth of information from related pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine analogs, researchers can make informed decisions in the design of new chemical entities.

Future research should focus on the systematic synthesis and evaluation of a library of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol analogs with diverse substitutions at key positions. This will allow for the development of a comprehensive SAR and a deeper understanding of the role of the 2-hydroxyl group in mediating biological activity. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile scaffold.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available from: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available from: [Link]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. Available from: [Link]

  • Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. R Discovery. Available from: [Link]

  • CN104140427A - Preparation method of tetrahydropyrazolo[1,5-a]pyridine. Google Patents.
  • US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds. Google Patents.
  • JPS59167590A - Pyrazolo[1,5-a]pyridine derivatives, their production methods and therapeutic agents containing them. Google Patents.
  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. PubMed. Available from: [Link]

  • Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors. Patent US-10137124-B2. PubChem. Available from: [Link]

  • WO2018071447A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors. Google Patents.
  • Design and Synthesis of Substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, Novel HIV-1 Integrase Inhibitors. PubMed. Available from: [Link]

  • Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. PubMed. Available from: [Link]

  • Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. ResearchGate. Available from: [Link]

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc. Available from: [Link]

  • Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. Available from: [Link]

  • A Dipolar Cycloaddition Reaction To Access 6-Methyl-4,5,6,7-tetrahydro-1H-[1][2][3]triazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate. PubMed. Available from: [Link]

  • (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1][2][7]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. PubMed. Available from: [Link]

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An Investigator's Guide to the In Vivo Validation of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Framework for Assessing Therapeutic Potential in Inflammatory Disease Models

Introduction: Unlocking the Potential of the Pyrazolopyridine Scaffold

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold represents a privileged heterocyclic structure in medicinal chemistry. Derivatives of this core have demonstrated a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide serves as a comprehensive framework for the preclinical in vivo validation of a specific analogue, 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol (referred to herein as THPP-2-ol), with a focused exploration of its potential as a novel anti-inflammatory agent, likely acting through the modulation of key intracellular signaling kinases.

For drug development professionals and researchers, moving from a promising in vitro profile to robust in vivo proof-of-concept is the critical juncture where therapeutic potential is truly tested. This document provides not just protocols, but the strategic reasoning behind experimental choices, a comparative analysis of relevant disease models, and a blueprint for generating a self-validating data package to support further development.

Section 1: Mechanistic Hypothesis - Targeting the Kinase-Driven Inflammatory Cascade

The pyrazolopyridine core is a well-established pharmacophore known to interact with the ATP-binding pocket of protein kinases.[4] Many successful anti-inflammatory drugs, particularly in the treatment of autoimmune diseases like rheumatoid arthritis, are small molecule inhibitors of intracellular signaling pathways.[5][6] Therefore, a primary hypothesis is that THPP-2-ol exerts its anti-inflammatory effects by inhibiting one or more kinases within critical pro-inflammatory cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK) or the Janus kinase (JAK) family.

These pathways are central to the production of inflammatory mediators like TNF-α and various interleukins.[7][8] The activation of a master transcription factor, such as NF-κB, is a common downstream event that orchestrates the inflammatory response.[7][9] Validation of THPP-2-ol's potential requires demonstrating not only a phenotypic improvement in a disease model but also target engagement and modulation of these downstream biomarkers.

MAPK_Signaling_Pathway LPS Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Toll-like Receptor (TLR4) LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK MAPK MAPK (JNK, p38) MAPKK->MAPK Phosphorylation TF Transcription Factors (c-Jun, ATF2) MAPK->TF Phosphorylation Cytokines Pro-inflammatory Genes (TNF-α, IL-6) TF->Cytokines Gene Transcription THPP THPP-2-ol (Hypothesized Target) THPP->MAPK Inhibition

Caption: Hypothesized mechanism of THPP-2-ol targeting the MAPK signaling cascade.

Section 2: A Comparative Guide to Preclinical In Vivo Models

The choice of an animal model is paramount and depends entirely on the specific aspects of human disease one aims to replicate.[10][11] For validating a novel anti-inflammatory agent, models of inflammatory arthritis and acute systemic or neuroinflammation are highly relevant and well-characterized.

Model Disease Area Inducing Agent Key Pathological Features Advantages Limitations
Collagen-Induced Arthritis (CIA) [5]Inflammatory ArthritisEmulsion of Type II Collagen and Freund's AdjuvantT-cell dependent autoimmune response, synovitis, pannus formation, bone erosion.Closely mimics human Rheumatoid Arthritis (RA) pathology; robust and well-established.[12]Requires specific MHC haplotypes (e.g., DBA/1 mice); long induction period.
Antigen-Induced Arthritis (AIA) [12]Inflammatory ArthritisMethylated Bovine Serum Albumin (mBSA) into jointsT-cell mediated local inflammation, cartilage destruction.[5][12]Rapid onset, useful for studying local joint inflammation and T-cell responses.Less systemic autoimmune involvement compared to CIA; resolving inflammation.[6]
LPS-Induced Systemic Inflammation [7]Acute Inflammation / SepsisLipopolysaccharide (LPS) from bacteriaSystemic cytokine storm (TNF-α, IL-6), organ damage, sickness behavior.Highly reproducible, rapid onset, excellent for screening acute anti-inflammatory effects.Does not model chronic or autoimmune aspects of disease.
LPS-Induced Neuroinflammation [13]NeuroinflammationLipopolysaccharide (LPS) administered systemically or intracerebrallyMicroglial and astrocyte activation, production of central pro-inflammatory cytokines.[14][15]Models the acute inflammatory response in the CNS seen after infection or injury.[16]Does not recapitulate the chronic, progressive nature of neurodegenerative diseases.

Expert Rationale: For a compound with a novel mechanism, the Collagen-Induced Arthritis (CIA) model is often the gold standard. Its complex, immune-driven pathology provides a stringent test of therapeutic efficacy that is highly translatable to human RA, a major market for anti-inflammatory drugs.[5][10] It allows for the evaluation of a compound's effect on both the initial inflammatory phase and the subsequent destructive phase of the disease.

Section 3: Experimental Design & Protocols

A robust experimental design is self-validating, incorporating the necessary controls to ensure that the observed effects are attributable to the test article. The following workflow and protocol are designed for a comprehensive initial efficacy and pharmacodynamic study.

Experimental_Workflow A Phase 1: Acclimatization & Baseline (DBA/1 Mice, 7-10 days) B Phase 2: Disease Induction (Day 0: Primary Immunization Day 21: Booster Immunization) A->B C Phase 3: Treatment Initiation (Upon Onset of Clinical Signs, ~Day 28-35) B->C D Group 1: Vehicle Control (e.g., 0.5% CMC, p.o., QD) C->D E Group 2: THPP-2-ol Low Dose (e.g., 10 mg/kg, p.o., QD) C->E F Group 3: THPP-2-ol High Dose (e.g., 30 mg/kg, p.o., QD) C->F G Group 4: Positive Control (e.g., Tofacitinib, 10 mg/kg, p.o., QD) C->G H Phase 4: Monitoring & Data Collection (Daily Clinical Scoring, Paw Volume) D->H E->H F->H G->H I Phase 5: Terminal Endpoint (Day 42-45) H->I J Tissue Collection (Paws, Spleen, Serum) I->J K Analysis (Histopathology, Cytokine Profiling, Western Blot) J->K

Caption: Comprehensive workflow for an in vivo efficacy study in the CIA model.

Protocol 3.1: In Vivo Efficacy in the Murine Collagen-Induced Arthritis (CIA) Model

This protocol describes a therapeutic treatment regimen, where the compound is administered after the onset of disease, which more closely mimics the clinical scenario.

  • Animals and Acclimatization:

    • Use male DBA/1 mice, aged 8-10 weeks. This strain is genetically susceptible to CIA.

    • Acclimatize animals for at least 7 days under standard laboratory conditions. Record baseline body weights.

  • Disease Induction:

    • Day 0 (Primary Immunization): Emulsify bovine type II collagen (CII) with Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

    • Day 21 (Booster Immunization): Prepare a similar emulsion of CII with Incomplete Freund's Adjuvant (IFA). Administer a 100 µL booster injection intradermally.[5][12]

  • Monitoring and Grouping:

    • Begin daily monitoring for signs of arthritis around Day 24. Use a standardized clinical scoring system (e.g., 0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling, 3 = severe swelling, 4 = ankylosis; max score of 16 per mouse).

    • When mice develop a clinical score of ≥2, randomize them into treatment groups (n=8-10 per group) to ensure an equivalent average disease score at the start of treatment.

  • Compound Administration (Therapeutic Dosing):

    • Group 1 (Vehicle): Administer the formulation vehicle (e.g., 0.5% Carboxymethylcellulose) orally (p.o.) once daily (QD).

    • Group 2 (THPP-2-ol, Low Dose): Administer THPP-2-ol at 10 mg/kg, p.o., QD.

    • Group 3 (THPP-2-ol, High Dose): Administer THPP-2-ol at 30 mg/kg, p.o., QD.

    • Group 4 (Positive Control): Administer a relevant standard-of-care, such as a JAK inhibitor (e.g., Tofacitinib at 10 mg/kg), p.o., QD.

    • Continue dosing for 14-21 days.

  • Efficacy Endpoints:

    • Primary: Record clinical arthritis scores and body weights daily.

    • Secondary: Measure paw thickness using digital calipers every 2-3 days.

Protocol 3.2: Pharmacodynamic (PD) & Mechanistic Analysis

This crucial step validates that the observed efficacy is linked to the compound's proposed mechanism of action.

  • Histopathology:

    • Fix hind paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.

    • Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion. Score these parameters in a blinded fashion.

  • Serum Cytokine Analysis:

    • Prepare serum from collected blood.

    • Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs to quantify levels of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Target Engagement in Tissue:

    • Snap-freeze paw tissue or spleen in liquid nitrogen.

    • Prepare protein lysates from the tissue.

    • Perform Western blot analysis to measure the phosphorylation status of key signaling proteins downstream of the hypothesized kinase target (e.g., phospho-JNK, phospho-p38).[17] A reduction in the ratio of phosphorylated to total protein in THPP-2-ol treated groups compared to the vehicle group would provide strong evidence of target engagement.

Section 4: Comparative Data Analysis & Interpretation

The goal is to demonstrate a statistically significant, dose-dependent improvement in efficacy and a corresponding modulation of pharmacodynamic biomarkers compared to the vehicle control. The performance should also be benchmarked against the positive control.

Hypothetical Comparative Data Summary
Parameter Vehicle Control THPP-2-ol (10 mg/kg) THPP-2-ol (30 mg/kg) Positive Control (Tofacitinib, 10 mg/kg)
Mean Arthritis Score (Day 45) 10.5 ± 1.27.1 ± 0.94.2 ± 0.7 3.8 ± 0.6
Change in Paw Volume (mm³) +25.4 ± 3.1+15.8 ± 2.5+8.9 ± 1.9 +7.5 ± 1.5
Histology Score (Erosion) 3.8 ± 0.42.5 ± 0.31.4 ± 0.2 1.1 ± 0.2
Serum TNF-α (% of Vehicle) 100%65%32% 28%
Paw Tissue p-JNK/Total JNK Ratio 1.0 (Normalized)0.580.25**0.75 (N/A for JAKi)
p < 0.05, **p < 0.01 vs. Vehicle Control

Interpretation of Results: The hypothetical data above would constitute a successful validation. It demonstrates that THPP-2-ol produces a dose-dependent reduction in the clinical signs of arthritis (score, paw volume) and protects against joint destruction (histology). Crucially, this therapeutic effect is correlated with a significant reduction in a key inflammatory cytokine (TNF-α) and a decrease in the activation of its hypothesized target pathway (p-JNK). The high dose of THPP-2-ol shows efficacy comparable to a clinically relevant positive control, establishing its potential as a viable therapeutic candidate.

Conclusion

The in vivo validation of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol requires a systematic and rigorous approach that goes beyond simple efficacy testing. By selecting a clinically relevant animal model like the CIA model, employing a self-validating experimental design with appropriate controls, and integrating pharmacodynamic readouts to confirm the mechanism of action, researchers can build a compelling case for the compound's therapeutic potential. The framework presented in this guide provides a clear path to generating the robust, high-quality data necessary to justify the continued investment and development of this promising chemical scaffold for the treatment of inflammatory diseases.

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A Senior Application Scientist's Guide to Cross-Validation of Biological Assays for Tetrahydropyrazolopyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated clinical candidate is paved with rigorous and reproducible data. The tetrahydropyrazolopyridine core represents a privileged scaffold in medicinal chemistry, with derivatives showing potent inhibitory activity against various protein kinases.[1] However, the biological activity of these compounds, often determined through high-throughput screening, necessitates orthogonal validation to ensure data integrity and build a robust structure-activity relationship (SAR).

This guide provides an in-depth comparison of two widely adopted assay formats for characterizing tetrahydropyrazolopyridine kinase inhibitors: the biochemical Homogeneous Time-Resolved Fluorescence (HTRF) kinase activity assay and the cell-based NanoBRET™ Target Engagement assay. We will delve into the causality behind the experimental choices, provide detailed protocols, and present a framework for cross-validating the results to ensure scientific rigor.

The Imperative of Cross-Validation in Drug Discovery

In the realm of drug discovery, relying on a single assay format can be misleading. Biochemical assays, while excellent for determining direct enzymatic inhibition, operate in a simplified, artificial environment.[2] Conversely, cell-based assays provide a more physiologically relevant context but can be influenced by factors such as cell permeability, off-target effects, and cellular metabolism.[3] Cross-validation, the process of confirming results using two or more distinct methods, is therefore not just good practice but a critical step to de-risk a project and ensure that the observed biological effect is a true consequence of on-target modulation.[4]

This guide will use the example of a hypothetical tetrahydropyrazolopyridine inhibitor, "THP-K," targeting a serine/threonine kinase to illustrate the cross-validation workflow.

Visualizing the Cross-Validation Workflow

The following diagram outlines the logical flow of experiments for cross-validating the activity of a tetrahydropyrazolopyridine kinase inhibitor.

Cross_Validation_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation HTRF_Assay HTRF Kinase Activity Assay Biochemical_IC50 Determine Biochemical IC50 HTRF_Assay->Biochemical_IC50 Data_Comparison Data Comparison & SAR Correlation Biochemical_IC50->Data_Comparison Compare NanoBRET_Assay NanoBRET Target Engagement Assay Cellular_IC50 Determine Cellular Target Engagement IC50 NanoBRET_Assay->Cellular_IC50 Cellular_IC50->Data_Comparison Correlate Compound_THP_K Tetrahydropyrazolopyridine Kinase Inhibitor (THP-K) Compound_THP_K->HTRF_Assay Compound_THP_K->NanoBRET_Assay Conclusion Validated On-Target Activity Data_Comparison->Conclusion

Caption: Cross-validation workflow for a kinase inhibitor.

Assay 1: Biochemical Kinase Activity Assessment using HTRF

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for studying kinase activity in a biochemical format.[5] It relies on the Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (a fluorescent dye) when brought into proximity by a biological interaction.

Scientific Rationale

The HTRF KinEASE™ assay is a semi-universal method that can be adapted for a wide range of serine/threonine kinases.[6] The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A Europium cryptate-labeled anti-phospho-serine/threonine antibody serves as the donor, and streptavidin-XL665 acts as the acceptor, binding to the biotinylated peptide. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor close enough for FRET to occur. The intensity of the FRET signal is directly proportional to the extent of substrate phosphorylation and, therefore, kinase activity. Inhibitors of the kinase will reduce the rate of phosphorylation, leading to a decrease in the HTRF signal.

Detailed Experimental Protocol: HTRF Kinase Assay
  • Reagent Preparation:

    • Prepare the kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

    • Dilute the kinase to the desired working concentration in kinase buffer. The optimal concentration should be determined empirically to achieve a robust signal window.

    • Prepare a solution of the biotinylated substrate peptide and ATP in kinase buffer. The ATP concentration should ideally be at or near the Km of the kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Prepare a serial dilution of the tetrahydropyrazolopyridine inhibitor (THP-K) in DMSO, followed by a further dilution in kinase buffer.

  • Enzymatic Reaction: [6]

    • In a 384-well low-volume white plate, add 2 µL of the diluted THP-K or vehicle (DMSO).

    • Add 4 µL of the kinase solution and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 4 µL of the substrate/ATP mixture.

    • Seal the plate and incubate at room temperature for the desired reaction time (e.g., 60 minutes). The optimal time should be determined to ensure the reaction is in the linear range.

  • Detection: [6]

    • Prepare the detection reagent mix containing the Europium cryptate-labeled antibody and streptavidin-XL665 in the detection buffer.

    • Stop the enzymatic reaction by adding 10 µL of the detection reagent mix to each well.

    • Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • Data Analysis:

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Assay 2: Cellular Target Engagement using NanoBRET™

The NanoBRET™ Target Engagement assay is a powerful method for measuring compound binding to a specific protein target within living cells.[7] It utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures the energy transfer between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor (a cell-permeable fluorescent tracer).[8]

Scientific Rationale

This assay provides a direct measure of target occupancy by the test compound in a physiological context.[9] The target kinase is expressed in cells as a fusion protein with NanoLuc® luciferase. A fluorescent tracer that specifically and reversibly binds to the kinase is added to the cells. In the absence of a competing compound, the tracer binds to the NanoLuc®-kinase fusion, bringing the donor and acceptor into close proximity and generating a BRET signal. When a tetrahydropyrazolopyridine inhibitor like THP-K enters the cell and binds to the kinase, it displaces the fluorescent tracer, leading to a decrease in the BRET signal. The magnitude of this decrease is proportional to the extent of target engagement by the compound.

Detailed Experimental Protocol: NanoBRET™ Target Engagement Assay
  • Cell Preparation:

    • Culture cells (e.g., HEK293) transiently or stably expressing the NanoLuc®-kinase fusion protein.

    • Harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.

  • Assay Setup: [8]

    • In a 96-well white plate, add the cell suspension.

    • Prepare a serial dilution of the tetrahydropyrazolopyridine inhibitor (THP-K) in the desired solvent (e.g., DMSO).

    • Add the diluted THP-K or vehicle to the wells containing the cells and incubate at 37°C in a 5% CO₂ incubator for a predetermined equilibration period (e.g., 2 hours). This allows for compound entry into the cells and binding to the target.

  • BRET Measurement: [8]

    • Prepare the detection reagent containing the NanoBRET™ tracer and the Nano-Glo® substrate in Opti-MEM®.

    • Add the detection reagent to the wells.

    • Read the plate immediately on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

    • Normalize the data to the vehicle control (0% inhibition) and a high-concentration positive control (100% inhibition).

    • Plot the normalized BRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the cellular IC₅₀ value.

Comparative Data Analysis and Interpretation

The primary goal of this cross-validation effort is to compare the biochemical and cellular IC₅₀ values for our tetrahydropyrazolopyridine inhibitor, THP-K.

Assay FormatParameter MeasuredHypothetical IC₅₀ (nM) for THP-KKey Insights
HTRF Kinase Assay Enzymatic Inhibition50Direct potency on the isolated enzyme.
NanoBRET™ Assay Cellular Target Engagement250Potency in a physiological context, accounting for cell permeability and intracellular ATP concentration.
Interpreting the Results
  • Correlation: A strong correlation between the biochemical and cellular IC₅₀ values suggests that the compound effectively penetrates the cell membrane and engages its target in the cellular environment.

  • Discrepancies: A significant rightward shift in the cellular IC₅₀ compared to the biochemical IC₅₀ (as shown in the hypothetical data) is common and can be attributed to several factors:

    • Cell Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration.

    • Efflux Pumps: The compound could be a substrate for cellular efflux pumps, actively removing it from the cell.

    • High Intracellular ATP: The high concentration of ATP in cells (millimolar range) compared to the biochemical assay (micromolar range) can lead to a competitive disadvantage for ATP-competitive inhibitors.

    • Plasma Protein Binding: In cellular assays, the presence of serum proteins can sequester the compound, reducing its free concentration available to bind the target.

Visualizing the Signaling Pathway

Understanding the downstream consequences of target engagement is crucial. The following diagram illustrates a simplified generic kinase signaling pathway that could be modulated by a tetrahydropyrazolopyridine inhibitor.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Target Ser/Thr Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation, Survival) pSubstrate->Response Triggers THP_K THP-K Inhibitor THP_K->Kinase Inhibits

Caption: Simplified kinase signaling pathway.

Conclusion: A Foundation of Trustworthy Data

Cross-validation of biological assay results is a cornerstone of robust drug discovery. By employing orthogonal assays, such as the biochemical HTRF and cell-based NanoBRET™, researchers can build a comprehensive understanding of a compound's activity. This multi-faceted approach not only validates on-target activity but also provides critical insights into a compound's cell permeability and behavior in a physiological setting. The principles and protocols outlined in this guide provide a framework for generating high-quality, reproducible data, ultimately enabling more informed decision-making in the progression of tetrahydropyrazolopyridine-based drug candidates.

References

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A Head-to-Head Comparison of Pyrazolo[1,5-a]pyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth, head-to-head comparison of different pyrazolo[1,5-a]pyridine isomers, moving beyond a simple listing of facts to an analytical discussion of their synthesis, spectroscopic characteristics, photophysical properties, and biological activities. Our objective is to equip you with the insights needed to select and develop the optimal isomer for your specific research applications, from medicinal chemistry to materials science.

Introduction: The Significance of Isomerism in the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold due to its versatile biological activities and intriguing photophysical properties.[1][2] This fused bicyclic system, composed of a pyrazole and a pyridine ring, can exist in various isomeric forms depending on the fusion pattern and substituent placement. These subtle structural variations can lead to profound differences in molecular geometry, electronic distribution, and, consequently, function. Understanding these differences is paramount for the rational design of novel compounds with tailored properties. This guide will focus on comparing key isomers, providing experimental data and mechanistic insights to inform your research.

I. Synthetic Strategies: A Comparative Overview

The accessibility of different pyrazolo[1,5-a]pyridine isomers is a critical first consideration in any research program. The choice of synthetic route often dictates the substitution patterns achievable and the overall efficiency of the process.

A prevalent and efficient method for synthesizing functionalized pyrazolo[1,5-a]pyridines is the [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-deficient olefins.[3] This approach, often conducted under metal-free conditions at room temperature, offers a straightforward route to a variety of substituted pyrazolo[1,5-a]pyridines. For instance, the reaction of N-aminopyridinium ylides with electron-deficient alkenes mediated by PIDA (phenyliodine diacetate) provides multifunctionalized pyrazolo[1,5-a]pyridine architectures.[3]

Microwave-assisted organic synthesis has also emerged as a powerful tool for the regioselective synthesis of these compounds, often leading to higher yields and shorter reaction times.

Logical Relationship of Synthetic Pathways

cluster_reactants Starting Materials cluster_reactions Reaction Conditions cluster_products Products N-aminopyridines N-aminopyridines [3+2] Cycloaddition [3+2] Cycloaddition N-aminopyridines->[3+2] Cycloaddition alpha,beta-Unsaturated Carbonyls alpha,beta-Unsaturated Carbonyls alpha,beta-Unsaturated Carbonyls->[3+2] Cycloaddition Electron-deficient Alkenes Electron-deficient Alkenes Electron-deficient Alkenes->[3+2] Cycloaddition Microwave Irradiation Microwave Irradiation [3+2] Cycloaddition->Microwave Irradiation can be enhanced by Functionalized Pyrazolo[1,5-a]pyridines Functionalized Pyrazolo[1,5-a]pyridines [3+2] Cycloaddition->Functionalized Pyrazolo[1,5-a]pyridines

Caption: Synthetic routes to pyrazolo[1,5-a]pyridines.

II. Spectroscopic Properties: Fingerprinting the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of pyrazolo[1,5-a]pyridine isomers. The chemical shifts and coupling constants of the ring protons and carbons provide a unique fingerprint for each isomer.

A key diagnostic feature for distinguishing between 5- and 7-substituted isomers lies in the 13C NMR chemical shift of the substituent, particularly a methyl group. A methyl group at position 5 typically resonates at a lower frequency (around 17.0-17.2 ppm) compared to a methyl group at position 7 (around 24.6-24.8 ppm).[4] Furthermore, in the 1H NMR spectrum, a small coupling constant of approximately 0.9 Hz is often observed between a 7-methyl group and H-6, a coupling that is absent for a 5-methyl group.[4]

Table 1: Comparative 1H NMR Chemical Shifts (ppm) of Representative Pyrazolo[1,5-a]pyridine Isomers

ProtonPyrazolo[1,5-a]pyridine[5]Pyrazolo[1,5-a]pyrimidine[6]
H-2~8.1~8.4
H-3~6.6~6.7
H-5~7.4~8.9
H-6~6.8~7.1
H-7~8.5-

Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.

III. Photophysical Properties: Isomers as Fluorophores

Pyrazolo[1,5-a]pyridines and their fused analogues have garnered significant interest as fluorescent molecules for applications in cellular imaging and as chemosensors.[1][7][8] Their emission properties are highly dependent on the substitution pattern and the electronic nature of the substituents.

The introduction of electron-donating groups (EDGs) at the 7-position of the pyrazolo[1,5-a]pyrimidine core has been shown to enhance both absorption and emission intensities.[7][9] This is attributed to an intramolecular charge transfer (ICT) process. In contrast, electron-withdrawing groups (EWGs) at the same position tend to result in lower absorption and emission intensities.[9][10]

Some pyrazolo[1,5-a]pyridine derivatives exhibit solvatochromism, where the emission wavelength is dependent on the polarity of the solvent.[1] This property is particularly useful for developing probes that can sense changes in their local environment. For instance, a novel fluorophore based on a pyrazolo[1,5-a]pyridine-fused pyrimidine, named fluoremidine (FD), displays turn-on fluorescence in lipophilic environments, making it suitable for visualizing lipid droplets in living cells.[1][11]

Table 2: Comparative Photophysical Properties of Substituted Pyrazolo[1,5-a]pyrimidines

Substituent at C7Absorption Max (nm)Emission Max (nm)Quantum Yield (ΦF)Reference
4-Pyridyl~380~4800.18 - 0.63 (solid state)[9]
Phenyl~370~4600.18 - 0.63 (solid state)[9]
4-Methoxyphenyl~390~4900.18 - 0.63 (solid state)[9]

IV. Biological Activities: A Tale of Two Scaffolds

Both pyrazolo[1,5-a]pyridines and their pyrimidine counterparts have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents through the inhibition of protein kinases.[12][13] The different nitrogen arrangement in these isomers leads to distinct electronic properties and spatial arrangements, influencing their interactions with biological targets.

Pyrazolo[1,5-a]pyrimidines have been extensively investigated as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Pim-1 kinase, and EGFR.[12][14] For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have shown potent pan-Pim inhibitory activity, with some compounds exhibiting low picomolar potency.[15]

Pyrazolo[1,5-a]pyridine derivatives have also emerged as potent and selective inhibitors of PI3Kγ/δ, with some compounds showing in vivo antitumor efficacy.[16] The structural differences between these scaffolds can be exploited to achieve selectivity for specific kinase isoforms.

Experimental Workflow for Kinase Inhibition Assay

Start Start Prepare Kinase, Substrate, and ATP Prepare Kinase, Substrate, and ATP Start->Prepare Kinase, Substrate, and ATP Add Test Compound (Pyrazolo[1,5-a]pyridine isomer) Add Test Compound (Pyrazolo[1,5-a]pyridine isomer) Prepare Kinase, Substrate, and ATP->Add Test Compound (Pyrazolo[1,5-a]pyridine isomer) Incubate at 37°C Incubate at 37°C Add Test Compound (Pyrazolo[1,5-a]pyridine isomer)->Incubate at 37°C Stop Reaction Stop Reaction Incubate at 37°C->Stop Reaction Detect Phosphorylated Substrate Detect Phosphorylated Substrate Stop Reaction->Detect Phosphorylated Substrate Quantify Inhibition (IC50) Quantify Inhibition (IC50) Detect Phosphorylated Substrate->Quantify Inhibition (IC50) End End Quantify Inhibition (IC50)->End

Caption: Workflow for a typical kinase inhibition assay.

V. Experimental Protocols

A. General Protocol for 1H and 13C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyrazolo[1,5-a]pyridine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer for the chosen solvent.

  • 1H NMR Acquisition: Acquire a one-dimensional 1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • 13C NMR Acquisition: Acquire a one-dimensional 13C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be required due to the lower natural abundance of 13C.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

  • Analysis: Integrate the 1H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

B. General Protocol for UV-Vis Absorption and Fluorescence Spectroscopy
  • Sample Preparation: Prepare a stock solution of the pyrazolo[1,5-a]pyridine isomer in a suitable solvent (e.g., ethanol, acetonitrile) at a concentration of approximately 1 mM. Prepare a series of dilutions in the desired solvent to obtain concentrations in the micromolar range for analysis.

  • UV-Vis Absorption Measurement:

    • Use a quartz cuvette with a 1 cm path length.

    • Record a baseline spectrum with the pure solvent.

    • Measure the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).

    • Identify the wavelength of maximum absorption (λmax).

  • Fluorescence Emission Measurement:

    • Use a fluorescence cuvette.

    • Set the excitation wavelength to the λmax determined from the absorption spectrum.

    • Scan the emission spectrum over a wavelength range longer than the excitation wavelength.

    • Identify the wavelength of maximum emission.

  • Quantum Yield Determination (Relative Method):

    • Measure the absorbance and integrated fluorescence intensity of the sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4).

    • Ensure the absorbance of both the sample and the standard at the excitation wavelength is below 0.1 to avoid inner filter effects.

    • Calculate the quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Conclusion

The choice of a pyrazolo[1,5-a]pyridine isomer has profound implications for the properties and performance of the resulting compound. By understanding the structure-property relationships outlined in this guide, researchers can make more informed decisions in the design and synthesis of novel molecules for a wide array of applications. The subtle yet significant differences between isomers offer a rich landscape for scientific exploration and innovation.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
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  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
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  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - PMC. NIH.
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  • Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd.
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  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC. PubMed Central.
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A Senior Application Scientist's Guide to the Comparative Efficacy of Pyrazolo[1,5-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazolo[1,5-a]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, underpinning a multitude of compounds with diverse and potent biological activities.[1][2] This guide provides a comprehensive statistical analysis of the comparative efficacy of various pyrazolo[1,5-a]pyridine derivatives across key therapeutic areas, including oncology, inflammation, and infectious diseases. By synthesizing data from peer-reviewed studies, this document offers an in-depth, objective comparison of compound performance, supported by detailed experimental protocols and structure-activity relationship (SAR) insights for researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine nucleus, a fused bicyclic system of pyrazole and pyridine rings, has garnered significant attention in drug discovery. Its rigid structure and versatile chemistry, which allows for substitution at multiple positions, make it an ideal framework for developing selective and potent inhibitors of various biological targets.[3][4] The therapeutic potential of these compounds is broad, with demonstrated efficacy as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][2]

The rationale for focusing on this scaffold lies in its proven success. For instance, two of the three FDA-approved drugs for NTRK fusion cancers are built upon a pyrazolo[1,5-a]pyrimidine core, highlighting its clinical relevance.[5] This guide will dissect the efficacy of this compound class by comparing key derivatives, elucidating the experimental frameworks used to validate their activity, and exploring the structural nuances that drive their therapeutic effects.

Comparative Efficacy in Oncology: A Focus on Kinase Inhibition

Pyrazolo[1,5-a]pyridine derivatives have emerged as a prominent class of protein kinase inhibitors, a cornerstone of targeted cancer therapy.[1][3] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a frequent driver of cancer.[1] These compounds typically act as ATP-competitive or allosteric inhibitors, targeting a wide array of kinases.[3]

Key Kinase Targets and Comparative Potency

The efficacy of pyrazolo[1,5-a]pyridines has been demonstrated against several critical oncogenic kinases, including Tropomyosin Receptor Kinase (Trk), Phosphoinositide 3-kinase (PI3K), and FMS-like tyrosine kinase 3 (FLT3).

Table 1: Comparative Efficacy of Pyrazolo[1,5-a]pyridine Derivatives as Kinase Inhibitors

Compound Class/ExampleTarget KinaseIC₅₀ ValueTarget CancerReference
Picolinamide-substituted PPTrkA1.7 nMNTRK Fusion Cancers[5]
Macrocyclic PP (Compound 28)TrkA, TrkB, TrkC0.17 nM, 0.07 nM, 0.07 nMNTRK Fusion Cancers[5]
Pyrazolo[1,5-a]pyridine (Compound 5x)p110α (PI3K)0.9 nMSolid Tumors (e.g., Colon)[6]
Pyrazolo[1,5-a]pyrimidine (Cpd 17 & 19)FLT3-ITD0.4 nMAcute Myeloid Leukemia (AML)[7]
Pyrazolo[1,5-a]pyrimidine (Cpd 17 & 19)FLT3D835Y (Quizartinib-resistant)0.3 nMAcute Myeloid Leukemia (AML)[7]
Structure-Activity Relationship (SAR) Insights

The potency and selectivity of these compounds are heavily influenced by the nature and position of substituents on the core scaffold.

  • For Trk Inhibition: The presence of a picolinamide amide bond at the 3-position and a 2,5-difluorophenyl-substituted pyrrolidine at the 5-position significantly boosts inhibitory activity.[5] Macrocyclic derivatives have shown enhanced binding affinity and selectivity due to their conformational rigidity.[5]

  • General Enhancement: Advanced synthetic strategies like palladium-catalyzed cross-coupling and click chemistry have been instrumental in introducing diverse functional groups, which enhances biological activity and allows for extensive SAR studies.[1][3]

Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the half-maximal inhibitory concentration (IC₅₀), a luminescent kinase assay is a robust and common method. The causality behind this choice is its high sensitivity and suitability for high-throughput screening.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reaction Setup: In a 96-well plate, combine the specific kinase, the kinase substrate (e.g., a generic peptide), and ATP at its Km concentration.

  • Compound Addition: Add the pyrazolo[1,5-a]pyridine test compound in a series of dilutions (e.g., 10-point, 3-fold serial dilution) to the reaction wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase to phosphorylate its substrate, converting ATP to ADP.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal proportional to the ADP produced. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: The amount of ADP formed is directly correlated with kinase activity. Plot the luminescence signal against the compound concentration and fit to a dose-response curve to calculate the IC₅₀ value.

This protocol is self-validating through the inclusion of positive and negative controls, ensuring that observed inhibition is due to the compound's activity and not assay artifacts.

Visualization: Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep1 Prepare Kinase, Substrate, & ATP Solution react1 Combine Reagents & Compound in 96-well Plate prep1->react1 prep2 Serially Dilute Test Compound prep2->react1 react2 Incubate at 30°C for 60 min (ATP → ADP) react1->react2 detect1 Add ADP-Glo™ Reagent (Deplete ATP) react2->detect1 Terminate Reaction detect2 Add Kinase Detection Reagent (ADP → ATP → Light) detect1->detect2 detect3 Measure Luminescence detect2->detect3 analysis1 Plot Dose-Response Curve detect3->analysis1 analysis2 Calculate IC₅₀ Value analysis1->analysis2

Caption: Workflow for a typical in vitro kinase inhibition assay.

Comparative Efficacy in Anti-Inflammatory Applications

Chronic inflammation is implicated in numerous diseases, making the development of novel anti-inflammatory agents a critical therapeutic goal.[8] Pyrazolo[1,5-a]pyridine derivatives have shown promise in this area by modulating key inflammatory signaling pathways.

Mechanism of Action and Comparative Potency

A key mechanism for these compounds is the inhibition of the nuclear factor κB (NF-κB) pathway, a central mediator of inflammatory responses.[8] Certain derivatives also target mitogen-activated protein kinases (MAPKs) such as JNK, ERK2, and p38α.[8][9]

Table 2: Comparative Efficacy of Pyrazolo[1,5-a]quinazoline Derivatives in NF-κB Inhibition

Compound IDStructure SnippetIC₅₀ (LPS-induced NF-κB activity)Predicted TargetReference
13i 5-[(4-sulfamoylbenzyl)oxy]...< 50 µMJNK3, ERK2, p38α[8]
16 5-[(4-(methylsulfinyl)benzyloxy]...< 50 µMJNK3, ERK2, p38α[8]
Structure-Activity Relationship (SAR) Insights

Studies on pyrazolo[1,5-a]pyrimidin-7-ones revealed that structural modifications at the 2-position significantly alter anti-inflammatory activity.[10] For example, substituting a 2-thienyl group at this position resulted in a compound with potent in vivo and in vitro activity, likely linked to its ability to inhibit leukotriene and/or prostaglandin biosynthesis.[10] This demonstrates that even subtle changes to the periphery of the scaffold can fine-tune the biological response.

Experimental Protocol: LPS-Induced NF-κB Activity Assay

This cell-based assay is chosen to evaluate compounds in a more physiologically relevant context than a simple enzyme assay. It measures the inhibition of a critical transcriptional regulator of inflammation.

Protocol: NF-κB Reporter Assay in THP-1Blue™ Cells

  • Cell Culture: Culture THP-1Blue™ cells, a human monocytic line engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

  • Cell Plating: Seed the cells in a 96-well plate at a density of ~100,000 cells per well and allow them to adhere.

  • Compound Pre-incubation: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyridine compounds for 1 hour. Include a vehicle control (DMSO).

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce NF-κB activation. Include an unstimulated control. Incubate for 24 hours.

  • SEAP Detection: Collect the cell culture supernatant. Add QUANTI-Blue™ Solution, a substrate that turns blue in the presence of SEAP.

  • Data Acquisition: Incubate for 1-3 hours at 37°C and measure the absorbance at 620-655 nm using a spectrophotometer.

  • Data Analysis: The absorbance is directly proportional to NF-κB activity. Normalize the data to the vehicle control and plot against compound concentration to determine the IC₅₀. A parallel cytotoxicity assay (e.g., MTT) must be run to ensure the observed inhibition is not due to cell death.

Visualization: NF-κB Signaling Pathway Inhibition

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Inflammatory Gene Transcription Nucleus->Transcription Initiates Inhibitor Pyrazolo[1,5-a]pyridine Compound Inhibitor->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by pyrazolo[1,5-a]pyridines.

Comparative Efficacy in Antimicrobial Applications

The pyrazolo[1,5-a]pyridine scaffold has also yielded compounds with significant antimicrobial properties, including antibacterial, antifungal, and antitubercular activities.[2][11][12]

Spectrum of Activity and Comparative Potency

These compounds have shown efficacy against a range of pathogens, including clinically relevant Gram-positive and Gram-negative bacteria.

Table 3: Comparative Efficacy of Pyrazolo[1,5-a]pyridine Derivatives as Antimicrobial Agents

Compound IDTarget OrganismMIC (Minimum Inhibitory Conc.)Noted FeatureReference
8b, 10e, 10i, 10n Gram-positive & Gram-negative strainsNot specified, but most active in studyBroad-spectrum activity[13]
10i Bacterial StrainsNot specified, but activity enhancedContains two 4-Br-C₆H₄ moieties[13]
3a Gram-positive & Gram-negative strains0.125 µg/mL & 0.062-0.25 µg/mLPotent bactericidal effect[14]
4c Escherichia coli1.95 µg/mLMurA enzyme inhibitor[15]
Antitubercular Analogs Mycobacterium tuberculosisNot specified, but potentLow cytotoxicity[11]
Mechanism of Action

One identified mechanism of antibacterial action is the inhibition of the MurA enzyme, which is a pivotal player in the biosynthesis of the bacterial cell wall.[15] This provides a specific and validated target for drug design. Other pyrazolo[1,5-a]pyrimidin-7(4H)-one analogs have been identified as potent antitubercular agents, although their mechanism was found not to be related to cell-wall biosynthesis, highlighting the scaffold's versatility in interacting with different biological targets.[11]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Its selection is based on its reproducibility and quantitative output.

Protocol: CLSI Broth Microdilution Method

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., E. coli) equivalent to a 0.5 McFarland standard, then dilute it in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazolo[1,5-a]pyridine compound in MHB.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (bacteria in broth without compound) to ensure growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., Ciprofloxacin) should be included as a reference standard.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a plate reader.

Visualization: MurA Inhibition in Peptidoglycan Synthesis

G UDP_NAG UDP-NAG MurA MurA Enzyme UDP_NAG->MurA PEP PEP PEP->MurA UDP_NAG_enolpyruvate UDP-NAG-enolpyruvate MurA->UDP_NAG_enolpyruvate Catalyzes Further_Steps Further Steps... (MurB, MurC, etc.) UDP_NAG_enolpyruvate->Further_Steps Peptidoglycan Peptidoglycan (Cell Wall) Further_Steps->Peptidoglycan Inhibitor Pyrazolo[1,5-a]pyridine Compound 4c Inhibitor->MurA Inhibits

Caption: Inhibition of bacterial cell wall synthesis via MurA enzyme.

Conclusion and Future Directions

The statistical and comparative analysis presented in this guide confirms that the pyrazolo[1,5-a]pyridine scaffold is a highly versatile and potent platform for drug discovery. Its derivatives have demonstrated significant efficacy across oncology, inflammation, and microbiology, often with nanomolar potency. The key to their success lies in the ability to strategically modify the core structure to achieve high affinity and selectivity for specific biological targets.

Challenges such as drug resistance, off-target effects, and toxicity remain.[1][3] Future research should focus on optimizing synthetic routes, enhancing drug selectivity, and improving bioavailability to maximize clinical efficacy.[1][3] The continued exploration of structure-activity relationships, supported by robust and validated experimental protocols as detailed herein, will be paramount in unlocking the full therapeutic potential of this remarkable class of compounds.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthesis and Structure–Activity Relationships of Pyrazolo[1,5-a]pyridine Derivatives: Potent and Orally Active Antagonists of Corticotropin-Releasing Factor 1 Receptor.
  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed.
  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed.
  • Synthesis and structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives: potent and orally active antagonists of corticotropin-releasing factor 1 receptor. PubMed.
  • Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
  • Synthesis and anti-tumor activities of some new pyridines and pyrazolo[1,5-a]pyrimidines. ejmech.
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  • Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused deriv
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  • Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed.
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Safety Operating Guide

A Guide to the Safe Disposal of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of novel chemical entities like 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established principles of chemical safety and waste management.

Hazard Assessment and Pre-Disposal Considerations

Key Pre-Disposal Steps:

  • Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[4]

  • Work in a Ventilated Area: All handling and preparation for disposal should be conducted in a certified laboratory chemical fume hood to minimize inhalation exposure.[4][5]

  • Avoid Contamination: Prevent the compound from coming into contact with incompatible materials. Pyridine derivatives can be incompatible with strong acids, oxidizing agents, and alkaline materials.[4]

Waste Segregation and Containerization: A Critical First Step

Proper segregation of chemical waste is fundamental to safe disposal.[6] Cross-contamination can lead to dangerous chemical reactions and complicates the final disposal process.

Table 1: Waste Segregation for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol

Waste TypeContainer TypeSegregation Guidelines
Solid Waste Clearly labeled, sealed, and compatible container (e.g., high-density polyethylene)Segregate from all other chemical waste streams. Do not mix with non-hazardous waste.
Contaminated Labware (e.g., pipette tips, vials) Puncture-resistant, labeled containerTreat as hazardous solid waste.
Aqueous Solutions Labeled, sealed, and compatible container (e.g., glass or polyethylene)Do not mix with organic solvent waste. Keep pH neutral if possible, unless otherwise specified by your institution's waste management plan.
Organic Solvent Solutions Labeled, sealed, and compatible solvent waste containerSegregate into halogenated and non-halogenated solvent waste streams as per your institution's guidelines.[6]
Empty Stock Containers Original containerEmpty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6][7]

Step-by-Step Disposal Protocol

The following protocol provides a clear workflow for the safe disposal of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol.

Workflow for Disposal of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol

A Start: Identify Waste Containing 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Segregate Waste by Type (Solid, Aqueous, Organic, Contaminated Labware) C->D E Select Compatible and Labeled Waste Container D->E F Transfer Waste to Container E->F G Securely Cap the Container F->G H Store in Designated Satellite Accumulation Area G->H I Complete Chemical Waste Pickup Form H->I J Arrange for Pickup by Environmental Health & Safety (EHS) I->J

Caption: Decision workflow for the safe disposal of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol.

  • Identification and Segregation: Identify all waste streams containing 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol. Segregate them according to the categories in Table 1.

  • Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol," and the approximate concentration or quantity.[6][8] Do not use chemical formulas or abbreviations.

  • Waste Transfer: Carefully transfer the waste into the appropriate, labeled container, ensuring there is no external contamination of the container.[9]

  • Container Management: Keep waste containers securely closed at all times, except when adding waste.[6][8] Do not overfill containers; a general rule is to fill to no more than 90% capacity.[9]

  • Storage: Store the sealed and labeled waste containers in a designated and properly ventilated satellite accumulation area, away from incompatible materials.[8][10]

  • Disposal Request: Once the waste container is full or is no longer being used, complete a chemical waste pickup request form as required by your institution's Environmental Health and Safety (EHS) office.

  • Final Disposal: The final disposal of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol must be conducted through an approved hazardous waste disposal facility.[1][4] Never dispose of this compound down the drain or in regular trash.[7]

Spill Management

In the event of a spill, the following immediate actions should be taken:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is in a flammable solvent, extinguish all nearby ignition sources.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels to absorb large spills of flammable solutions.

  • Collect and Dispose: Carefully collect the absorbent material and place it in a labeled, sealed container for hazardous waste disposal.[5]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Conclusion: A Culture of Safety

The responsible disposal of chemical waste is a cornerstone of a robust safety culture in any research environment. By adhering to these guidelines for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol, you are not only ensuring your own safety and that of your colleagues but also upholding your professional commitment to environmental protection. Always consult your institution's specific chemical hygiene plan and waste disposal procedures, as they may have additional requirements.

References

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  • Fisher Scientific. (2024). 5-(3-Pyridyl)-1H-tetrazole Safety Data Sheet.
  • Angene Chemical. (2021). 4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride Safety Data Sheet.
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  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
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Comprehensive Safety and Handling Guide for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol (CAS No. 60637-32-3). As a valued researcher, your safety is paramount. This document is structured to provide clear, actionable, and scientifically-grounded advice to ensure you can work with this compound with the highest degree of safety and confidence.

Disclaimer: A specific Safety Data Sheet (SDS) for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol was not available at the time of this writing. The following recommendations are based on the known hazards of structurally similar compounds, including pyridine and other pyrazolo[1,5-a]pyridine derivatives. It is imperative to treat this compound with a high degree of caution, assuming it may possess similar or unknown hazards.

Hazard Assessment and Risk Analysis

Understanding the potential risks is the first step in safe handling. Based on data from related heterocyclic compounds, 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol should be treated as a potentially hazardous substance.

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Skin Corrosion/Irritation: May cause skin irritation upon contact.[2][3]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2][4]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][2]

Chemical Properties:

Property Value Source
CAS Number 60637-32-3 [5]
Molecular Formula C₇H₁₀N₂O [5]

| Molecular Weight | 138.17 g/mol |[5] |

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical. The following table outlines the minimum required PPE for handling 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol.

Body PartRequired PPERationale and Best Practices
Hands Double Gloving: Nitrile or neoprene gloves.Provides robust protection against skin absorption. The outer glove should be removed and disposed of immediately upon contamination. Always inspect gloves for tears or punctures before use.
Eyes/Face Chemical Splash Goggles and Face Shield. Goggles provide a seal around the eyes to protect from splashes and dust. A face shield offers an additional layer of protection for the entire face and must be worn over goggles.[6]
Body Flame-Resistant Laboratory Coat. A fully buttoned lab coat protects against splashes and prevents contamination of personal clothing. Flame-resistant material is recommended as a general precaution.
Respiratory NIOSH-approved Respirator (e.g., N95 or higher). To be used when handling the powder outside of a certified chemical fume hood or if aerosolization is possible. Proper fit testing and training are mandatory for respirator use.[7][8]
Feet Closed-toe, chemical-resistant shoes. Protects feet from spills and falling objects.

PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection assess_hazard Assess Hazards: - Skin/Eye Irritation - Inhalation Toxicity - Ingestion Toxicity hand Hand Protection: Double Gloves (Nitrile) assess_hazard->hand Skin Contact eye_face Eye/Face Protection: Goggles & Face Shield assess_hazard->eye_face Splash/Dust body Body Protection: Lab Coat assess_hazard->body Contamination respiratory Respiratory Protection: Respirator (if needed) assess_hazard->respiratory Inhalation

Caption: PPE selection based on hazard assessment.

Safe Handling and Operational Procedures

Adherence to strict operational protocols is crucial to minimize exposure and ensure a safe working environment.

3.1. Engineering Controls:

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated.

3.2. Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace in the fume hood of any unnecessary items.

  • Weighing:

    • Perform all weighing operations on a tared weigh paper or in a suitable container within the fume hood.

    • Use anti-static equipment if the powder is fine and prone to dispersal.

    • Close the primary container immediately after dispensing the required amount.

  • Solution Preparation:

    • Add the solid to the solvent slowly to avoid splashing.

    • If the dissolution is exothermic, use an ice bath for cooling.

  • Post-Handling:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then with water.

    • Carefully remove and dispose of the outer gloves in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing all PPE.

Spill and Emergency Procedures

4.1. Minor Spill (Inside Fume Hood):

  • Alert colleagues in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

4.2. Major Spill or Spill Outside Fume Hood:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your supervisor and the institutional safety office.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Await Professional Response: Do not attempt to clean up a major spill without proper training and equipment.

4.3. Exposure Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol, including contaminated gloves, weigh papers, and absorbent materials, must be disposed of as hazardous chemical waste.

Waste Management Workflow

Waste_Disposal start Generate Waste: - Contaminated PPE - Excess Compound - Spill Cleanup Material collect Collect in Labeled Hazardous Waste Container start->collect store Store in a Designated, Secondary Containment Area collect->store dispose Arrange for Professional Hazardous Waste Disposal store->dispose

Caption: Hazardous waste disposal workflow.

Follow all institutional, local, and national regulations for hazardous waste disposal. Ensure waste containers are properly labeled with the full chemical name and associated hazards.

Conclusion

By integrating these safety protocols into your daily workflow, you can effectively mitigate the risks associated with handling 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol. Remember that a proactive approach to safety is the cornerstone of innovative and responsible research.

References

  • Material Safety Data Sheet for PYRIDINE. (2011). J. T. Baker.
  • 4,5,6,7-tetrahydropyrazolo(1,5-a)pyridine-2-carboxylic acid. Echemi.
  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. (2019). ACS Omega.
  • Personal Protective Equipment (PPE). CHEMM.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • Safety Data Sheet for Pyridine. (2009). Thermo Fisher Scientific.
  • Protective Equipment. American Chemistry Council.
  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
  • Safety Data Sheet for Pyridine. (2025). Sigma-Aldrich.
  • Safety Data Sheet for 5-(3-Pyridyl)-1H-tetrazole. (2024). Fisher Scientific.
  • Safety Data Sheet for 4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride. (2021). Angene Chemical.
  • 4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIDIN-2-OL. ChemicalBook.
  • Safety Data Sheet for Tetrahydro-2H-pyran-2-ol. (2025). Fisher Scientific.
  • Safety Data Sheet for 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride. (2024). Angene Chemical.

Sources

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